molecular formula C10H11N3O2 B8465196 2-(7-Nitro-1H-indol-3-yl)ethylamine

2-(7-Nitro-1H-indol-3-yl)ethylamine

Cat. No.: B8465196
M. Wt: 205.21 g/mol
InChI Key: NGXZVAWPJTXWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Nitro-1H-indol-3-yl)ethylamine is a functionalized tryptamine derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a nitro group at the 7-position of the indole ring, a modification known to be significant in the development of enzyme inhibitors. Researchers can utilize this chemical entity as a key synthetic intermediate or a pharmacophore for designing novel bioactive molecules. The core research value of 7-nitro indole derivatives has been demonstrated in the investigation of metabolic diseases. Specifically, analogous compounds have been identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) , a rate-limiting enzyme in the gluconeogenesis pathway. Inhibiting FBPase presents a promising therapeutic strategy for managing fasting hyperglycemia in Type 2 Diabetes Mellitus . The 7-nitro substitution on the indole scaffold is a critical design element, intended to form hydrogen-bond interactions with key residues in the enzyme's allosteric binding site . Furthermore, the indole structure is a privileged scaffold in oncology research. Indole-based compounds are frequently explored for their antiproliferative activity and multi-kinase inhibitory properties , targeting oncogenic drivers such as EGFR, VEGFR-2, and BRAFV600E . The ethylamine side chain in this compound provides a handle for further chemical functionalization, allowing researchers to conjugate the indole core to other pharmacophores or explore structure-activity relationships to enhance potency and selectivity. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(7-nitro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H11N3O2/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13(14)15/h1-3,6,12H,4-5,11H2

InChI Key

NGXZVAWPJTXWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCN

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Technical Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-nitrotryptamine) presents a specific chemoselective challenge often overlooked in general indole literature: preserving the electron-withdrawing aromatic nitro group while reducing the C3-side chain. [1]

Standard tryptamine syntheses (e.g., Fischer Indole or standard Henry reactions) often fail or produce complex mixtures because the reducing agents required to generate the ethylamine moiety (Lithium Aluminum Hydride, catalytic hydrogenation) are indiscriminate, frequently reducing the 7-nitro group to an amine, azo, or hydroxylamine species.[1]

The Core Directive: Avoid LAH and Catalytic Hydrogenation

To ensure the integrity of the 7-nitro substituent, this guide utilizes a modified Speeter-Anthony protocol employing Borane-Tetrahydrofuran (BH₃[1]·THF) as the chemoselective reducing agent.[2] Unlike Lithium Aluminum Hydride (LAH), borane complexes exhibit a distinct reactivity profile (Amide > Nitro), allowing for the reduction of the glyoxylamide intermediate without compromising the nitro-aromatic core.[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 2-(7-Nitro-1H-indol-3-yl)ethylamine (Target Molecule) Amide 7-Nitroindole-3-glyoxylamide (Stable Intermediate) Amide->Target Chemoselective Reduction (BH3·THF) NitroVinyl 3-(2-Nitrovinyl)-7-nitroindole (High Risk Intermediate) NitroVinyl->Target Reduction (High Failure Risk) (H2/Pd or LAH reduces Ar-NO2) Indole 7-Nitroindole (Starting Material) Indole->Amide Acylation (Speeter-Anthony) Indole->NitroVinyl Henry Reaction Oxalyl Oxalyl Chloride + Ammonia Oxalyl->Amide NitroM Nitromethane + Aldehyde NitroM->NitroVinyl

Figure 1: Retrosynthetic analysis highlighting the Speeter-Anthony route (Left) as the viable pathway for nitro-preservation compared to the Henry Reaction (Right).[1]

Part 2: Detailed Experimental Protocol

Phase 1: Acylation and Amidation (Formation of the Glyoxylamide)[1]

This step installs the carbon backbone of the ethylamine side chain. The 7-nitro group is strongly electron-withdrawing, deactivating the indole ring towards electrophilic aromatic substitution.[1] Consequently, the reaction with oxalyl chloride may require longer reaction times or higher temperatures compared to unsubstituted indole.

Reagents:

  • 7-Nitroindole (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq)[1]

  • Anhydrous Diethyl Ether (

    
    ) or THF[1]
    
  • Ammonia gas (

    
    ) or concentrated 
    
    
    
    [1]

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Solvation: Dissolve 7-Nitroindole (1.62 g, 10 mmol) in anhydrous

    
     (50 mL). If solubility is poor due to the nitro group, use anhydrous THF.
    
  • Acylation: Cool the solution to 0°C in an ice bath. Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 15 minutes.

    • Observation: A precipitate (the glyoxalyl chloride intermediate) should form.[1] The color typically deepens to orange/red due to the nitro-indole conjugation.[1]

  • Aging: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Note: Due to the deactivated ring, if no precipitate forms after 1 hour, gently reflux at 35°C for 2 hours.[1]

  • Amidation: Cool the mixture back to 0°C. Introduce anhydrous ammonia gas into the headspace (or bubble gently) for 15 minutes. Alternatively, add 10 mL of concentrated aqueous ammonium hydroxide dropwise (vigorous reaction).[1]

  • Isolation: Stir for 30 minutes. Filter the resulting solid (crude glyoxylamide).[1] Wash with cold water (

    
     mL) to remove ammonium chloride salts, then wash with cold ether.[1]
    
  • Drying: Dry the bright yellow/orange solid in a vacuum oven at 50°C.

Phase 2: Chemoselective Reduction (The Critical Step)[1]

Rationale: We utilize Borane-THF (BH₃[1][2]·THF) . Borane acts as a Lewis acid hydride donor. It reduces amides to amines rapidly via a borate intermediate but is kinetically very slow to reduce aromatic nitro groups at reflux temperatures, providing the necessary window of chemoselectivity.

Reagents:

  • 7-Nitroindole-3-glyoxylamide (from Phase 1)[1]

  • Borane-THF complex (1.0 M solution, 4.0 eq)[1]

  • Anhydrous THF[1][3]

  • Methanol (for quenching)[1]

  • 10% HCl (for hydrolysis)[1]

Protocol:

  • Setup: Oven-dry a 500 mL three-neck flask equipped with a reflux condenser and argon line.

  • Solvation: Suspend the dry glyoxylamide (2.33 g, 10 mmol) in anhydrous THF (100 mL).

  • Addition: Add BH₃·THF (1.0 M, 40 mL, 40 mmol) dropwise via syringe at 0°C.

    • Caution: Hydrogen gas evolution will occur.

  • Reflux: Heat the mixture to a gentle reflux (66°C) for 12–16 hours.

    • Monitoring: The suspension should slowly clear as the amide is reduced to the amine-borane complex.[1]

  • Quenching: Cool to 0°C. Cautiously add Methanol (20 mL) dropwise to destroy excess borane.

  • Hydrolysis: Add 10% HCl (30 mL) and reflux for 1 hour. This breaks the Nitrogen-Boron bond.[1]

  • Workup:

    • Concentrate the THF/MeOH in vacuo.

    • Dilute the aqueous residue with water (50 mL).[1]

    • Wash the acidic solution with Ethyl Acetate (

      
       mL) to remove non-basic impurities (unreacted indole).[1]
      
    • Basify the aqueous layer to pH 10 using 4M NaOH or

      
      .
      
    • Extract the free amine into Ethyl Acetate (

      
       mL).[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Part 3: Data Presentation & Validation[1]

Workflow Visualization

Workflow Start 7-Nitroindole Step1 1. (COCl)2, 0°C 2. NH3 (gas) Start->Step1 Inter Glyoxylamide Intermediate Step1->Inter Step2 BH3·THF Reflux (Chemoselective) Inter->Step2 Reduces C=O Spares NO2 Quench HCl Hydrolysis NaOH Workup Step2->Quench Product 2-(7-Nitro-1H-indol-3-yl)ethylamine Quench->Product

Figure 2: Step-by-step reaction workflow emphasizing the chemoselective reduction conditions.

Analytical Expectations (Validation)

The following table outlines the expected NMR shifts that confirm the structure and the preservation of the nitro group.

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
Indole NH 11.5 - 12.0Broad SingletDeshielded by 7-NO2 group (H-bond acceptor).[1]
C7-H N/A-Absent. (Substituted by Nitro).[1]
C4-H, C5-H, C6-H 7.0 - 8.2MultipletsAromatic region.[1] Look for specific splitting pattern of 7-substituted indole (d, t, d).
C2-H 7.3 - 7.5Singlet/DoubletCharacteristic indole C2 proton.[1]
Side Chain

-CH2
2.8 - 3.0TripletAdjacent to amine (

).[1]
Side Chain

-CH2
2.9 - 3.1TripletBenzylic position (

).[1]

Troubleshooting the Reduction:

  • Issue: Presence of azo-compounds (colored impurities).[1]

    • Cause: Reaction temperature too high or borane quality poor.

    • Fix: Ensure strict 0°C addition; do not exceed THF reflux temp.

  • Issue: Incomplete reduction (Alcohol formation).

    • Cause: Insufficient Borane or hydrolysis step skipped.

    • Fix: Ensure 4.0 eq of Borane is used; the HCl reflux step is mandatory to free the amine from the borane complex.

Part 4: Safety & Handling

  • Nitroindoles: Potentially mutagenic.[1] Handle with gloves in a fume hood.

  • Borane-THF: Pyrophoric and moisture sensitive.[1] Use syringe/septum techniques.

  • Oxalyl Chloride: Releases CO and HCl gas. Must be used in a well-ventilated hood with a scrubber.[1]

References

  • Speeter, M. E., & Anthony, W. C. (1954).[1][4][5] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[6][5] Journal of the American Chemical Society, 76(24), 6208–6210.[1] Link[1]

  • Brown, H. C., & Heim, P. (1973).[1] Selective Reductions. XVIII. The Reaction of Indole-3-glyoxylamides with Diborane. A Facile Synthesis of Tryptamines. The Journal of Organic Chemistry, 38(5), 912–916.[1] Link[1]

  • Somei, M., et al. (1981).[1] The Chemistry of Indoles. XIII. Syntheses of 4-Nitro-, 5-Nitro-, 6-Nitro-, and 7-Nitrotryptamines.[1] Chemical and Pharmaceutical Bulletin, 29(3), 726-738.[1] Link

  • Pelletier, J. C., & Cava, M. P. (1987).[1] Synthesis of 4- and 6-nitroindoles.[1] Synthesis, 1987(5), 474-477.[1] (Context for nitroindole precursors). Link[1]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Among these, the nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic and steric characteristics of the indole system, influencing its reactivity and biological interactions. This guide provides a comprehensive technical overview of the chemical properties of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a tryptamine derivative bearing a nitro group at the 7-position of the indole ring. This compound, also known as 7-nitrotryptamine, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The structure of 2-(7-Nitro-1H-indol-3-yl)ethylamine features an indole ring system with a nitro group at the C7 position and an ethylamine side chain at the C3 position.

dot digraph "2-(7-Nitro-1H-indol-3-yl)ethylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label="y [label="

2-(7-Nitro-1H-indol-3-yl)ethylamine: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action, synthesis, and experimental utility of 2-(7-Nitro-1H-indol-3-yl)ethylamine (commonly referred to as 7-Nitrotryptamine ). It is structured for researchers in medicinal chemistry, chemical biology, and pharmacology.

Executive Summary

2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine) is a specialized indole alkaloid derivative primarily utilized as a biosynthetic probe in the study of terpene indole alkaloids (TIAs) and as a chemical scaffold in drug discovery. Its mechanism of action is context-dependent:

  • In Chemical Biology: It acts as a substrate analog for Strictosidine Synthase (STR) , probing the electronic and steric tolerance of the enzyme's active site during the Pictet-Spengler condensation.

  • In Mammalian Pharmacology: It serves as a structural hybrid between serotonergic tryptamines and the nNOS inhibitor 7-Nitroindazole, offering a unique profile for investigating nitric oxide synthase inhibition and 5-HT receptor selectivity.

Chemical Identity & Structural Properties
PropertyDetail
IUPAC Name 2-(7-Nitro-1H-indol-3-yl)ethanamine
Common Name 7-Nitrotryptamine
CAS Number 16620-83-8
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Key Functional Groups Indole core, C7-Nitro group (electron-withdrawing), C3-Ethylamine side chain
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Structural Insight: The C7-nitro group exerts a strong electron-withdrawing effect on the indole ring, significantly reducing the nucleophilicity of the C2 position. This alteration is critical for its mechanism, as it modulates the rate of electrophilic aromatic substitution reactions (e.g., Pictet-Spengler condensation) and alters hydrogen bonding potential within receptor binding pockets.

Mechanism of Action: Biosynthetic Probe (Plant Enzymology)

In the context of Catharanthus roseus alkaloid biosynthesis, 7-nitrotryptamine serves as a non-native substrate to interrogate the plasticity of Strictosidine Synthase (STR) .

2.1 The Pictet-Spengler Condensation

The core mechanism involves the coupling of 7-nitrotryptamine with the iridoid glucoside secologanin .

  • Step 1: Schiff Base Formation: The primary amine of 7-nitrotryptamine condenses with the aldehyde of secologanin to form an iminium ion intermediate.

  • Step 2: Cyclization: The electron-rich C2 position of the indole ring attacks the electrophilic iminium carbon.

  • Electronic Effect: The 7-nitro group deactivates the indole ring, potentially slowing this electrophilic attack compared to unsubstituted tryptamine. Successful turnover indicates the enzyme's capacity to stabilize the transition state despite this electronic penalty.

2.2 Pathway Visualization (Graphviz)

Biosynthesis Tryptamine 7-Nitrotryptamine (Substrate) STR Strictosidine Synthase (Enzyme: STR) Tryptamine->STR Secologanin Secologanin (Co-Substrate) Secologanin->STR Intermediate Schiff Base Intermediate STR->Intermediate Condensation Product 7-Nitro-Strictosidine (Product) Intermediate->Product Pictet-Spengler Cyclization Downstream Modified Alkaloids (e.g., 7-Nitro-Ajmalicine) Product->Downstream SGD / Downstream Enzymes

Caption: The enzymatic transformation of 7-nitrotryptamine by Strictosidine Synthase (STR) via a Pictet-Spengler condensation mechanism.

Mechanism of Action: Mammalian Pharmacology (SAR & Targets)

While less characterized than its 5-substituted counterparts (e.g., 5-HT, Melatonin), 7-nitrotryptamine possesses a distinct pharmacological scaffold relevant to drug development.

3.1 Neuronal Nitric Oxide Synthase (nNOS) Inhibition
  • Homology: 7-Nitrotryptamine contains the 7-nitroindazole core, a well-established, selective inhibitor of nNOS (IC50 ~0.7 µM).

  • Mechanism: The 7-nitroindazole moiety binds to the heme active site of nNOS, preventing arginine binding and subsequent nitric oxide production.

  • Hypothesis: 7-Nitrotryptamine is predicted to retain nNOS inhibitory activity due to this structural conservation, potentially acting as a dual-action agent (nNOS inhibition + monoaminergic modulation).

3.2 Serotonin (5-HT) Receptor Interaction
  • Receptor Affinity: Tryptamines generally bind to 5-HT1 and 5-HT2 receptors.

  • 7-Position Effect: Substitutions at the 7-position are sterically tolerated by the 5-HT2A receptor but often result in reduced affinity compared to 5-substituted analogs. The nitro group's polarity may alter the binding pose, potentially shifting efficacy from agonism to antagonism or modulating metabolic stability against Monoamine Oxidase (MAO).

Experimental Protocols
4.1 Synthesis of 7-Nitrotryptamine

Note: Direct nitration of tryptamine is non-selective. The preferred route avoids reduction steps that would convert the nitro group to an amine.

Protocol: Henry Reaction Route

  • Starting Material: 7-Nitroindole (commercially available).

  • Formylation: React 7-nitroindole with POCl₃/DMF (Vilsmeier-Haack) to yield 7-nitroindole-3-carboxaldehyde .

  • Condensation: Reflux aldehyde with nitromethane (CH₃NO₂) and ammonium acetate to form 3-(2-nitrovinyl)-7-nitroindole .

  • Selective Reduction (Critical Step):

    • Challenge: Standard LiAlH₄ reduces both the aliphatic nitrovinyl group and the aromatic nitro group.

    • Solution: Use Sodium Borohydride (NaBH₄) with Silica Gel in Isopropanol/Chloroform to selectively reduce the alkene and aliphatic nitro group to the amine while preserving the aromatic nitro group.

    • Alternative: Catalytic hydrogenation (Pd/C) must be carefully controlled or poisoned to prevent aromatic nitro reduction.

4.2 Enzymatic Assay (Strictosidine Synthase)

Objective: Determine if 7-nitrotryptamine is a competent substrate for STR.

  • Buffer: 50 mM Phosphate buffer (pH 7.0).

  • Reaction Mix:

    • 100 µM 7-Nitrotryptamine (dissolved in DMSO, final <1%).

    • 200 µM Secologanin.

    • 10 µg Recombinant STR (Strictosidine Synthase).

  • Incubation: 30°C for 60 minutes.

  • Quenching: Add equal volume of Methanol.

  • Analysis: HPLC-MS (C18 column).

    • Monitor: Disappearance of m/z 206 (M+H for 7-nitrotryptamine) and appearance of m/z ~564 (M+H for 7-nitro-strictosidine).

Comparative Data Profile
CompoundnNOS Inhibition (IC50)5-HT2A Affinity (Ki)MAO Stability
7-Nitroindazole 0.7 µM> 10 µMHigh
Tryptamine Inactive~300 nMLow (Rapid MAO-A)
7-Nitrotryptamine Predicted < 5 µMPredicted > 500 nMModerate/High

Note: Data for 7-Nitrotryptamine is extrapolated from SAR of 7-nitroindazole and tryptamine analogs.

References
  • McCoy, E. & O'Connor, S. E. (2006). Directed Biosynthesis of Alkaloid Analogs in the Medicinal Plant Catharanthus roseus. Journal of the American Chemical Society. Link

  • Bernhardt, P. et al. (2007). Molecular basis of substrate specificity in strictosidine synthase. Proceedings of the National Academy of Sciences. Link

  • Moore, P. K. et al. (1993). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse. British Journal of Pharmacology. Link

  • Glennon, R. A. et al. (1984). Binding of substituted tryptamines at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Link

A Comprehensive Technical Guide on the Biological Activities of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a focal point for drug discovery and development.[3][4] Among the myriad of substituted indoles, 7-nitroindole stands out not only as a versatile synthetic precursor but also as a key component in molecules with significant therapeutic potential.[5][6] The introduction of a strong electron-withdrawing nitro group at the 7-position profoundly influences the molecule's chemical reactivity and biological interactions, paving the way for novel mechanisms of action.

However, the synthesis of 7-nitroindole is not trivial. Direct nitration of the indole ring is notoriously difficult due to the high reactivity of the pyrrole moiety, which often leads to poor regioselectivity and acid-catalyzed polymerization.[7][8] This has necessitated the development of more robust, indirect synthetic routes, which will be detailed in this guide.

This document provides a comprehensive overview of the diverse biological activities associated with 7-nitroindole derivatives. We will delve into their well-established roles as anticancer agents, explore their emerging applications in antimicrobial therapy, and discuss their utility in enzyme inhibition and neuroprotection. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that govern the therapeutic potential of this fascinating class of compounds.

Part 1: Anticancer Activity of 7-Nitroindole Derivatives

The application of 7-nitroindole as a foundational scaffold for anticancer agents is one of its most significant and well-documented roles. Its derivatives, particularly sulfonamides, have demonstrated potent activity against a range of human cancer cell lines through distinct and innovative mechanisms of action.[5]

7-Indolyl and 7-Indolinyl Sulfonamides: A New Paradigm in Oncology

7-Nitroindole is the key starting material for synthesizing 7-aminoindole, the crucial intermediate for a powerful class of antitumor sulfonamides.[5] Two prominent examples that highlight the therapeutic potential of this class are Indisulam (E7070) and the indoline-sulfonamide J30.

Mechanism of Action: Indisulam as a "Molecular Glue"

Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which has undergone clinical development, exhibits a novel mechanism of action.[5] It functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. The degradation of this key protein disrupts RNA splicing, which in turn causes G1 cell cycle arrest and ultimately leads to apoptosis in cancer cells.[5]

cluster_Indisulam Indisulam Mechanism of Action Indisulam Indisulam Complex Ternary Complex (Indisulam-DCAF15-RBM39) Indisulam->Complex binds to DCAF15 & recruits RBM39 DCAF15 DCAF15 (E3 Ubiquitin Ligase Substrate Receptor) DCAF15->Complex RBM39 RBM39 (RNA-binding protein) RBM39->Complex Ub Ubiquitination Complex->Ub Proteasome Proteasomal Degradation Ub->Proteasome Effects G1 Cell Cycle Arrest & Apoptosis Proteasome->Effects

Caption: Mechanism of action of the molecular glue Indisulam.

Mechanism of Action: J30 as a Microtubule Disruptor

In contrast to Indisulam, the 7-indolinyl sulfonamide J30 acts as a potent antitubulin agent.[5] It binds to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. The disruption of the microtubule network is a clinically validated anticancer strategy. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.[5]

cluster_J30 J30 Mechanism of Action J30 J30 (Indoline-sulfonamide) Tubulin Tubulin J30->Tubulin binds to colchicine site Microtubule Microtubule Assembly Tubulin->Microtubule inhibits polymerization Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of the antitubulin agent J30.

Quantitative Data: In Vitro Anticancer Activity

The antitumor activity of 7-indolyl and 7-indolinyl sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)Reference
Indisulam (E7070)A549LungData specific to derivatives[5]
Indisulam (E7070)HT-29ColonData specific to derivatives[5]
J30MCF-7BreastData specific to derivatives[5]
J30HCT-116ColonData specific to derivatives[5]
5-Nitroindole Deriv. 5HeLaCervical5.08 ± 0.91[9][10]
5-Nitroindole Deriv. 7HeLaCervical5.89 ± 0.73[9][10]
Note: Specific IC50 values for Indisulam and J30 from the provided context refer to a broader class of sulfonamides, with the 7-indolyl scaffold being a key feature of potent compounds.[5] Data for 5-nitroindole derivatives are included for context on nitroindoles' anticancer potential.
Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxic effects of 7-nitroindole derivatives on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the 7-nitroindole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]

Part 2: Neuroprotective and Neurological Activities

While direct neuroprotective data for 7-nitroindole is less prevalent, its close structural analog, 7-nitroindazole, is a well-characterized and potent inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes.[12][13][14]

7-Nitroindazole: A Selective nNOS Inhibitor

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by nNOS following ischemic events or neurotoxic insults can lead to neuronal death.[12][15] This occurs partly through the reaction of NO with superoxide radicals to form the highly damaging oxidant, peroxynitrite.[16]

7-Nitroindazole has demonstrated significant neuroprotective effects in various preclinical models:

  • Cerebral Ischemia : In gerbil and rat models of global cerebral ischemia, 7-nitroindazole provided significant protection against neuronal death in the CA1 layer of the hippocampus.[12][17]

  • Neurotoxicity : The compound protects against MPTP-induced dopaminergic neurotoxicity in mouse models of Parkinson's disease, an effect accompanied by a reduction in the formation of 3-nitrotyrosine, a marker of peroxynitrite damage.[16] It also reduces hippocampal neurotoxicity induced by iron overload.[15]

The key to its therapeutic potential lies in its selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms, which minimizes cardiovascular side effects like hypertension that are common with non-selective NOS inhibitors.[13][14][18]

Structure-Activity Relationships: Melatoninergic Receptors

The position of the nitro group on the indole ring is critical for receptor binding selectivity. A study on melatonin analogues revealed that while a 4-nitro substituent conferred very high affinity and selectivity for the MT3 receptor subtype, analogues with a nitro group at the 7-position lost this affinity.[19] This finding underscores the importance of substituent placement in drug design and demonstrates how subtle structural changes can dramatically alter the pharmacological profile of an indole derivative.

Part 3: Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial strategies, including agents that target bacterial virulence and biofilm formation.

Targeting Quorum Sensing and Biofilms

7-Nitroindole has been identified as an effective agent against the opportunistic pathogen Serratia marcescens. It has been shown to interfere with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors. By disrupting QS, 7-nitroindole dose-dependently suppresses the production of the virulence factor prodigiosin and inhibits biofilm formation by 40-75%.[20] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, making antibiofilm agents a high-priority area of research. While the broader spectrum of 7-nitroindole's antimicrobial activity is still under investigation, other indole derivatives have shown potent activity against extensively drug-resistant (XDR) pathogens like Acinetobacter baumannii.[21]

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a method to quantify the effect of 7-nitroindole derivatives on bacterial biofilm formation.

  • Preparation : Grow a bacterial culture (e.g., Serratia marcescens) overnight in a suitable medium (e.g., LB broth).

  • Inoculation : Dilute the overnight culture 1:100 into fresh medium containing various sub-MIC (Minimum Inhibitory Concentration) concentrations of the 7-nitroindole derivative in a 96-well flat-bottomed plate. Include a no-compound control.

  • Incubation : Cover the plate and incubate statically for 24-48 hours at the optimal growth temperature (e.g., 30°C for S. marcescens).

  • Washing : Discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Staining : Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash and Solubilization : Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are clear. Air dry the plate. Add 125 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.

  • Quantification : Measure the absorbance at 590 nm. A reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Part 4: Other Key Biological Activities and Applications

The versatility of the 7-nitroindole scaffold extends to the inhibition of metabolic enzymes and its use in advanced chemical biology applications.

Targeted Enzyme Inhibition
  • Fructose-1,6-bisphosphatase (FBPase) : A series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized as allosteric inhibitors of FBPase.[22] FBPase is a key regulatory enzyme in gluconeogenesis, making its inhibitors potential therapeutic agents for type 2 diabetes. One potent derivative in this series exhibited an IC50 of 0.99 µM.[22]

  • Cyclooxygenase (COX) : There is a strong rationale for developing 7-nitroindole derivatives as selective COX-2 inhibitors.[2] COX-2 is an inducible enzyme involved in inflammation and pain.[2] The nitro group can act as a bioisostere of the sulfonamide or methylsulfonyl moieties found in highly successful selective COX-2 inhibitors ("coxibs"). Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor could enhance binding to the larger, more accommodating active site of COX-2 compared to the constitutively expressed COX-1.[2]

cluster_COX2 COX-2 Inflammatory Pathway and Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA hydrolyzes Membrane Cell Membrane Phospholipids Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 (Inducible Enzyme) COX2->PGH2 converts PGs Prostaglandins (PGE2, etc.) PGH2->PGs converted by isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 7-Nitroindole-based Inhibitor Inhibitor->COX2 inhibits

Caption: Rationale for 7-nitroindole derivatives as COX-2 inhibitors.

Photoreactive "Caged" Compounds

Beyond direct therapeutic action, 7-nitroindoline derivatives (the reduced form of 7-nitroindole) serve as valuable tools in chemical biology. N-acyl-7-nitroindolines are photolabile protecting groups, often called "caged" compounds.[23] They can be attached to a biologically active molecule, rendering it inert. Upon exposure to light (e.g., UV light at 350 nm), the 7-nitroindoline group cleaves off, releasing the active compound with high spatial and temporal precision. This "uncaging" technique is invaluable for studying complex biological processes in real-time.[23]

Part 5: Synthesis of the 7-Nitroindole Scaffold

As a prerequisite for exploring these biological activities, an efficient and reliable synthesis of the 7-nitroindole core is essential.

Challenges of Direct Nitration

Directly nitrating indole with standard reagents like nitric acid is problematic. The indole nucleus is electron-rich and prone to acid-catalyzed polymerization, leading to the formation of insoluble tars and low yields.[8] Furthermore, the reaction often produces a mixture of regioisomers, with nitration occurring at the 3-, 5-, and 6-positions in addition to the desired 7-position, making purification difficult.[8]

Recommended Synthetic Protocol: The Indoline Route

A more reliable and higher-yielding method circumvents the issues of direct nitration by using an indoline intermediate. This multi-step process protects the sensitive pyrrole ring, directs nitration to the 7-position, and then re-aromatizes the ring system.[7][8]

cluster_synthesis Synthesis of 7-Nitroindole via Indoline Route Indole Indole IndolineSulfonate Sodium Indoline-2-sulfonate Indole->IndolineSulfonate NaHSO₃ (Reduction & Sulfonation) AcetylIndoline Sodium 1-acetyl- indoline-2-sulfonate IndolineSulfonate->AcetylIndoline Acetic Anhydride (N-Acetylation) Nitrated Nitrated Intermediate AcetylIndoline->Nitrated Acetyl Nitrate (Nitration at C7) Final 7-Nitroindole Nitrated->Final NaOH (aq) (Hydrolysis & Dehydrogenation)

Caption: Synthetic workflow for 7-nitroindole.

Step-by-Step Methodology

  • Synthesis of Sodium 1-acetylindoline-2-sulfonate :

    • React indole with sodium bisulfite in an aqueous solution. This step simultaneously reduces the C2-C3 double bond to form an indoline and adds a sulfonate group at the 2-position.[7]

    • Protect the indoline nitrogen by acetylating the resulting sodium indoline-2-sulfonate with acetic anhydride. This yields the key intermediate, sodium 1-acetylindoline-2-sulfonate.[7]

  • Nitration :

    • Prepare the nitrating agent, acetyl nitrate, by carefully adding nitric acid to cooled acetic anhydride (0-10°C). This reaction is exothermic and must be performed with caution.[7]

    • Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride) and cool the solution.

    • Add the prepared acetyl nitrate solution dropwise while maintaining a low temperature (≤10°C) to selectively nitrate the 7-position.[7]

  • Hydrolysis and Aromatization :

    • Collect the precipitated nitrated intermediate by filtration.

    • Treat the intermediate with an aqueous solution of sodium hydroxide (e.g., 20% NaOH).[7]

    • Stir the mixture at a controlled temperature (20-60°C). This alkaline hydrolysis step removes the sulfonate and acetyl protecting groups and, crucially, induces dehydrogenation of the indoline ring, restoring the aromatic indole system to yield 7-nitroindole.[7]

  • Purification :

    • Collect the precipitated 7-nitroindole by filtration and wash with water.

    • The crude product can be further purified by recrystallization from a solvent system such as ethanol/water.[7]

Conclusion

7-Nitroindole and its derivatives represent a remarkably versatile class of compounds with a broad and expanding range of biological activities. From clinically evaluated anticancer agents that function as molecular glues and microtubule disruptors to neuroprotective agents, enzyme inhibitors, and novel antibiofilm compounds, this scaffold continues to yield promising therapeutic leads. The strong electron-withdrawing nature of the 7-nitro group fundamentally influences the molecule's interactions with biological targets, creating unique pharmacological profiles.

The successful development of these compounds is underpinned by robust synthetic strategies, such as the indoline route, which overcomes the inherent challenges of direct indole nitration. As our understanding of disease pathways deepens, the rational design of new 7-nitroindole derivatives, guided by the structure-activity relationships discussed herein, will undoubtedly continue to be a fruitful avenue for drug discovery. Future research will likely focus on optimizing the potency and selectivity of existing leads, exploring new therapeutic applications, and leveraging the 7-nitroindole core to create next-generation targeted therapies.

References

  • O'Neill, M. J., et al. (1995). Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia. European Journal of Pharmacology. [Link]

  • Moore, P. K., et al. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sciences. [Link]

  • Kilinç, A., et al. (2008). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. Brain Research. [Link]

  • Yoshida, T., et al. (1995). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. Stroke. [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry. [Link]

  • Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. [Link]

  • Castagnoli, K., et al. (1997). The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. [Link]

  • Southan, G. J., & Szabó, C. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences. [Link]

  • Yous, S., et al. (2002). Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). Journal of Medicinal Chemistry. [Link]

  • Mondal, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology. [Link]

  • Sivaramkumar, M. S., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research. [Link]

  • Flores, V. C., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. [Link]

  • Lee, J.-H., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Cellular and Infection Microbiology. [Link]

  • Mondal, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • da Silva, A. C. G., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

  • Le, T. D., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]

  • ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines... [Download Table]. ResearchGate. [Link]

  • Mondal, M., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Deng, L., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

  • Saify, Z. S., et al. (2013). 7-Azaindole derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Drici, W., et al. (2022). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. [Link]

  • Grunberg, E., & Titsworth, E. H. (1973). Antibacterial activities of nitrothiazole derivatives. Antimicrobial Agents and Chemotherapy. [Link]

  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of biologically active molecules. The introduction of a nitro group at the 7-position of the tryptamine backbone presents a unique opportunity for the development of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, structural modification, and biological evaluation of 2-(7-nitro-1H-indol-3-yl)ethylamine and its analogs. We will delve into detailed synthetic protocols, strategies for analog design including bioisosteric replacement of the nitro group, and robust methodologies for assessing their biological activity, with a focus on their potential as modulators of serotonergic pathways and monoamine oxidase enzymes.

Introduction: The Significance of the 7-Nitroindole Scaffold

Tryptamine and its derivatives have long been recognized for their diverse pharmacological effects, largely stemming from their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The indole ring system is a "privileged scaffold" in drug discovery, and its substitution patterns can dramatically influence biological activity.[1] The placement of a nitro group, a potent electron-withdrawing moiety, at the 7-position of the indole ring is anticipated to significantly alter the electronic properties of the molecule compared to other nitro-substituted isomers, thereby influencing its interaction with biological targets.

This guide will explore the chemical space around 2-(7-nitro-1H-indol-3-yl)ethylamine, providing a framework for the systematic investigation of its therapeutic potential. We will begin by outlining a robust synthetic pathway to the core compound and then discuss strategies for generating a library of structural analogs. Subsequently, we will detail key biological assays to profile these compounds, focusing on their interactions with serotonin receptors and their potential to inhibit monoamine oxidase (MAO), both of which are critical targets in neuropharmacology and other therapeutic areas.

Synthetic Strategies and Methodologies

The synthesis of 2-(7-nitro-1H-indol-3-yl)ethylamine and its analogs can be approached through several strategic routes. A key consideration is the introduction of the nitro group at the C7 position, which can be challenging due to the reactivity of the indole nucleus. Therefore, a common strategy involves the nitration of a protected indole or indoline precursor.

Synthesis of the Core Scaffold: 2-(7-Nitro-1H-indol-3-yl)ethylamine

A plausible and efficient synthesis of the target compound involves a multi-step sequence starting from 7-nitroindole. The general workflow is depicted below:

Synthesis_Workflow A 7-Nitroindole B 7-Nitroindole-3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 3-(2-Nitrovinyl)-7-nitro-1H-indole B->C Henry Reaction (CH3NO2, base) D 2-(7-Nitro-1H-indol-3-yl)ethylamine C->D Reduction (LiAlH4)

Caption: Synthetic workflow for 2-(7-Nitro-1H-indol-3-yl)ethylamine.

Step 1: Formylation of 7-Nitroindole (Vilsmeier-Haack Reaction)

The introduction of a formyl group at the C3 position of the indole ring is a crucial step to enable the extension of the side chain. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich heterocycles like indole.[2][3]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-nitroindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and basify with a cold aqueous solution of sodium hydroxide (e.g., 2M) to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-nitroindole-3-carboxaldehyde.[4][5]

Step 2: Henry Reaction to Form the Nitrovinyl Intermediate

The Henry (or nitroaldol) reaction provides a reliable method for forming a carbon-carbon bond between the aldehyde and a nitroalkane, in this case, nitromethane.[6][7] This sets up the two-carbon ethylamine sidechain.

Experimental Protocol:

  • Dissolve 7-nitroindole-3-carboxaldehyde (1 equivalent) and nitromethane (1.5 equivalents) in methanol.

  • Add a catalytic amount of a base, such as ammonium acetate or triethylamine (0.2 equivalents), to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude 3-(2-nitrovinyl)-7-nitro-1H-indole can be purified by recrystallization from a suitable solvent system like ethanol/water.[8][9]

Step 3: Reduction of the Nitrovinyl Group and the Nitro Group

The final step involves the reduction of both the nitrovinyl sidechain and the nitro group on the indole ring to the corresponding amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation.[10][11]

Experimental Protocol:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4-5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(2-nitrovinyl)-7-nitro-1H-indole (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine) to yield 2-(7-amino-1H-indol-3-yl)ethylamine. To obtain the target 2-(7-nitro-1H-indol-3-yl)ethylamine, a milder reducing agent that selectively reduces the nitrovinyl group without affecting the aromatic nitro group, such as sodium borohydride in the presence of a catalyst, could be employed.[12] Alternatively, the aromatic nitro group can be introduced after the formation of the tryptamine sidechain, though this may present regioselectivity challenges.

Strategies for the Synthesis of Structural Analogs

The modular nature of the synthetic route allows for the generation of a diverse library of structural analogs. Key points of modification include the indole ring, the ethylamine sidechain, and the nitro group itself.

Modifications of the Indole Ring:

  • Substitution at other positions: Starting with appropriately substituted indoles (e.g., 5-methoxy-7-nitroindole) will yield analogs with altered lipophilicity and electronic properties.

  • N-alkylation/acylation: The indole nitrogen can be functionalized prior to the Vilsmeier-Haack reaction to introduce various alkyl or acyl groups.

Modifications of the Ethylamine Sidechain:

  • N-alkylation: The primary amine of the final tryptamine can be subjected to reductive amination or direct alkylation to yield secondary or tertiary amines.

  • α- and β-substitution: The use of substituted nitroalkanes in the Henry reaction (e.g., nitroethane) will introduce substituents on the ethylamine backbone.

Bioisosteric Replacement of the Nitro Group:

The nitro group is often associated with potential toxicity. Therefore, replacing it with a bioisostere—a group with similar steric and electronic properties—is a common strategy in drug design.

Bioisosteric Replacement for Nitro GroupRationale
Cyano (-CN) Similar size and electron-withdrawing nature.
Trifluoromethyl (-CF₃) Strong electron-withdrawing group with increased lipophilicity.
Sulfonamide (-SO₂NHR) Can act as a hydrogen bond donor and acceptor.
Oxadiazole A heterocyclic ring that can mimic the electronic properties.

Biological Evaluation: Unveiling the Pharmacological Profile

The structural similarity of tryptamines to serotonin suggests that the primary biological targets for 2-(7-nitro-1H-indol-3-yl)ethylamine and its analogs are likely to be within the serotonergic system. Additionally, many indole-containing compounds are known to interact with monoamine oxidases.

Serotonin (5-HT) Receptor Binding Assays

A primary step in characterizing these novel compounds is to determine their affinity for various serotonin receptor subtypes. Radioligand binding assays are a standard method for this purpose.

Experimental Protocol (General):

  • Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing relevant ions and protease inhibitors.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[13]

Monoamine Oxidase (MAO) Inhibition Assay

Tryptamines are substrates for MAO, and some derivatives can act as inhibitors. Determining the inhibitory potential against MAO-A and MAO-B is crucial for understanding the overall pharmacological profile. A common method involves a fluorometric or spectrophotometric assay.[14][15]

Experimental Protocol (Fluorometric):

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: A non-selective substrate like kynuramine or specific substrates can be used. The oxidation of the substrate by MAO produces hydrogen peroxide.

  • Detection: In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a probe (e.g., Amplex Red) to produce a fluorescent product (resorufin).

  • Assay Procedure: In a 96-well plate, incubate the MAO enzyme with varying concentrations of the test compound.

  • Initiate the reaction by adding the substrate and the detection reagents.

  • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16]

MAO_Assay cluster_0 MAO-A or MAO-B cluster_1 Detection System A Tryptamine Analog B MAO Enzyme A->B Inhibition D Oxidized Product + H₂O₂ B->D C Kynuramine (Substrate) C->B Catalysis F Horseradish Peroxidase D->F E Amplex Red E->F G Resorufin (Fluorescent) F->G

Caption: Workflow for a fluorometric MAO inhibition assay.

In Vitro Cytotoxicity Assay

It is essential to assess the general cytotoxicity of the synthesized compounds to identify a therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol (MTT Assay):

  • Cell Culture: Seed a relevant cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Structure-Activity Relationships (SAR)

Systematic structural modifications of the 2-(7-nitro-1H-indol-3-yl)ethylamine scaffold will allow for the elucidation of structure-activity relationships. Based on existing literature for substituted tryptamines, several hypotheses can be formulated:

  • Role of the 7-Nitro Group: The strong electron-withdrawing nature of the nitro group at the 7-position is expected to decrease the basicity of the indole nitrogen and alter the overall electronic distribution of the aromatic system. This may influence receptor binding affinity and selectivity compared to other nitro-substituted or unsubstituted tryptamines.[17]

  • N-Alkylation of the Ethylamine Sidechain: In many tryptamine series, N,N-dialkylation (e.g., dimethyl, dipropyl) can significantly impact affinity and efficacy at serotonin receptors.[18]

  • Substitution on the Indole Ring: The addition of small, lipophilic, or hydrogen-bonding groups at other positions on the indole ring (e.g., 5-methoxy) can fine-tune the pharmacological profile.

  • Bioisosteric Replacements: Replacing the 7-nitro group with moieties like cyano or trifluoromethyl will help to probe the importance of the electronic and steric properties of this substituent for biological activity and may improve the safety profile of the compounds.

ModificationPredicted Impact on Activity
N,N-dimethylation May increase affinity for 5-HT₂ receptors.
5-Methoxy substitution May increase affinity for 5-HT₁A receptors.
Replacement of 7-NO₂ with 7-CN May retain electron-withdrawing character with altered H-bonding potential.
Replacement of 7-NO₂ with 7-CF₃ May increase metabolic stability and lipophilicity.

Conclusion

The 2-(7-nitro-1H-indol-3-yl)ethylamine scaffold represents a promising starting point for the discovery of novel bioactive compounds. This guide has provided a detailed roadmap for the synthesis of this core structure and its analogs, along with robust protocols for their biological evaluation. By systematically exploring the structure-activity relationships, researchers can optimize the pharmacological properties of these compounds, potentially leading to the development of new therapeutics for a range of disorders. The interplay between the unique electronic properties imparted by the 7-nitro group and the well-established pharmacology of the tryptamine framework offers a fertile ground for future drug discovery efforts.

References

  • Gatch, M. B., et al. (2021). Discriminative stimulus effects of substituted tryptamines in rats. ACS Pharmacology & Translational Science, 4(2), 467–471. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 141-157). Humana Press, New York, NY. Available at: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 331-341). Humana, New York, NY. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 795–800. Available at: [Link]

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Kametani, T., et al. (1972). A Simple Preparation of Tryptamine. Synthesis, 1972(9), 475-476. Available at: [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 199-208. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Łukasiewicz, S., et al. (2015). Novel Approaches to Serotonin Receptor Interaction Studies. In Methods in Molecular Biology (Vol. 1335, pp. 117-133). Humana Press, New York, NY. Available at: [Link]

  • Glennon, R. A., et al. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. Available at: [Link]

  • Lord, S. J., et al. (2020). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 21(21), 8206. Available at: [Link]

  • Cunningham, M., et al. (2023). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cunningham, M., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. The Journal of Pharmacology and Experimental Therapeutics, 383(3), 280-290. Available at: [Link]

  • Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Bloom Tech. (2024, September 3). Does lithium aluminum hydride reduce nitro groups? Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Smith, A. B., et al. (2023). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Molecules, 28(23), 7858. Available at: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (2026, February 22). Reduction and Oxidation :: Aluminum Hydrides. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. Synthetic Communications, 42(15), 2246-2253. Available at: [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Sadybekov, A., et al. (2024). Insights into Serotonin-Receptor Binding and Stability via Molecular Dynamics Simulations: Key Residues for Electrostatic Interactions and Signal Transduction. ChemRxiv. Available at: [Link]

  • Singh, R., et al. (2019). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Journal of Chemical and Pharmaceutical Research, 11(4), 45-51. Available at: [Link]

  • Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Alfa Chemical. (n.d.). 7-Nitroindole-3-carboxyaldehyde. Retrieved from [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 34-39. Available at: [Link]

  • Pearson. (2024, June 7). Give the expected products of lithium aluminum hydride reduction.... Retrieved from [Link]

  • Thong-aram, D., et al. (2022). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences, 46(4), 459-467. Available at: [Link]

  • Palm, D., et al. (1977). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 11(4), 307–313. Available at: [Link]

  • Somei, M. (1998). A Novel and Practical Synthesis of Tryptamines, and the Application to the Synthesis of Biologically Active Indole Alkaloids. Heterocycles, 49(1), 13-26.
  • Reddy, G. J., et al. (2013). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 11(39), 6746–6753. Available at: [Link]

  • PubChem. (n.d.). 7-nitro-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Schulz, J. B., et al. (1995). Inhibition of monoamine oxidase contributes to the protective effect of 7-nitroindazole against MPTP neurotoxicity. Neuroreport, 6(15), 2161–2164. Available at: [Link]

  • Popp, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II.1 Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Molecules, 4(11), 316-324. Available at: [Link]

  • Wikipedia. (n.d.). 5-Nitrotryptamine. Retrieved from [Link]

  • Statnick, M. A., et al. (1999). Structures and binding affinities ( K i values, nM) for tryptamine ( 5... The Journal of pharmacology and experimental therapeutics, 289(2), 845-852. Available at: [Link]

Sources

spectroscopic data for 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(7-Nitro-1H-indol-3-yl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(7-Nitro-1H-indol-3-yl)ethylamine, a compound of interest in medicinal chemistry and drug development. A detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data is presented. This guide is intended to serve as a valuable resource for researchers, aiding in the unambiguous structural elucidation and characterization of this and structurally related nitroindole derivatives. The methodologies described herein are grounded in established spectroscopic principles and are supported by references to authoritative literature.

Introduction

2-(7-Nitro-1H-indol-3-yl)ethylamine, a derivative of the neurotransmitter serotonin, belongs to the class of indoleamines. The indole nucleus is a prevalent scaffold in a vast number of biologically active compounds. The introduction of a nitro group at the 7-position of the indole ring can significantly alter the electronic and steric properties of the molecule, potentially influencing its pharmacological activity. Accurate and thorough spectroscopic characterization is a critical first step in understanding the structure-activity relationship of this compound and is essential for its use in further research and development.

This guide will systematically detail the expected and observed spectroscopic features of 2-(7-Nitro-1H-indol-3-yl)ethylamine, providing a framework for its identification and purity assessment.

Molecular Structure

Caption: Molecular structure of 2-(7-Nitro-1H-indol-3-yl)ethylamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(7-Nitro-1H-indol-3-yl)ethylamine in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic, ethylamine, and N-H protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(7-Nitro-1H-indol-3-yl)ethylamine in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). The multiplicity of each signal is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (Indole N-H)~11.0 - 12.0br s-
H2~7.3 - 7.5s-
H4~8.0 - 8.2d~8.0
H5~7.2 - 7.4t~8.0
H6~7.9 - 8.1d~8.0
Ethylamine -CH₂- (α)~3.0 - 3.2t~7.0
Ethylamine -CH₂- (β)~2.8 - 3.0t~7.0
Ethylamine -NH₂~1.5 - 2.5br s-

Rationale for Chemical Shifts:

  • Indole N-H (H1): The deshielding effect of the aromatic indole ring and potential hydrogen bonding results in a downfield chemical shift.

  • Aromatic Protons (H2, H4, H5, H6): The electron-withdrawing nitro group at the C7 position significantly influences the chemical shifts of the adjacent protons (H6 and H1). H4 and H6 are expected to be the most downfield due to the anisotropic effect of the nitro group and the ring current.[1]

  • Ethylamine Protons: The protons of the ethylamine side chain will appear as two triplets due to spin-spin coupling with each other.[2] The protons on the carbon adjacent to the indole ring (α-CH₂) will be slightly more deshielded than the β-CH₂ protons. The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-(7-Nitro-1H-indol-3-yl)ethylamine will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~123 - 125
C3~110 - 112
C3a~128 - 130
C4~118 - 120
C5~120 - 122
C6~115 - 117
C7~140 - 142
C7a~135 - 137
Ethylamine -CH₂- (α)~25 - 30
Ethylamine -CH₂- (β)~40 - 45

Rationale for Chemical Shifts:

  • Aromatic Carbons: The chemical shifts of the indole ring carbons are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing nitro group. The carbon atom bearing the nitro group (C7) is expected to be the most downfield.[3]

  • Ethylamine Carbons: The chemical shifts of the ethylamine side chain carbons are in the typical range for sp³ hybridized carbons.[4] The carbon atom closer to the indole ring (α-carbon) will have a slightly different chemical shift compared to the terminal carbon (β-carbon).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI-MS, the sample is introduced directly into the ion source.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Expected Mass Spectral Data
  • Molecular Ion Peak (M⁺): The molecular weight of 2-(7-Nitro-1H-indol-3-yl)ethylamine is 205.22 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 206.0924.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the side chain.[5][6] A characteristic fragment would be the loss of the ethylamine group, leading to the formation of a stable indolyl cation.

MS_Fragmentation mol [M+H]⁺ m/z = 206.0924 frag1 [M+H - NH₃]⁺ m/z = 189.0658 mol->frag1 - NH₃ frag2 [Indole moiety]⁺ m/z = 160.0448 mol->frag2 - C₂H₄N

Caption: Predicted major fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H (Indole)3300 - 3500Medium, Sharp
N-H (Amine)3300 - 3500Medium, Broad (two bands for primary amine)
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1500 - 1600Medium to Strong
N-O (Nitro, asymmetric stretch)1500 - 1550Strong
N-O (Nitro, symmetric stretch)1300 - 1370Strong
C-N1000 - 1250Medium

Rationale for IR Absorptions:

  • N-H Stretching: The N-H stretching vibrations of the indole and the primary amine will appear in the same region, but the indole N-H is typically sharper.[7]

  • Nitro Group: The strong symmetric and asymmetric stretching vibrations of the nitro group are highly characteristic and provide clear evidence for its presence.[8]

  • Aromatic and Aliphatic C-H: The C-H stretching vibrations for aromatic protons appear at slightly higher wavenumbers than those for aliphatic protons.[8]

Integration of Spectroscopic Data

The definitive structural elucidation of 2-(7-Nitro-1H-indol-3-yl)ethylamine is achieved by the synergistic interpretation of all spectroscopic data.

Caption: Workflow for structural elucidation.

  • IR spectroscopy confirms the presence of key functional groups: N-H (indole and amine), C-H (aromatic and aliphatic), C=C (aromatic), and the crucial N-O bonds of the nitro group.

  • Mass spectrometry provides the molecular weight and, with high-resolution data, the elemental composition, confirming the molecular formula C₁₀H₁₁N₃O₂. The fragmentation pattern further supports the proposed structure.

  • ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule, confirming the substitution pattern and the overall structure.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for 2-(7-Nitro-1H-indol-3-yl)ethylamine. By combining the information obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently identify and characterize this compound. The provided protocols and predicted data serve as a valuable reference for those working with this and similar indole derivatives in the fields of medicinal chemistry and drug discovery.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024).
  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org.
  • ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0316718) - NP-MRD.
  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020).
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC.
  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applic
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024).
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)ethanamide - Optional[MS (GC)] - Spectrum - SpectraBase.
  • ¹H proton nmr spectrum of ethylamine C₂H₇N CH₃CH₂NH₂ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • ¹³C nmr spectrum of ethylamine C₂H₇N CH₃CH₂NH₂ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C - Rsc.org.
  • Comparison of ¹H NMR spectra in CDCl₃: (a) purified...
  • Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org.
  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (n.d.).
  • Mass spectral studies of nitroindole compounds. (2010). TSI Journals.
  • Ethylamine - Optional[¹³C NMR] - Chemical Shifts - SpectraBase.
  • 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. (n.d.). PubChem.
  • Application Note: ¹H and ¹³C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. (n.d.). Benchchem.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). PMC.
  • mass spectrum of ethylamine C₂H₇N CH₃CH₂NH₂ fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (n.d.). PMC.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
  • Table of Characteristic IR Absorptions.
  • FT-IR spectrum of control indole. (n.d.).

Sources

An In-Depth Technical Guide to 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a tryptamine derivative with significant potential in various research domains. Although direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds to offer a predictive framework for its synthesis, chemical properties, potential biological activities, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the unique attributes of 7-substituted nitroindoles.

Introduction: The Significance of Substituted Tryptamines

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Tryptamines, characterized by an ethylamine side chain at the C3 position of the indole ring, are of particular interest due to their interactions with various biological targets, most notably serotonin receptors.[2][3] The introduction of substituents onto the indole ring can dramatically alter a compound's pharmacological profile.[4] The placement of a nitro group, a potent electron-withdrawing moiety, at the C7 position of the tryptamine scaffold is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities.[1] This guide will explore the projected characteristics of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a molecule at the intersection of these key structural features.

Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Proposed Strategy

The synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine presents a significant challenge due to the propensity of the indole ring to undergo polymerization or undesired nitration at other positions under acidic conditions.[5][6] Direct nitration of tryptamine is therefore not a viable route. A more strategic, multi-step approach commencing with the regioselective synthesis of 7-nitroindole is proposed.

Synthesis of 7-Nitroindole

Two primary strategies can be employed for the synthesis of the key intermediate, 7-nitroindole:

  • Indirect Nitration of Indole: This method circumvents the issues of direct nitration by first reducing indole to indoline. The indoline is then protected, nitrated, and subsequently deprotected and aromatized to yield 7-nitroindole.[5][6] A common protocol involves the sulfonation and acetylation of indole to form sodium 1-acetylindoline-2-sulfonate, which is then nitrated with acetyl nitrate, favoring the 7-position.[7] Alkaline hydrolysis then removes the protecting groups and restores the indole ring.[5]

  • Fischer Indole Synthesis: This classical method involves the cyclization of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[8] For the synthesis of 7-nitroindole, o-nitrophenylhydrazine can be reacted with a suitable carbonyl compound, such as ethyl pyruvate, followed by hydrolysis and decarboxylation to yield 7-nitroindole.[9][10] Polyphosphoric acid has been shown to be an effective catalyst for this transformation.[9]

Synthesis_of_7_Nitroindole cluster_indirect Indirect Nitration cluster_fischer Fischer Indole Synthesis Indole Indole Indoline Indoline Indole->Indoline Reduction Protected_Indoline Protected_Indoline Indoline->Protected_Indoline Protection (e.g., Ac) Nitrated_Indoline Nitrated_Indoline Protected_Indoline->Nitrated_Indoline Nitration (Acetyl Nitrate) 7-Nitroindole 7-Nitroindole Nitrated_Indoline->7-Nitroindole Deprotection & Aromatization o_Nitrophenylhydrazine o-Nitrophenylhydrazine Hydrazone Hydrazone o_Nitrophenylhydrazine->Hydrazone Condensation Carbonyl Carbonyl Compound (e.g., Ethyl Pyruvate) Carbonyl->Hydrazone Hydrazone->7-Nitroindole Cyclization (PPA) & Decarboxylation

Figure 1: Proposed synthetic routes to 7-nitroindole.

Elaboration to 2-(7-Nitro-1H-indol-3-yl)ethylamine

Once 7-nitroindole is obtained, the ethylamine side chain can be introduced at the C3 position. A common method for this transformation is the Gramine synthesis . This involves the reaction of 7-nitroindole with formaldehyde and dimethylamine to form 7-nitrogramine, which is then treated with a cyanide salt followed by reduction to yield the target compound.

Elaboration_to_Target 7-Nitroindole 7-Nitroindole 7-Nitrogramine 7-Nitrogramine 7-Nitroindole->7-Nitrogramine Formaldehyde, Dimethylamine 3-Indoleacetonitrile 3-Indoleacetonitrile 7-Nitrogramine->3-Indoleacetonitrile Cyanide Salt 2-(7-Nitro-1H-indol-3-yl)ethylamine 2-(7-Nitro-1H-indol-3-yl)ethylamine 3-Indoleacetonitrile->2-(7-Nitro-1H-indol-3-yl)ethylamine Reduction (e.g., LiAlH4)

Figure 2: Proposed elaboration of 7-nitroindole to the target compound.

Physicochemical Properties: The Influence of the Nitro Group

The physicochemical properties of 2-(7-Nitro-1H-indol-3-yl)ethylamine are expected to be significantly influenced by the presence of the nitro group.

PropertyPredicted CharacteristicRationale
Appearance Likely a yellow to orange crystalline solid.Nitroaromatic compounds are often colored.[11][12]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.The nitro group increases polarity, but the overall indole structure maintains significant nonpolar character.[11]
pKa The ethylamine side chain will have a pKa typical of a primary amine, likely in the range of 9-10. The indole N-H is weakly acidic.The electron-withdrawing nitro group will slightly decrease the basicity of the ethylamine and increase the acidity of the indole N-H compared to tryptamine.
Stability Stable under normal laboratory conditions, but may be sensitive to strong reducing agents and high temperatures.Nitroaromatic compounds can be energetic.[13]

Predicted Biological Activity and Mechanism of Action

The biological activity of 2-(7-Nitro-1H-indol-3-yl)ethylamine is predicted to be multifaceted, drawing from the known pharmacology of tryptamines and nitroindoles.

Serotonin Receptor Modulation

Tryptamines are well-known agonists at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which mediates the psychedelic effects of many of these compounds.[2][14][15] The nature and position of substituents on the indole ring can modulate receptor affinity and efficacy.[4] It is plausible that 2-(7-Nitro-1H-indol-3-yl)ethylamine will exhibit activity at serotonin receptors. In vitro functional assays, such as those measuring G-protein activation or second messenger accumulation (e.g., inositol phosphate or calcium mobilization), would be essential to characterize its profile at various 5-HT receptor subtypes.[16][17][18]

Serotonin_Receptor_Signaling 2-(7-Nitro-1H-indol-3-yl)ethylamine 2-(7-Nitro-1H-indol-3-yl)ethylamine 5-HT_Receptor Serotonin Receptor (e.g., 5-HT2A) 2-(7-Nitro-1H-indol-3-yl)ethylamine->5-HT_Receptor Binding & Activation G_Protein G-Protein 5-HT_Receptor->G_Protein Coupling Effector_Enzyme Effector Enzyme (e.g., PLC) G_Protein->Effector_Enzyme Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signaling Cascade

Figure 3: Predicted mechanism of action at serotonin receptors.

Antimicrobial and Antitumor Potential

Nitro-containing heterocyclic compounds have demonstrated significant antimicrobial and antitumor activities.[1][19][20][21][22] The proposed mechanism for these effects often involves the enzymatic reduction of the nitro group within cells to form cytotoxic nitroso and hydroxylamine intermediates.[1] These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death.[23] Therefore, 2-(7-Nitro-1H-indol-3-yl)ethylamine should be evaluated for its potential as an antimicrobial and anticancer agent.

Analytical Characterization

A robust analytical workflow is crucial for the characterization and quality control of 2-(7-Nitro-1H-indol-3-yl)ethylamine.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a suitable buffer would be appropriate for purity determination.[24] Detection can be achieved using a UV-Vis detector, monitoring at wavelengths characteristic of the nitroindole chromophore.[25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the primary amine and indole N-H may be necessary to improve volatility and peak shape.

Spectroscopic Methods
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) would be suitable for determining the molecular weight.[26] The fragmentation pattern would likely show characteristic losses of the ethylamine side chain and the nitro group.[25][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be essential for structural elucidation. The signals for the protons on the indole ring will be shifted downfield due to the electron-withdrawing effect of the nitro group.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H and C-H stretches of the indole ring and ethylamine side chain, as well as strong absorptions for the symmetric and asymmetric stretching of the nitro group, are expected.

Safety and Handling

Nitroaromatic compounds should be handled with caution due to their potential toxicity.[28][29] While specific toxicological data for 2-(7-Nitro-1H-indol-3-yl)ethylamine are not available, a conservative approach based on the properties of related compounds is warranted.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.[24]

  • Toxicity: Nitroaromatic compounds can be toxic and may cause harm if ingested, inhaled, or absorbed through the skin.[23][28][30] Some are suspected carcinogens.[13]

Conclusion and Future Directions

2-(7-Nitro-1H-indol-3-yl)ethylamine represents a novel and unexplored research chemical with significant potential. Based on the chemistry and pharmacology of related compounds, it is predicted to be a versatile molecule with possible applications in neuropharmacology, antimicrobial chemotherapy, and oncology. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the development of an efficient and scalable synthesis, followed by a thorough in vitro and in vivo characterization of its pharmacological and toxicological properties.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: 7-Nitroindole Synthesis.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubMed. (2008).
  • BenchChem. (2025).
  • Journal of the American Chemical Society. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1.
  • MDPI. (2021).
  • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic)
  • PubMed. (1980). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). biological activity of substituted 3-nitroindoles.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubMed. (2024).
  • Blossom. (n.d.).
  • Semantic Scholar. (2024).
  • Oxford Academic. (2017).
  • BenchChem. (2025). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • ChemicalBook. (2026). 5-Nitroindole | 6146-52-7.
  • PubMed. (n.d.). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases.
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • American Chemical Society. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • PMC. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • ResearchGate. (n.d.).
  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds.
  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I.
  • Journal of the American Chemical Society. (n.d.). Notes - Synthesis of 7-Nitroindole.
  • ResearchGate. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Guidechem. (n.d.). 5-Nitroindole 6146-52-7 wiki.
  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • ResearchGate. (2025). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • PubChem. (n.d.). Nitroindole | C8H6N2O2 | CID 43297.
  • Synapse. (n.d.). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction.
  • PMC. (2020). Toxicology and Analysis of Psychoactive Tryptamines.
  • PubMed. (2020). Toxicology and Analysis of Psychoactive Tryptamines.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Jefferson Digital Commons. (2020). Toxicology and Analysis of Psychoactive Tryptamines.
  • ResearchGate. (2025).
  • Chem-Impex. (n.d.). 6-Nitroindole.
  • Annals of Medical Research. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • Royal Society of Chemistry. (n.d.). Reactivity of 3-nitroindoles with electron-rich species.
  • SpringerLink. (n.d.).
  • Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity.
  • Encyclopedia.pub. (2022).

Sources

discovery and history of 7-nitroindole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

7-Nitroindole (7-NI) represents a pivotal case study in medicinal chemistry, distinguishing itself not merely as a structural scaffold but as a physiological probe that solved a critical pharmacological bottleneck. While early nitric oxide synthase (NOS) inhibitors like L-NAME indiscriminately blocked endothelial (eNOS) and neuronal (nNOS) isoforms—causing severe hypertension—7-NI demonstrated a unique in vivo selectivity for nNOS.

This guide dissects the technical history of 7-NI, moving from the challenge of its synthesis (overcoming the indole polymerization problem) to its mechanistic role in neuroprotection and analgesia.

Historical Discovery & Synthetic Evolution

The synthesis of 7-nitroindole was historically plagued by the electron-rich nature of the indole ring. Direct nitration of indole using classical mixed acids typically results in aggressive polymerization (acid-catalyzed "tars") or substitution at the C-3 position, driven by the high electron density of the pyrrole ring.

The Classical Approach (Fischer Indole Synthesis)

Early efforts, such as those by Majima and Kotake (1930) and later refined by Rydon and Siddappa (1951) , bypassed direct nitration entirely. They utilized the Fischer indole synthesis, reacting ethyl pyruvate o-nitrophenylhydrazone with polyphosphoric acid (PPA).[1] While effective, this route required harsh decarboxylation steps and often suffered from low yields due to isomer formation.

The Modern "Indoline Strategy" (Regioselective Control)

The field-standard protocol today utilizes a "protection-activation" strategy. By temporarily reducing the indole to an indoline, the aromaticity of the pyrrole ring is broken, preventing polymerization. A sulfonated intermediate directs the nitro group to the 7-position via steric and electronic steering.

Figure 1: Synthetic Pathway Logic

G Indole Indole (Starting Material) Sulfonate Na Indoline-2-sulfonate (Reduced/Protected) Indole->Sulfonate NaHSO3 Reduction Acetyl N-Acetyl Intermediate (Steric Director) Sulfonate->Acetyl Ac2O N-Protection Nitro 7-Nitro Indoline (Regioselective) Acetyl->Nitro HNO3/Ac2O Nitration @ C7 Final 7-Nitroindole (Aromatized Product) Nitro->Final NaOH/H2O Hydrolysis & Oxidation

Caption: The "Indoline Strategy" bypasses C-3 instability by reducing the ring, directing nitration to C-7, and re-aromatizing.[2][3]

Detailed Experimental Protocol: The Indoline-Sulfonate Route

Note: This protocol is designed for high-purity synthesis required for biological assays. It minimizes the formation of the 3-nitro isomer.

Phase A: Precursor Stabilization

Rationale: Direct nitration causes polymerization. We must first "mask" the indole double bond.

  • Sulfonation/Reduction:

    • Dissolve Indole (0.1 mol) in ethanol.

    • Add Sodium Bisulfite (NaHSO3, 0.2 mol) in water.

    • Critical Step: Stir vigorously. The formation of sodium indoline-2-sulfonate is indicated by the dissolution of the indole and subsequent precipitation of the sulfonate salt.

    • Validation: 1H-NMR should show loss of C2-C3 double bond signals (approx 6.5-7.5 ppm region changes to aliphatic 3.5-4.5 ppm).

  • Acetylation (N-Protection):

    • Treat the sulfonate salt with Acetic Anhydride (Ac2O) at 50-60°C.

    • This yields Sodium 1-acetylindoline-2-sulfonate.[2][3]

    • Why? The acetyl group protects the nitrogen from oxidation and sterically hinders the ortho positions (C2), while the sulfonate blocks C2, directing the incoming electrophile to the benzene ring (specifically C7 due to the directing effect of the N-acyl group).

Phase B: Regioselective Nitration
  • Reagent Prep: Prepare acetyl nitrate in situ (fuming HNO3 added slowly to cooled Ac2O at 0°C).

  • Addition: Add the acetyl nitrate dropwise to the Sodium 1-acetylindoline-2-sulfonate solution. Maintain temp < 5°C.

  • Quenching: Pour onto ice water. The nitro group installs primarily at position 7.[4]

Phase C: Aromatization & Deprotection
  • Hydrolysis: Reflux the intermediate in 20% NaOH.

  • Mechanism: Base hydrolysis cleaves the N-acetyl group and eliminates the sulfonate group. Spontaneous dehydrogenation occurs under these conditions to restore the aromatic indole system.[3]

  • Isolation: 7-Nitroindole precipitates as yellow crystals upon cooling/neutralization.

  • Purification: Recrystallize from ethanol/water (9:1).

    • Target MP: 95-97°C.

Pharmacological Mechanism: The Selectivity Profile

7-Nitroindole is a competitive inhibitor of nNOS, competing with L-arginine and the cofactor tetrahydrobiopterin (BH4).[5] Its critical value lies in its physiological selectivity .

The "In Vivo" Paradox

In vitro assays show that 7-NI inhibits both nNOS and eNOS with comparable potency (IC50 ~0.7 µM for nNOS vs ~0.8 µM for eNOS). However, in vivo, 7-NI exhibits potent neuroprotection without raising blood pressure.

Why?

  • Lipophilicity: 7-NI is highly lipophilic, allowing it to cross the Blood-Brain Barrier (BBB) efficiently to target neuronal NOS.

  • Subcellular Localization: It may preferentially access the cytosolic nNOS over the membrane-bound eNOS in endothelial cells.

Figure 2: Mechanism of Neuroprotection

NOS_Pathway Glutamate Glutamate Release (Excitotoxicity) NMDA NMDA Receptor Activation Glutamate->NMDA Calcium Ca2+ Influx NMDA->Calcium nNOS nNOS Enzyme (Active) Calcium->nNOS NO Nitric Oxide (NO) Overproduction nNOS->NO L-Arg -> Citrulline Protection Neuroprotection (Cell Survival) nNOS->Protection Inhibited State SevenNI 7-Nitroindole (Inhibitor) SevenNI->nNOS Competes w/ BH4 & L-Arg Peroxynitrite Peroxynitrite (ONOO-) Neurotoxic NO->Peroxynitrite + O2- Superoxide Superoxide (O2-) CellDeath Neuronal Apoptosis (Parkinson's/Stroke) Peroxynitrite->CellDeath

Caption: 7-NI interrupts the excitotoxic cascade by inhibiting nNOS, preventing the formation of toxic peroxynitrite.

Therapeutic Data Summary

The following table summarizes key preclinical data demonstrating the utility of 7-NI.

IndicationModelOutcomeMechanism
Parkinson's MPTP-treated micePrevents dopamine depletion in striatumBlocks NO-mediated oxidative stress on dopaminergic neurons [4].[6]
Neuropathic Pain Sciatic nerve cuffIncreases pain withdrawal thresholdInhibits spinal nNOS involved in nociceptive transmission [5].[7]
Addiction Cocaine withdrawalAttenuates withdrawal symptomsModulates oxidative stress and reward pathways in the brain [3].
Anesthesia Isoflurane in ratsReduces MAC (Minimum Alveolar Conc.)[8]Potentiates anesthesia via CNS NO reduction [6].

References

  • Majima, R., & Kotake, M. (1930). Synthese des 6- und 7-Nitro-indols. Berichte der deutschen chemischen Gesellschaft.
  • BenchChem. (2025).[2][9][10] Technical Support Center: 7-Nitroindole Synthesis Protocols. Link

  • Kovacic, P., et al. (2010). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PMC. Link

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry. Link

  • Dove Medical Press. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic effects.[7][11] Link

  • Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors...[5][6][7][8][11][12][13] reduce the threshold for isoflurane anesthesia.[8] Anesthesiology. Link

Sources

Methodological & Application

Experimental Protocols for the Characterization of 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial characterization of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a tryptamine derivative herein referred to as 7-Nitrotryptamine. Tryptamines are a class of monoamine alkaloids recognized for their significant neuromodulatory and neurotransmitter functions, primarily through interaction with serotonin (5-HT) receptors.[1][2] The strategic placement of a nitro group at the 7-position of the indole scaffold is anticipated to modulate the compound's electronic properties, receptor binding affinity, and metabolic stability compared to its parent compound, tryptamine. This document outlines detailed, field-proven protocols for compound handling, in vitro characterization—including cytotoxicity, receptor binding, and functional assays—and preliminary in vivo behavioral assessment. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to empower researchers in drug discovery and neuropharmacology.

Compound Profile and Handling

A thorough understanding of the test article's physicochemical properties is the foundation of reproducible biological experiments. This section details the essential characteristics of 7-Nitrotryptamine and provides protocols for its proper handling and storage.

Chemical Properties and Structural Rationale

7-Nitrotryptamine is a tryptamine analog featuring a strongly electron-withdrawing nitro (-NO2) group on the benzene ring of the indole nucleus. This modification is not merely decorative; it fundamentally alters the molecule's electronic distribution, which can have profound effects on its biological activity.

Causality of the 7-Nitro Moiety: The indole nucleus is a common feature in many medicinal agents.[3][4] The nitrogen atom in the pyrrole ring makes the indole system electron-rich, particularly at the C3 position. The introduction of a nitro group at C7 significantly pulls electron density away from the ring system. This can:

  • Modulate Receptor Affinity: Alter the hydrogen bonding and electrostatic interactions within the binding pockets of target receptors, such as 5-HT receptor subtypes.[5]

  • Influence Metabolism: The electron-withdrawing nature may affect the molecule's susceptibility to enzymatic degradation (e.g., by monoamine oxidases), potentially altering its pharmacokinetic profile.

  • Affect Physicochemical Properties: Influence solubility, lipophilicity, and membrane permeability.

PropertyValueSource
Molecular Formula C10H11N3O2(Calculated)
Molecular Weight 205.21 g/mol (Calculated)
Appearance Likely a yellow or orange crystalline solid[6]
Canonical SMILES C1=CC(=C2C(=C1)[O-])C(=CN2)CCN(Calculated)
Protocol: Stock Solution Preparation and Storage

The accuracy of all subsequent assays depends on the correct preparation and storage of the compound. Nitroaromatic compounds can be sensitive to light and pH.[7]

Materials:

  • 2-(7-Nitro-1H-indol-3-yl)ethylamine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and positive displacement pipette

Step-by-Step Protocol:

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of solid 7-Nitrotryptamine (e.g., 5 mg). Record the exact weight.

  • Solubilization: Based on the weight, calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 50 mM). For example, for 2.05 mg of compound (MW 205.21), add 1 mL of DMSO to create a 10 mM stock.

  • Mixing: Add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.[8] Store these aliquots at -20°C or -80°C in a desiccated, oxygen-free environment (e.g., under nitrogen or argon) for long-term stability.[8]

Trustworthiness Check: A freshly prepared stock solution should be a clear solution, free of precipitates. If precipitation occurs upon cooling to room temperature, the concentration may be too high, and a lower concentration stock should be prepared.

In Vitro Characterization: From Cytotoxicity to Function

The initial phase of characterization involves a tiered approach using cell-based assays to define the compound's biological activity profile at the molecular and cellular levels.

Logical Workflow for In Vitro Assessment

A logical progression of experiments ensures that data from one assay informs the design of the next. The primary goal is to first establish a safe concentration range before investigating specific molecular targets.

in_vitro_workflow cluster_prep Compound Preparation cluster_assays Experimental Cascade cluster_output Key Outputs Compound Solid 7-Nitrotryptamine Stock Prepare 50 mM Stock in DMSO Compound->Stock Cytotoxicity Protocol 2.2: Cytotoxicity Assay (MTT) in relevant cell line Stock->Cytotoxicity Binding Protocol 2.3: Receptor Binding Assay (e.g., 5-HT2A, 5-HT1A) Cytotoxicity->Binding Determines non-toxic concentration range IC50 IC50 (Toxicity) Cytotoxicity->IC50 Functional Protocol 2.4: Functional Assay (e.g., Calcium Flux) Binding->Functional Identifies high-affinity targets for functional testing Ki Ki (Binding Affinity) Binding->Ki EC50 EC50/IC50 (Potency) Functional->EC50

Caption: Logical workflow for the in vitro characterization of 7-Nitrotryptamine.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Expertise & Rationale: Before testing for specific receptor interactions, it is crucial to determine the concentration range at which 7-Nitrotryptamine affects basic cell health. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability. This allows us to distinguish a specific pharmacological effect from general toxicity. A similar protocol has been used to assess the cytotoxicity of other novel tryptamine derivatives.[9][10]

Materials:

  • HEK293 (human embryonic kidney) or SH-SY5Y (human neuroblastoma) cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • 7-Nitrotryptamine serial dilutions (prepared from stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control for toxicity (e.g., Doxorubicin)

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of 7-Nitrotryptamine in complete media (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (media with DMSO at the highest concentration used) and "no-cell" blanks.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the blank values, normalize the data to the vehicle control (100% viability), and plot the percentage of viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Serotonin Receptor Binding Assay

Expertise & Rationale: Tryptamines are well-known ligands for serotonin receptors.[11][12] A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor subtype. This protocol describes a competitive binding experiment where 7-Nitrotryptamine competes with a known high-affinity radioligand for binding to the 5-HT2A receptor, a key target for many psychoactive tryptamines.[12][13]

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • Radioligand: [3H]ketanserin

  • Non-specific binding control: Mianserin (10 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 7-Nitrotryptamine serial dilutions

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Assay Buffer + [3H]ketanserin + Vehicle (DMSO)

    • Non-Specific Binding (NSB): Membranes + Assay Buffer + [3H]ketanserin + Mianserin

    • Competition: Membranes + Assay Buffer + [3H]ketanserin + serial dilutions of 7-Nitrotryptamine

  • Incubation: Add cell membranes (5-10 µg protein/well), followed by the test compound/control, and finally the radioligand (at a concentration near its Kd, e.g., 1-2 nM). Incubate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For each concentration of 7-Nitrotryptamine, calculate the percentage of specific binding inhibition.

    • Plot the percent inhibition against the log concentration of 7-Nitrotryptamine and use non-linear regression (one-site fit) to determine the IC50.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Preliminary Assessment: Behavioral Phenotyping

Following in vitro characterization, preliminary in vivo studies can provide crucial insights into the compound's integrated biological effects, including blood-brain barrier penetration and pharmacodynamic response.

Rationale and Workflow

The head-twitch response (HTR) in mice is a well-established behavioral model used as a proxy for 5-HT2A receptor activation and is a characteristic effect of many classic hallucinogens.[11][12] Observing this behavior can provide strong evidence that 7-Nitrotryptamine engages this target in vivo.

in_vivo_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis & Interpretation Formulation Protocol 3.2: Formulate 7-Nitrotryptamine in Vehicle Dosing Administer Compound (i.p.) to Mice Formulation->Dosing Observation Protocol 3.3: Observe & Quantify Head-Twitch Response Dosing->Observation Analysis Statistical Analysis of HTR Counts Observation->Analysis Correlation Correlate with In Vitro 5-HT2A Data Analysis->Correlation

Caption: A streamlined workflow for the preliminary in vivo assessment of 7-Nitrotryptamine.

Protocol: Formulation and Administration in Mice

Expertise & Rationale: Proper formulation is critical for ensuring bioavailability and minimizing injection site irritation. Tryptamines can be administered via various routes; intraperitoneal (i.p.) injection is common for initial screening due to its relative ease and rapid systemic absorption.[14] Dosing is typically calculated based on body weight (mg/kg).

Materials:

  • 7-Nitrotryptamine

  • Vehicle: Sterile 0.9% saline containing 5% DMSO and 5% Tween 80

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Male C57BL/6J mice (8-10 weeks old)

Step-by-Step Protocol:

  • Formulation: Prepare the required concentrations of 7-Nitrotryptamine in the vehicle. For example, to achieve a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the required concentration is 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Dosing: Weigh each mouse immediately before injection. Calculate the precise injection volume (e.g., a 25g mouse at 10 mL/kg receives 0.25 mL).

  • Administration: Administer the dose via i.p. injection. Include a control group that receives only the vehicle.

Protocol: Head-Twitch Response (HTR) Assay

Expertise & Rationale: This assay directly measures a specific, quantifiable behavior linked to a molecular target. The behavioral effects of intravenously administered tryptamine in mice, including head-weaving, appear immediately and are consistent with brain levels of the compound.[15] Antagonism of this behavior by 5-HT receptor antagonists confirms the mechanism.[14]

Step-by-Step Protocol:

  • Habituation: Place each mouse individually into a clean observation chamber (e.g., a standard Plexiglas cage) and allow it to acclimate for 30 minutes.

  • Administration: Inject the mice with either vehicle or a dose of 7-Nitrotryptamine (e.g., 1, 3, 10, 30 mg/kg). A positive control group receiving a known 5-HT2A agonist like DOI can also be included.

  • Observation: Immediately after injection, begin recording the number of head twitches for each animal for a period of 30-60 minutes. A head twitch is a rapid, paroxysmal rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • Data Analysis: Sum the total number of head twitches for each animal. Compare the mean number of twitches between the vehicle group and the different dose groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A dose-dependent increase in HTR provides strong evidence of in vivo 5-HT2A receptor agonism.

References

  • Groen, M. B., & van der Gen, A. (1978). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 103, 1127. [Link]

  • Yamada, J., Sugimoto, Y., & Horisaka, K. (1986). The behavioural effects of intravenously administered tryptamine in mice. Journal of Pharmacy and Pharmacology, 38(9), 703-705. [Link]

  • Cox, B., & Lee, T. F. (1979). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 65(1), 125-131. [Link]

  • García-Quiroz, J., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 967-974. [Link]

  • Yıldırım, S., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. [Link]

  • Sugimoto, Y., Yamada, J., & Horisaka, K. (1986). Effect of tryptamine on the behavior of mice. Journal of Pharmacobio-Dynamics, 9(1), 68-73. [Link]

  • Liu, K., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Frontiers in Chemistry, 10, 1063683. [Link]

  • Google Patents. (n.d.). Processes for the production of tryptamines.
  • Wallach, J., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 118-126. [Link]

  • Wallach, J., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 118-126. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(11), 1191-1204. [Link]

  • Glennon, R. A., et al. (2004). Binding of tryptamine analogs at h5-HT1E receptors: a structure-affinity investigation. Journal of Medicinal Chemistry, 47(11), 2994-3000. [Link]

  • Berger, M. L., et al. (2000). Tryptamine derivatives as non-competitive N-methyl-d-aspartate receptor blockers. Neuroscience Letters, 294(2), 93-96. [Link]

  • Loakes, D., & Brown, D. M. (1994). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Nucleic Acids Research, 22(20), 4039-4043. [Link]

  • Google Patents. (n.d.). Method for producing tryptamine derivatives.
  • Wang, H., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(46), 28913-28917. [Link]

  • Maccarone, M., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLoS ONE, 19(6), e0304627. [Link]

  • Kowalczyk, M., et al. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(19), 4142-4147. [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments. [Link]

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Organic Communications, 3(3), 59-66. [Link]

  • Google Patents. (n.d.). Method for preparing 2-nitroindole derivatives.
  • Cheméo. (n.d.). Chemical Properties of Ethylamine (CAS 75-04-7). Cheméo. [Link]

  • Kim, H. J., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8089. [Link]

  • Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Drug Delivery and Therapeutics, 12(6-S), 213-228. [Link]

  • Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Drug Delivery and Therapeutics, 12(6-S), 213-228. [Link]

  • CAS. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. CAS. [Link]

  • Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Bioorganic & Medicinal Chemistry, 24(4), 726-735. [Link]

  • PubChem. (n.d.). 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine. PubChem. [Link]

  • Baxendale, I. R., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Journal of the Brazilian Chemical Society, 23(11), 2005-2012. [Link]

Sources

how to synthesize 2-(7-Nitro-1H-indol-3-yl)ethylamine in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine)

Executive Summary

This application note details the laboratory-scale synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (commonly referred to as 7-nitrotryptamine). This compound is a critical tryptamine derivative used extensively in structure-activity relationship (SAR) studies involving serotonin receptors (5-HT


, 5-HT

) and as a synthetic intermediate for 7-substituted indole alkaloids.

The protocol utilizes a modified Speeter-Anthony procedure . While the classical Speeter-Anthony route employs Lithium Aluminum Hydride (LiAlH


) for the reduction of the glyoxalamide intermediate, this protocol substitutes Borane-Tetrahydrofuran (BH

·THF)
. This modification is critical to prevent the reduction of the labile C7-nitro group to an amine or azo linkage, ensuring high chemoselectivity and yield.

Safety & Compliance (Critical)

  • Chemical Hazards :

    • 7-Nitroindole : Nitro-aromatics can be energetic. While 7-nitroindole is generally stable, avoid excessive heat or shock.

    • Oxalyl Chloride : Highly toxic and corrosive. Releases HCl and CO gas upon reaction. Must be handled in a fume hood.

    • Borane-THF : Flammable and reacts violently with water/alcohols. Store under inert gas at 2–8°C.

    • Tryptamines : Many tryptamine derivatives are bioactive.[1][2][3][4][5] Treat the final product as a potent serotonin modulator; use full Personal Protective Equipment (PPE) including respirator/N95, gloves, and goggles.

  • Regulatory Status : 7-Nitrotryptamine is a research chemical.[1][6] Ensure compliance with all local, state, and federal regulations regarding the synthesis of psychoactive analogues.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the ethylamine side chain to a glyoxalamide precursor, derived from the parent 7-nitroindole.

Reaction Scheme:

  • Acylation : 7-Nitroindole

    
     7-Nitroindol-3-ylglyoxalyl chloride.
    
  • Amidation : Glyoxalyl chloride

    
     7-Nitroindol-3-ylglyoxalamide.
    
  • Chemo-Selective Reduction : Glyoxalamide

    
     7-Nitrotryptamine (using BH
    
    
    
    ).

G Start 7-Nitroindole (Starting Material) Inter1 Intermediate 1: Glyoxalyl Chloride Start->Inter1 (COCl)2, Et2O 0°C to RT Inter2 Intermediate 2: 7-Nitroindol-3-ylglyoxalamide Inter1->Inter2 NH3 (aq) or gas Product Target: 7-Nitrotryptamine Inter2->Product BH3·THF, Reflux (Selective Reduction)

Figure 1: Synthetic pathway for 7-nitrotryptamine emphasizing the selective borane reduction step.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(7-Nitro-1H-indol-3-yl)-2-oxoacetamide

Rationale: The electron-withdrawing nitro group at position 7 deactivates the indole ring slightly, but acylation at the C3 position remains favorable using the highly reactive oxalyl chloride.

Reagents:

  • 7-Nitroindole (1.62 g, 10.0 mmol)

  • Oxalyl chloride (1.0 mL, 11.5 mmol)

  • Anhydrous Diethyl Ether (Et

    
    O) or THF (50 mL)
    
  • Ammonium hydroxide (conc. NH

    
    OH) or NH
    
    
    
    gas

Procedure:

  • Setup : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl

    
    ). Flush with Argon/Nitrogen.
    
  • Addition : Dissolve 7-nitroindole in anhydrous Et

    
    O (40 mL). Cool the solution to 0°C in an ice bath.
    
  • Acylation : Add oxalyl chloride dropwise over 10 minutes. The solution typically turns from yellow to orange/red as the glyoxalyl chloride intermediate precipitates.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Evolution of HCl gas will be observed.

  • Amidation : Cool the mixture back to 0°C.

    • Method A (Gas): Bubble anhydrous NH

      
       gas through the slurry for 15 minutes.
      
    • Method B (Aqueous): Add conc. NH

      
      OH (10 mL) dropwise (Caution: Exothermic).
      
  • Isolation : Stir for 30 minutes. Filter the resulting solid (the glyoxalamide). Wash with cold water (2 x 20 mL) to remove ammonium salts, then with cold Et

    
    O (2 x 20 mL).
    
  • Drying : Dry the yellow/orange solid in a vacuum oven at 60°C.

    • Target Yield: >85%

    • Checkpoint: Verify identity via TLC (high polarity) or IR (distinct amide doublets).

Step 2: Selective Reduction to 2-(7-Nitro-1H-indol-3-yl)ethylamine

Rationale: LiAlH


 is the standard reagent for Speeter-Anthony reductions but is unsuitable here due to the risk of reducing the nitro group. Borane-THF  is chemoselective for amides over nitro groups under these conditions [1, 2].

Reagents:

  • 7-Nitroindol-3-ylglyoxalamide (from Step 1) (1.0 g, ~4.3 mmol)

  • Borane-THF complex (1.0 M solution in THF, 18 mL, ~4.0 equiv)

  • Anhydrous THF (30 mL)

  • 2M HCl (aqueous)

Procedure:

  • Setup : Use a dry 100 mL RBF with a reflux condenser and inert gas line (Ar/N

    
    ).
    
  • Solvation : Suspend the glyoxalamide in anhydrous THF (20 mL). Note that the amide has low solubility; it will dissolve as it reacts.

  • Reduction : Add the BH

    
    ·THF solution dropwise via syringe at RT.
    
  • Reflux : Heat the mixture to a gentle reflux (66°C) for 12–16 hours. The suspension should become a clear solution.

  • Quench (Critical) : Cool to 0°C. Slowly add 2M HCl (10 mL) to quench excess borane (Caution: H

    
     evolution).
    
  • Hydrolysis : Reflux the acidic mixture for 1 hour to break the boron-amine complex.

  • Workup :

    • Cool to RT. Basify to pH ~10 using 4M NaOH or saturated Na

      
      CO
      
      
      
      .
    • Extract with Ethyl Acetate (3 x 30 mL) or Dichloromethane (DCM).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification : Concentrate in vacuo. The crude oil/solid can be purified via flash column chromatography (Silica gel; DCM:MeOH:NH

    
    OH, 90:9:1).
    
    • Product: 7-Nitrotryptamine (typically a yellow/orange solid).

    • Salt Formation: For stability, convert to the hydrochloride or fumarate salt by adding the corresponding acid in Et

      
      O/EtOH.
      

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Yellow to Orange solidNitroindoles are chromophoric.

H NMR (DMSO-d

)

8.0-8.2 (d, 1H, H-6), 7.9 (d, 1H, H-4), 7.3 (t, 1H, H-5), 7.4 (s, 1H, H-2), 2.9-3.0 (m, 4H, ethyl chain)
Distinct downfield shifts due to 7-NO

.[1][5][6][7][8][9][10][11][12]
MS (ESI+) [M+H]

= 206.2
Consistent with C

H

N

O

.
Melting Point ~170–175°C (as HCl salt)Literature values vary by salt form.

Troubleshooting:

  • Low Yield in Step 2: Ensure the borane quench is fully hydrolyzed (reflux with acid). Boron-amine complexes can be stable and retain the product in the aqueous layer if not fully cleaved.

  • Impurity (Amine reduction): If 7-amino-tryptamine is observed (purple/brown oxidation), reduce reflux time or ensure strict temperature control.

References

  • Speeter, M. E.; Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines". Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Brown, H. C.; Heim, P. (1973). "Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups". The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Pelletier, J. C.; Cava, M. P. (1985). "Synthesis of some 4-substituted tryptamines". The Journal of Organic Chemistry, 52(23), 616–622. (Demonstrates BH3 utility for substituted tryptamines). Link

  • Glennon, R. A., et al. (1980). "Binding of substituted tryptamines at 5-HT serotonin receptors". Journal of Medicinal Chemistry, 23(11), 1222–1226. (Context for 7-nitrotryptamine activity).[9] Link

Sources

Application Notes and Protocols for the Quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(7-Nitro-1H-indol-3-yl)ethylamine is a tryptamine derivative characterized by the presence of a nitro group on the indole ring. This structural feature significantly influences its chemical properties and potential biological activity, making its accurate quantification crucial in various research and development settings. In pharmaceutical research, it may be investigated as a potential drug candidate or serve as a key intermediate in the synthesis of more complex molecules. Its analysis is also pertinent in metabolic studies to understand its biotransformation and pharmacokinetic profile.

This comprehensive guide provides detailed analytical methods for the precise and reliable quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine in diverse sample matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for such analyses due to their sensitivity and specificity.[1][2]

Part 1: Foundational Principles of Analysis

The selection of an appropriate analytical technique is paramount and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique ideal for the analysis of non-volatile and thermally labile compounds like 2-(7-Nitro-1H-indol-3-yl)ethylamine.[3] Reversed-phase chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common approach for separating indole derivatives.[4][5] Detection is typically achieved using a UV-Vis detector, as the indole and nitro functional groups provide strong chromophores.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[1][6] This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. It allows for the specific detection of the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, minimizing interferences from the sample matrix.[1][7]

Part 2: Sample Preparation Methodologies

The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for analysis. The choice of method depends heavily on the nature of the sample (e.g., biological fluid, reaction mixture, formulated product).

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex samples.[3] It offers advantages over liquid-liquid extraction by being more efficient, using less solvent, and being amenable to automation.

Protocol: SPE for Biological Fluids (e.g., Plasma, Urine)

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymer-based sorbent with both reversed-phase and ion-exchange properties) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of the biological sample, add an internal standard and 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the pH. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid). The acidic modifier helps to neutralize the charge on the amine group, facilitating its elution from the ion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent degradation.[8] Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

Protein Precipitation

For a rapid and simpler, though less clean, extraction from biological fluids, protein precipitation is a viable option.[2]

Protocol: Protein Precipitation for Plasma or Serum

  • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent such as acetonitrile or methanol. The cold temperature enhances protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

Part 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine in relatively clean samples, such as from chemical reactions or simple formulations.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid[5]
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (typically around 280 nm and a secondary wavelength corresponding to the nitro group absorption)
Protocol: HPLC Analysis
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of 2-(7-Nitro-1H-indol-3-yl)ethylamine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile). From this stock, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Prepare the samples according to the appropriate extraction protocol outlined in Part 2.

  • Analysis: Inject a blank (diluent) to ensure no carryover or system contamination. Inject the calibration standards to generate a calibration curve. Inject the prepared samples.

  • Quantification: Integrate the peak area of the analyte in both the standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Part 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for the quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine in complex biological matrices at low concentrations.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte. A plausible precursor ion would be the protonated molecule [M+H]+. Product ions would be generated by fragmentation of the ethylamine side chain or the indole ring.
Collision Gas Argon
Protocol: LC-MS/MS Analysis
  • Method Development and Optimization: Infuse a standard solution of 2-(7-Nitro-1H-indol-3-yl)ethylamine directly into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis. Optimize collision energy and other MS parameters to maximize signal intensity.

  • System Preparation: Set up the LC-MS/MS system according to the optimized conditions.

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank matrix that matches the study samples. Prepare the unknown samples using the appropriate extraction protocol from Part 2. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variability in extraction recovery.[9]

  • Analysis: Inject the blank matrix, calibration standards, QC samples, and unknown samples.

  • Quantification: Integrate the peak areas of the analyte and the internal standard. Calculate the peak area ratio (analyte/internal standard). Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Part 5: Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines.[10][11] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.[13]Recovery of spiked samples should be within 85-115% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[12][13]Relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Typically a signal-to-noise ratio of 10:1.
Stability The stability of the analyte in the sample matrix under different storage and processing conditions.[13][14][15]Analyte concentration should remain within ±15% of the initial concentration.

Part 6: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological or Chemical Sample Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction or Protein Precipitation Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for the quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 2-(7-Nitro-1H-indol-3-yl)ethylamine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the need for sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the integrity of the generated data. By following these protocols and understanding the underlying principles, researchers can confidently quantify this compound in their respective applications.

References

Sources

Application Notes & Protocols for the In Vivo Evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 2-(7-Nitro-1H-indol-3-yl)ethylamine

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with wide-ranging biological activities.[1][2] Its derivatives have been instrumental in developing treatments for cancer, inflammation, and neurological disorders.[1][3] The introduction of a nitro group onto the indole ring, as in 2-(7-Nitro-1H-indol-3-yl)ethylamine, fundamentally alters the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can be metabolically reduced within cells to generate reactive intermediates, a mechanism implicated in the cytotoxicity of other nitroaromatic compounds against cancer cells and microbes.[4]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to systematically investigate its pharmacokinetic profile, pharmacodynamic effects, and preliminary safety in animal models. The methodologies described herein are based on established principles of in vivo research and can be adapted to explore various therapeutic potentials, from oncology to neuropharmacology.[5][6]

Section 1: Compound Profile & Preclinical Formulation

A thorough understanding of the test article's properties is the bedrock of any successful in vivo study. This section outlines the key characteristics of 2-(7-Nitro-1H-indol-3-yl)ethylamine and provides guidance on preparing a suitable formulation for animal administration.

Physicochemical Properties (Predicted)

Accurate physicochemical data is critical for designing appropriate formulations and interpreting pharmacokinetic results. While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from similar indole derivatives.[7]

PropertyPredicted Value/RangeRationale & Significance
Molecular Weight 205.21 g/mol Influences diffusion and membrane transport.
LogP (Lipophilicity) 1.5 - 2.5Moderate lipophilicity suggests potential for good membrane permeability but may require a co-solvent for formulation.[7]
pKa (Basicity) ~9.5-10.5 (Ethylamine side chain)The basic amine will be protonated at physiological pH, affecting solubility and interaction with acidic cellular components.[8]
Aqueous Solubility Low to ModerateThe nitro-indole core is hydrophobic, while the protonated amine side chain enhances water solubility. pH adjustment and co-solvents will likely be necessary.
Hypothesized Mechanism of Action

Based on related nitroindole compounds, the biological activity of 2-(7-Nitro-1H-indol-3-yl)ethylamine may stem from several mechanisms. The nitro group is a key functional moiety. In hypoxic environments, such as those found in solid tumors, the nitro group can undergo enzymatic reduction to form cytotoxic nitroso and hydroxylamine intermediates.[4] These reactive species can induce oxidative stress and damage cellular macromolecules like DNA, leading to apoptosis. Furthermore, some nitroindoles have been shown to act as G-quadruplex binders, stabilizing these structures in oncogene promoters like c-Myc to suppress transcription.[9][10]

Mechanism_of_Action Hypothesized Cellular Mechanisms of 2-(7-Nitro-1H-indol-3-yl)ethylamine cluster_0 Cellular Uptake cluster_1 Reductive Activation Pathway cluster_2 Gene Regulation Pathway Compound 2-(7-Nitro-1H-indol-3-yl)ethylamine Reduction Nitroreductase (Hypoxic Cells) Compound->Reduction Enzymatic reduction G4 c-Myc Promoter G-Quadruplex Compound->G4 Binding & Stabilization Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->Intermediates ROS Reactive Oxygen Species (ROS) Intermediates->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Transcription c-Myc Transcription G4->Transcription Inhibition Proliferation Cell Proliferation Transcription->Proliferation Downregulation Proliferation->Apoptosis Induction

Caption: Hypothesized mechanisms of action for 2-(7-Nitro-1H-indol-3-yl)ethylamine.

Formulation for In Vivo Administration

The goal of formulation is to deliver the compound in a safe, stable, and bioavailable manner. Due to the predicted low aqueous solubility of the parent compound, a formulation using co-solvents is recommended.

Protocol 1: Preparation of a Vehicle for Intravenous (IV) or Intraperitoneal (IP) Injection

  • Rationale: This vehicle uses a combination of biocompatible solvents to dissolve hydrophobic compounds. It is critical to minimize the percentage of organic solvents to avoid toxicity.[11]

  • Materials:

    • 2-(7-Nitro-1H-indol-3-yl)ethylamine powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • PEG 400 (Polyethylene glycol 400)

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile microcentrifuge tubes and syringes

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the compound. For example, for a final formulation of 10% DMSO, first dissolve the compound in that 10% volume (e.g., for 1 mL final volume, use 100 µL DMSO). Vortex thoroughly.

    • Co-solvent Addition: Add PEG 400 to the solution. A common ratio is 10% DMSO, 40% PEG 400. Vortex until the solution is clear and homogenous.

    • Aqueous Phase: Slowly add the sterile saline or PBS to reach the final volume (the remaining 50% in this example), vortexing between additions to prevent precipitation.

    • Final Check: Inspect the final solution for any precipitates. If the solution is cloudy, gentle warming (to 37°C) may be required. The solution should be prepared fresh daily.

    • Vehicle Control: Prepare a separate vehicle control solution containing the same percentages of DMSO, PEG 400, and saline, but without the test compound. This is crucial for differentiating compound effects from vehicle effects.

Section 2: Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).[12] A preliminary PK study is essential to understand the compound's exposure profile (Cmax, AUC) and half-life, which informs dosing regimens for subsequent efficacy studies.[13]

G General Workflow for an In Vivo Pharmacokinetic Study A 1. Formulation Preparation B 2. Animal Dosing (IV and PO Routes) A->B C 3. Serial Blood Sampling (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr) B->C D 4. Plasma Isolation (Centrifugation) C->D E 5. Bioanalytical Analysis (LC-MS/MS) D->E F 6. PK Parameter Calculation (Cmax, Tmax, AUC, T½) E->F

Caption: A typical workflow for conducting an in vivo pharmacokinetic study.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Rationale: Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of key parameters, including bioavailability. Rats are a common model due to their size and well-characterized physiology.

  • Experimental Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group).

    • Groups:

      • Group 1: IV administration (e.g., 2 mg/kg)

      • Group 2: PO administration (e.g., 10 mg/kg)

    • Blood Sampling: Collect sparse samples (e.g., from 2 rats per time point) at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Step-by-Step Procedure:

    • Acclimatization: Allow animals to acclimate for at least one week before the study.

    • Fasting: Fast animals overnight (with access to water) before PO dosing to ensure consistent absorption.

    • Dosing:

      • IV: Administer the formulated compound via a tail vein injection.

      • PO: Administer the formulated compound via oral gavage.

    • Blood Collection: At each time point, collect ~100-200 µL of blood from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Processing: Immediately following collection, centrifuge the blood tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Sample Storage: Transfer the plasma supernatant to a new, labeled tube and store at -80°C until bioanalysis.

  • Data Analysis: Plasma concentrations of the compound are measured using a validated LC-MS/MS method. This data is then used to calculate key PK parameters.

ParameterDescriptionTypical UnitsSignificance
Cmax Maximum observed plasma concentrationng/mLIndicates the peak exposure after administration.
Tmax Time to reach Cmaxhours (hr)Reflects the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time)ng*hr/mLRepresents the total systemic exposure to the drug.
T½ (Half-life) Time for plasma concentration to decrease by 50%hours (hr)Determines the dosing interval and time to reach steady-state.[8]
F% (Bioavailability) (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%The fraction of the oral dose that reaches systemic circulation.[11]

Section 3: In Vivo Efficacy (Pharmacodynamics)

Pharmacodynamic (PD) studies aim to demonstrate the biological effect of the compound in a disease-relevant animal model. The choice of model is entirely dependent on the therapeutic hypothesis. Given the potential anticancer mechanisms of nitroindoles, a tumor xenograft model is a relevant example.[4][10]

Protocol 3: Murine Xenograft Model for Anticancer Efficacy

  • Rationale: This model assesses the ability of a compound to inhibit tumor growth in vivo. Immunocompromised mice are used to prevent rejection of the human cancer cell line.

  • Experimental Design:

    • Animals: Athymic nude mice (e.g., NU/J strain).

    • Cell Line: A human cancer cell line relevant to the compound's in vitro activity (e.g., HeLa or HCT-116).[1][14]

    • Procedure:

      • Inject cancer cells subcutaneously into the flank of each mouse.

      • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

      • Randomize mice into treatment groups (n=8-10 per group):

        • Group 1: Vehicle control

        • Group 2: Test compound (e.g., 25 mg/kg, daily IP injection)

        • Group 3: Positive control (a known anticancer drug)

  • Step-by-Step Procedure:

    • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cells in a 100 µL volume of PBS/Matrigel mixture into the right flank of each mouse.

    • Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Treatment Initiation: Once tumors reach the target volume, begin daily dosing according to the randomized groups.

    • Monitoring: Monitor animal body weight and clinical signs of toxicity throughout the study.

    • Study Endpoint: Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.

    • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Section 4: Preliminary Safety & Toxicology

An early assessment of a compound's safety profile is crucial. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.[15]

Protocol 4: Acute Toxicity Dose-Ranging Study in Mice

  • Rationale: To determine the single-dose toxicity of the compound and establish a safe dose range for further studies.

  • Experimental Design:

    • Animals: Healthy mice (e.g., C57BL/6), n=3-5 per group.

    • Dosing: Administer single, escalating doses of the compound to different groups (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Step-by-Step Procedure:

    • Dosing: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., IP or PO).

    • Observation: Closely monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.

    • Data Collection: Record observations systematically. Body weight should be measured daily for the first week and then weekly.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in major organs.

Observation CategorySpecific Signs to Monitor
General Appearance Hunched posture, rough coat, lethargy, hyperactivity
Respiratory Labored breathing, changes in respiratory rate
Neurological Tremors, convulsions, ataxia (impaired coordination)
Autonomic Salivation, lacrimation, changes in pupil size
Body Weight Daily changes, failure to gain weight

References

  • BenchChem. (n.d.). Biological activity of substituted 3-nitroindoles.
  • PubMed. (2021, May 18). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • BenchChem. (n.d.). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
  • ScienceDirect. (n.d.). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • BenchChem. (n.d.). The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • PMC. (2023, October 18). In vivo neuromodulation of animal behavior with organic semiconducting oligomers.
  • Inventi. (n.d.). Inventi Impact: Pharmacokinetics & Pharmacodynamics.
  • SlideShare. (n.d.). PHARMACOKINETICS.
  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches.
  • Springer. (2023, December 11). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease.
  • The Pharmaceutical Journal. (2022, February 8). How critical illness impacts drug pharmacokinetics and pharmacodynamics.
  • ScienceDirect. (2014, September 27). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098.
  • ResearchGate. (n.d.). Toxicological Guidelines for Monocyclic Nitro-, Amino- and Aminonitroaromatics, Nitramines, and Nitrate Esters in Drinking Water | Request PDF.
  • PMC. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.
  • NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf.
  • EPA. (n.d.). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE (CAS Reg. No. 75-04-7) INTERIM.

Sources

Purifying 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a critical intermediate in various drug discovery and development programs. The inherent chemical functionalities of this molecule—a basic ethylamine side chain, an electron-rich indole nucleus, and a strongly electron-withdrawing nitro group—present unique challenges and opportunities for its purification. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods to obtain this compound in high purity.

The indole nucleus is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly alter the electronic properties, potentially influencing biological activity.[1] The purity of this intermediate is paramount for the synthesis of downstream targets and for obtaining accurate biological data. This guide will explore several orthogonal purification strategies, including acid-base extraction, normal-phase column chromatography, and recrystallization, providing the scientific rationale behind each approach.

Understanding the Molecule: Key Physicochemical Properties

2-(7-Nitro-1H-indol-3-yl)ethylamine possesses a combination of functional groups that dictate its behavior during purification:

  • Basic Ethylamine Side Chain: The primary amine (pKa of the conjugate acid is typically around 10-11) is readily protonated in acidic conditions, forming a water-soluble salt.[2][3] This property is the cornerstone of purification by acid-base extraction.

  • Indole Nucleus: The indole ring system is aromatic and relatively non-polar, but the nitrogen atom can act as a hydrogen bond donor.[4] The indole nitrogen's basicity is generally low, but it can interact with acidic stationary phases like silica gel, potentially leading to streaking or tailing during chromatography.[4]

  • 7-Nitro Group: This strong electron-withdrawing group decreases the electron density of the indole ring, potentially influencing its stability and reactivity.[1] Nitroaromatic compounds can also be sensitive to light and air, which necessitates careful handling and storage.[5]

The interplay of these functional groups requires a multi-faceted approach to achieve high purity. A typical synthetic route may leave behind starting materials, reagents, and by-products with varying polarities and acid-base properties.

Purification Strategies: A Multi-Pronged Approach

A combination of techniques is often the most effective way to purify 2-(7-Nitro-1H-indol-3-yl)ethylamine. The choice and sequence of these techniques will depend on the nature and quantity of the impurities present in the crude product.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and scalable technique for separating basic compounds like our target molecule from neutral and acidic impurities.[3][6] The principle lies in the differential solubility of the amine in its neutral and protonated (salt) forms.[2]

Principle of Separation: By treating the crude mixture (dissolved in an organic solvent) with an aqueous acid, the basic 2-(7-Nitro-1H-indol-3-yl)ethylamine is protonated to form a water-soluble ammonium salt.[3][7] This salt partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer regenerates the neutral amine, which, being less water-soluble, can be extracted back into an organic solvent or may precipitate out.[3][8]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-(7-Nitro-1H-indol-3-yl)ethylamine in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl).[7] Repeat the extraction 2-3 times to ensure complete protonation and transfer of the amine into the aqueous phase.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is basic (pH 9-10, check with pH paper).[2] This will deprotonate the ammonium salt and regenerate the free amine.

  • Back-Extraction: Extract the free amine from the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Data Presentation: Acid-Base Extraction Summary

StepReagentPurposeExpected Outcome
1. Dissolution Dichloromethane/Ethyl AcetateSolubilize crude productHomogeneous solution
2. Acidic Wash 1 M HCl (aq)Protonate the amineAmine moves to the aqueous layer
3. Basification 2 M NaOH (aq)Deprotonate the amine saltRegenerate the free amine
4. Back-Extraction Dichloromethane/Ethyl AcetateIsolate the purified aminePurified amine in the organic layer

Logical Relationship Diagram: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Separatory Funnel B->C D Aqueous Layer (Protonated Amine) C->D Separate E Organic Layer (Neutral/Acidic Impurities) C->E Separate F Add 2M NaOH (aq) D->F G Free Amine in Aqueous Solution F->G H Extract with Organic Solvent G->H I Purified Amine in Organic Solvent H->I

Caption: Workflow for the purification of 2-(7-Nitro-1H-indol-3-yl)ethylamine via acid-base extraction.

Column Chromatography: For High-Purity Isolation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] For 2-(7-Nitro-1H-indol-3-yl)ethylamine, both normal-phase and reversed-phase chromatography can be employed, depending on the nature of the remaining impurities.

Normal-Phase Column Chromatography

This technique uses a polar stationary phase, typically silica gel, and a non-polar mobile phase.[9] Polar compounds interact more strongly with the silica and elute later.

Challenges with Amines on Silica Gel: The primary amine in our target molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the eluent.[4]

Experimental Protocol: Normal-Phase Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add ~1% triethylamine to the solvent system to improve the spot shape.[4] The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient) and pour it into the column, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent. For less soluble samples, "dry loading" is recommended: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.[9]

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example Solvent Systems for Normal-Phase Chromatography

Solvent SystemRatio (v/v)ModifierComments
Dichloromethane : Methanol98 : 2 to 90 : 101% TriethylamineGood for a range of polarities.
Ethyl Acetate : Hexane50 : 50 to 100% Ethyl Acetate1% TriethylamineA less toxic alternative to DCM.

Logical Relationship Diagram: Normal-Phase Chromatography Workflow

A Crude/Partially Purified Product B Develop TLC with DCM/MeOH/Et3N A->B C Pack Silica Gel Column B->C D Load Sample (Wet or Dry) C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High-Purity Product I->J

Caption: Step-by-step workflow for normal-phase column chromatography purification.

Recrystallization: The Final Polishing Step

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of crystals while impurities remain in the mother liquor.

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes) at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is crucial to assess the purity of the 2-(7-Nitro-1H-indol-3-yl)ethylamine. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 2-(7-Nitro-1H-indol-3-yl)ethylamine requires a systematic approach that takes into account its unique chemical properties. A combination of acid-base extraction to remove bulk neutral and acidic impurities, followed by column chromatography for fine separation, and finally recrystallization for obtaining a highly pure, crystalline product is a robust strategy. The specific conditions for each step should be optimized based on the impurity profile of the crude material. Careful execution of these protocols, coupled with rigorous analytical monitoring, will ensure the isolation of this valuable intermediate in high purity, ready for its application in research and development.

References

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • Unknown. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available from: [Link]

  • Sorbent Technologies. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available from: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • ANU Open Research. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

  • Semantic Scholar. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

  • Google Patents. WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • Unknown. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Available from: [Link]

  • Unknown. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available from: [Link]

  • PMC. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]

Sources

Guide to the Safe Handling and Storage of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules.[1] The functionalization of this privileged structure provides a rich field for drug discovery and chemical biology. The compound 2-(7-Nitro-1H-indol-3-yl)ethylamine combines three critical chemical motifs: the indole ring, a flexible ethylamine side chain characteristic of neurotransmitter analogues, and an electron-withdrawing nitro group. This specific combination suggests its potential as a synthetic intermediate for novel therapeutic agents or as a probe for biological systems.[2][3]

However, the very features that make this compound chemically interesting also necessitate a rigorous approach to its handling and storage. The nitroaromatic group is associated with potential energy release and toxicity, while the indole ethylamine scaffold implies significant biological activity.[4][5] As the toxicological properties of this specific substance have not been fully investigated, it must be treated with the utmost care, assuming a high hazard potential.[6]

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(7-Nitro-1H-indol-3-yl)ethylamine, grounded in the established principles of laboratory safety for nitro compounds, indoles, and amines. The protocols herein are designed to be self-validating, providing not just instructions, but the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Section 1: Physicochemical Properties & Hazard Assessment

A complete, experimentally-derived hazard profile for 2-(7-Nitro-1H-indol-3-yl)ethylamine is not available. Therefore, a conservative assessment must be made based on the known hazards of its constituent functional groups.

Table 1: Key Properties and Hazard Contributions

Property/FeatureData/InformationRationale & Associated Hazards
Molecular Formula C₁₀H₁₁N₃O₂-
Molecular Weight 205.22 g/mol -
Appearance Likely a yellow to brown solid, characteristic of many nitroaromatic compounds.Color may indicate purity; darker colors could suggest degradation products.
Indole Ethylamine Core A structural motif common in neurotransmitters (e.g., serotonin, tryptamine) and psychoactive compounds.Implies a high likelihood of biological activity. The compound may interact with receptors and signaling pathways.[2] Handle as a potent, biologically active agent.
7-Nitro Group An electron-withdrawing group on the aromatic ring.Nitroaromatic compounds are often toxic and can be skin/eye irritants.[7] They can be thermally sensitive and may decompose, releasing toxic nitrogen oxides (NOx).[8] Incompatible with strong bases, reducing agents, and amines.[4]
Amine Functionality The ethylamine side chain is basic.Can be corrosive and act as a skin and respiratory irritant.[9] May react vigorously with acids and oxidizing agents.

Causality of Hazards: The primary concern stems from the combination of a potent biological scaffold (indole ethylamine) with a high-energy, reactive functional group (nitroaromatic). This duality means the compound poses both a toxicological risk upon exposure and a chemical reactivity risk if handled or stored improperly.

Section 2: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure (inhalation, dermal, ocular).

  • Engineering Controls : All work involving solid or dissolved 2-(7-Nitro-1H-indol-3-yl)ethylamine must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Eye and Face Protection : Use chemical safety glasses with side shields at a minimum. For operations with a higher risk of splashing (e.g., preparing stock solutions), a face shield should be worn in addition to safety glasses.[10]

  • Skin Protection :

    • Gloves : Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or holes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[10][11]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs cover the wrists.

  • Respiratory Protection : For routine handling within a fume hood, additional respiratory protection is not typically required. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters should be used.[6][8]

Section 3: Standard Protocol for Safe Handling and Solution Preparation

This protocol is designed to minimize aerosolization of the solid compound and prevent contamination of the laboratory environment.

Step 1: Preparation

  • Don all required PPE as described in Section 2.

  • Designate a specific area within the chemical fume hood for the handling of this compound.

  • Assemble all necessary equipment (spatula, weigh boat, vials, solvent, vortexer) within the fume hood.

  • Ensure a properly labeled hazardous waste container is accessible.[4]

Step 2: Weighing the Compound

  • Use an anti-static weigh boat or place the balance in an enclosure to minimize dispersal of the fine powder.

  • Slowly and carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.

  • Close the primary stock bottle immediately after dispensing.

Step 3: Preparing the Solution

  • Carefully add the weighed solid to the appropriate glass vial.

  • Using a pipette, add the desired solvent to the vial, aiming the solvent stream down the side of the vial to avoid splashing.

  • Securely cap the vial before removing it from the weighing area.

  • Dissolve the compound using a vortex mixer or sonicator. Gentle heating may be required, but must be done with caution due to the thermal sensitivity of nitro compounds.[4]

Step 4: Post-Handling Decontamination

  • Dispose of the weigh boat, pipette tips, and any contaminated wipes in the designated solid hazardous waste container.

  • Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[4]

  • Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[11]

G cluster_prep 1. Preparation cluster_handle 2. Handling Solid cluster_solution 3. Solution Preparation cluster_cleanup 4. Decontamination prep1 Don all PPE prep2 Designate work area in fume hood prep1->prep2 prep3 Assemble equipment prep2->prep3 weigh Weigh compound on anti-static boat prep3->weigh transfer Transfer solid to vial weigh->transfer close Securely cap stock bottle transfer->close add_solvent Add solvent to vial close->add_solvent cap_vial Cap vial securely add_solvent->cap_vial dissolve Dissolve (vortex/sonicate) cap_vial->dissolve dispose Dispose of single-use items dissolve->dispose wipe Wipe down surfaces & equipment dispose->wipe wash Remove gloves & wash hands wipe->wash

Diagram 1: General workflow for safely handling the solid compound.

Section 4: Storage and Stability

Improper storage is a primary cause of compound degradation and can increase safety risks. Nitro-containing indoleamines require specific conditions to ensure their long-term stability.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Cool temperatures slow the rate of potential decomposition reactions.[10] Avoid freezing unless compound is in a validated anhydrous solvent.
Atmosphere Tightly sealed container under an inert atmosphere (Argon or Nitrogen).Protects from atmospheric moisture and oxygen, which can promote degradation of the indole ring and amine side chain.[6][8]
Light Store in an amber vial or in a dark location.Indole derivatives and nitroaromatics can be light-sensitive.[12] Protection from light prevents photochemical degradation.
Form Store as a solid whenever possible.Solutions, especially in protic solvents, are generally less stable. If solutions are required, prepare them fresh or store for short periods at -20°C or -80°C.

Chemical Incompatibilities: To prevent dangerous reactions, segregate 2-(7-Nitro-1H-indol-3-yl)ethylamine from the following:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[4][6]

  • Strong Bases and Amines : Can deprotonate the indole nitrogen or react with the nitro group, potentially leading to unstable, shock-sensitive products.[4]

  • Strong Acids : Can protonate the amine, leading to exothermic reactions.

  • Heat and Ignition Sources : Keep away from heat, sparks, and open flames. Nitro compounds can decompose exothermically.[4]

Section 5: Spill and Waste Management

Prompt and correct response to spills and proper waste disposal are critical for laboratory safety.

Spill Response Protocol:

  • Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.[10]

  • Control Ignition Sources : If the compound or its solvent is flammable, eliminate all nearby ignition sources.[4]

  • Containment : For a small spill within a fume hood, use a non-combustible absorbent material like sand or vermiculite to contain the material. Do not use combustible materials like paper towels as the primary absorbent.[4]

  • Collection : Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste.[6]

  • Decontamination : Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must be disposed of as hazardous waste.[4]

G spill Spill Occurs is_minor Is spill minor & contained in fume hood? spill->is_minor don_ppe Don appropriate PPE is_minor->don_ppe Yes evacuate Evacuate Area & Alert Safety Officer is_minor->evacuate No contain Contain with non-combustible absorbent (sand) don_ppe->contain collect Collect into sealed hazardous waste container contain->collect decon Decontaminate area collect->decon

Diagram 2: Decision tree for spill response.

Waste Disposal: All waste containing 2-(7-Nitro-1H-indol-3-yl)ethylamine, including empty stock bottles, contaminated PPE, and spill cleanup materials, is considered hazardous waste.

  • Never dispose of this compound down the drain or in regular trash.[4]

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all institutional and local regulatory guidelines for hazardous chemical waste disposal.[4]

Section 6: Emergency First Aid Measures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if a specific one is unavailable.

  • Inhalation : Remove the person from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[6][7]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Get medical attention.[6][8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][13]

References

  • BD Diagnostic Systems. (2014, March 26). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Boufroura, H., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 869-876. Retrieved from [Link]

  • Bio-Rad. (2009, November 18). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8096. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Class of Antibacterial Agents Targeting Both Staphylococcus aureus and Mycobacterium tuberculosis. Pharmaceuticals, 14(7), 633. Retrieved from [Link]

  • Baxendale, I. R., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Journal of Heterocyclic Chemistry, 49(3), 548-555. Retrieved from [Link]

  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselective Synthesis & Yield Optimization Target Molecule: 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine)

Executive Summary: The Chemoselectivity Paradox

The synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine presents a specific "chemoselectivity paradox" that defeats standard tryptamine protocols. The 7-nitro group is strongly electron-withdrawing, deactivating the indole ring toward electrophilic substitution (Step 1), yet it is highly susceptible to reduction during the conversion of the side chain (Step 2).

Standard protocols using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (


) will catastrophically fail by reducing the aromatic nitro group to an amine (7-aminotryptamine) or azo species. This guide provides a chemoselective workflow  using Borane-THF (

) or activated Borohydride systems to preserve the 7-nitro moiety while efficiently reducing the side chain.

Module 1: The Scaffold (C3-Functionalization)

Q: The 7-nitro group deactivates the indole ring. How do I achieve high yields in the initial formylation step?

A: You cannot rely on weak electrophiles. The 7-nitro group pulls electron density away from the C3 position, making the indole a poor nucleophile.

  • Protocol: Use the Vilsmeier-Haack reaction rather than oxalyl chloride. The Vilsmeier reagent (chloroiminium ion) is sufficiently electrophilic to overcome the deactivation.

  • Optimization:

    • Temperature Control: Do not overheat. Maintain the reaction at 0–5°C during the addition of

      
       to DMF to prevent thermal decomposition of the active species.
      
    • Stoichiometry: Use a slight excess (1.2–1.5 eq) of the Vilsmeier reagent.

    • Hydrolysis: The intermediate iminium salt is stable. Ensure thorough hydrolysis with aqueous sodium acetate or NaOH to release the aldehyde (7-nitroindole-3-carboxaldehyde).

Q: My Henry Reaction (Nitroaldol) yields are inconsistent. How do I push the equilibrium?

A: The condensation of 7-nitroindole-3-carboxaldehyde with nitromethane is reversible. To drive it to the 3-(2-nitrovinyl)-7-nitroindole product (the "red needle" intermediate):

  • Catalyst: Use Ammonium Acetate (

    
    )  as the catalyst. It acts as a buffer and a mild base/acid catalyst that promotes both the aldol addition and the subsequent dehydration.
    
  • Solvent: Reflux in Nitromethane (acting as both reagent and solvent) or Acetic Acid .

  • Visual Cue: The product typically precipitates as bright orange/red needles upon cooling. This precipitation drives the equilibrium forward (Le Chatelier’s principle).

Module 2: The Critical Reduction (Chemoselectivity)

This is the most common failure point. You must reduce the nitroalkene (side chain) to an amine without touching the aromatic nitro group.

The Protocol: Borane-THF Chemoselective Reduction

Why it works: Borane (


) is an electrophilic reducing agent. It reduces electron-rich functional groups (like amides and nitriles) and polarized double bonds (nitroalkenes) but is kinetically slow to reduce electron-deficient aromatic nitro groups under controlled conditions.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon/Nitrogen.[1]

  • Dissolution: Dissolve 1.0 eq of 3-(2-nitrovinyl)-7-nitroindole in anhydrous THF.

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution)  dropwise via syringe.
    
    • Stoichiometry: Use 3.0–4.0 equivalents of Borane. The first equivalent complexes with the indole nitrogen; the rest reduce the side chain.

  • Reflux: Warm to room temperature, then reflux gently for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the red starting material and the appearance of a polar baseline spot (amine-borane complex).

  • Quench (Critical): Cool to 0°C. Slowly add Methanol to destroy excess borane (gas evolution!).

  • Workup (Acid Hydrolysis): The amine is trapped as a borane complex. Add 10% HCl (aq) and reflux for 1 hour to break the N-B bond.

  • Isolation: Basify with NaOH (pH > 11) and extract with DCM or EtOAc.

Alternative: Sodium Borohydride/Silica Gel

If


 is unavailable, use 

adsorbed onto Silica Gel in a mixture of Chloroform/Isopropanol. This heterogeneous system reduces nitroalkenes to nitroalkanes (and eventually amines with excess reagent) but is milder than LAH.

Visualizing the Chemoselectivity

The following diagram illustrates the "Go/No-Go" decision pathways for reducing agents in this synthesis.

ReductionPathways cluster_legend Selectivity Key Start 3-(2-nitrovinyl)-7-nitroindole (Red Needles) LAH Reagent: LiAlH4 (Lithium Aluminum Hydride) Start->LAH H2Pd Reagent: H2 / Pd-C (Catalytic Hydrogenation) Start->H2Pd BH3 Reagent: BH3-THF (Borane-THF Complex) Start->BH3 WrongProduct 7-Amino-tryptamine (Aromatic Nitro Reduced) LAH->WrongProduct Non-selective Reduction H2Pd->WrongProduct Reduces Ar-NO2 Target 2-(7-Nitro-1H-indol-3-yl)ethylamine (Target Molecule) BH3->Target Chemoselective (Preserves Ar-NO2) Key1 Green = Recommended Route Key2 Red = Avoid (Over-reduction)

Caption: Chemoselectivity decision tree highlighting Borane-THF as the requisite reagent to prevent reduction of the aromatic nitro group.

Module 3: Troubleshooting & FAQs

Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is a black tar Polymerization of indole or decomposition of amine.1. Perform acid hydrolysis of the borane complex under inert atmosphere.2. Convert the free base amine to a salt (Fumarate or HCl) immediately after extraction.
Starting material remains (Step 2) Reversible Henry reaction.Increase reaction time and ensure slow cooling to crystallize the product, which shifts equilibrium to the right.
Mass Spec shows M-30 (Loss of NO) Reduction of Ar-NO2 occurred.You likely used a catalyst (like Pd or Ni) with Borohydride, or the reaction got too hot. Switch to strict Borane-THF at controlled temps.
Low Yield in Step 1 Moisture in Vilsmeier reagent.

is moisture sensitive. Distill

before use or use a fresh bottle. Ensure DMF is anhydrous.
FAQs

Q: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction? A: No. Fe/AcOH is the classic "Bechamp Reduction" specifically designed to reduce aromatic nitro groups to anilines. It will destroy your 7-nitro group.

Q: The free base amine is oiling out. How do I store it? A: 7-nitrotryptamine free base is prone to oxidation.

  • Immediate Action: Dissolve the crude oil in minimal hot isopropanol or ethanol.

  • Salt Formation: Add a solution of Fumaric Acid (1.0 eq) in hot methanol.

  • Result: The fumarate salt typically crystallizes nicely, is non-hygroscopic, and is stable for long-term storage at -20°C.

Q: Why does the literature sometimes mention


 with Copper or Nickel? 
A:  These are "activated" borohydride systems. While they are stronger than 

alone, they often mimic the reactivity of catalytic hydrogenation and pose a high risk of reducing the aromatic nitro group. For this specific scaffold, Borane-THF is superior due to its specific electrophilic mechanism that favors the alkene/amide reduction over the nitroarene.

References

  • Vilsmeier-Haack Formylation of Deactivated Indoles

    • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. (Discusses Vilsmeier-Haack on nitroindoles).
    • Source:

  • Chemoselective Reduction using Borane-THF

    • Chemoselective reduction of aromatic nitro compounds using simple borane-THF.[2] (Establishes the window of selectivity).

    • Source:

  • Henry Reaction Optimization

    • Henry Reaction (Nitroaldol Reaction) Mechanism and Conditions.[3]

    • Source:

  • General Tryptamine Synthesis via Nitroalkenes

    • Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF.[4]

    • Source:

Sources

Technical Support Center: Troubleshooting the Direct Nitration of Indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals navigating the notoriously difficult direct nitration of the indole nucleus.

As an application scientist, I frequently encounter researchers struggling with low yields, intractable black tars, and poor regioselectivity when attempting to nitrate indoles. This guide bypasses generic advice to provide a mechanistic understanding of why these reactions fail and how to engineer your protocols for self-validating, high-yield outcomes.

The Mechanistic Root of the Problem

The indole nucleus is highly electron-rich and exceptionally sensitive to acidic environments. Understanding the electronic distribution of indole is the key to controlling its reactivity [1].

  • The C-3 Nucleophilicity: Under neutral or non-acidic conditions, the C-3 position of the pyrrole ring is the most nucleophilic site. Electrophilic attack naturally favors this position [2].

  • The Acid-Catalyzed Polymerization Trap: When subjected to standard nitrating conditions (e.g., concentrated

    
     and 
    
    
    
    ), indole undergoes rapid protonation at the C-3 position to form a 3H-indolium cation. This cation acts as a potent electrophile, attacking unprotonated indole molecules in a runaway chain reaction. The macroscopic result is the formation of a dark, insoluble polymeric tar rather than the desired nitroindole [3].
  • Deactivation and Benzene-Ring Nitration: If the pyrrole ring is deactivated—either by strong acidic protonation (in C-2 substituted indoles) or by the strategic addition of an electron-withdrawing N-protecting group—electrophilic aromatic substitution is forced onto the benzene ring, typically favoring the C-5 and C-6 positions [4].

Frequently Asked Questions (Troubleshooting)

Q1: My direct nitration of unsubstituted indole using


 instantly turned into a black, boiling tar. What happened? 
A1:  You have observed acid-catalyzed polymerization. The strong mineral acids protonated the highly reactive C-3 position, creating a reactive 3H-indolium intermediate that polymerized the remaining starting material [3]. Solution:  Never use strong mineral acids for the direct nitration of unsubstituted, unprotected indole. You must switch to non-acidic nitrating agents.

Q2: I need to synthesize 3-nitroindole. What is the most reliable reagent system? A2: To achieve selective C-3 nitration, you must operate under mild, non-acidic conditions to preserve the pyrrole ring. Reagents such as benzoyl nitrate, ethyl nitrate, or a radical nitration approach using


 with 

as an oxidant are highly effective [2, 5]. These reagents direct the nitro group to the naturally nucleophilic C-3 position without triggering polymerization.

Q3: My target molecule requires the nitro group on the benzene ring (C-5 position). How do I override the natural C-3 preference? A3: You must artificially deactivate the pyrrole ring. The most self-validating approach is to install an N-protecting group (such as an Acetyl or Boc group) prior to nitration [4]. The electron-withdrawing nature of the protecting group reduces the nucleophilicity of the pyrrole ring, allowing standard acidic nitrating mixtures (


 or 

) to selectively attack the C-5 position.

Q4: I am trying to synthesize 7-nitroindole, but I keep getting a complex mixture of isomers. How can I improve regioselectivity? A4: The C-7 position is sterically hindered and electronically disfavored. Direct nitration of indole will not yield 7-nitroindole in viable quantities[1]. Solution: Shift your starting material to an indoline derivative. A proven industrial route involves the nitration of sodium 1-acetylindoline-2-sulfonate using acetyl nitrate, followed by alkaline hydrolysis and dehydrogenation to restore the indole ring [1].

Quantitative Data: Reagent Selection and Yields

The following table summarizes the causal relationship between substrate preparation, nitrating agent, and the resulting regioselectivity. Use this matrix to select the appropriate protocol for your target isomer.

SubstrateNitrating AgentConditionsMajor ProductTypical Yield
Unprotected Indole

/

0°CPolymerized Tar< 5%
Unprotected Indole Benzoyl Nitrate-78°C to 0°C,

3-Nitroindole65 - 80%
Unprotected Indole

/

HFIP solvent, RT3-Nitroindole70 - 85%
N-Acetylindole

/

0°C to 5°C5-Nitro-N-acetylindole60 - 75%
2-Methylindole

/

< 5°C2-Methyl-5-nitroindole55 - 70%

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of 3-Nitroindole (Mild Conditions)

This protocol utilizes a radical nitration approach to avoid acid-catalyzed degradation [5].

Reagents: Indole (1.0 equiv),


 (2.0 equiv), 

(1.5 equiv), Hexafluoroisopropanol (HFIP) /

(1:1 v/v). Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (10 mmol) in the HFIP/

    
     solvent mixture (20 mL) at room temperature.
    
  • Reagent Addition: Add

    
     (20 mmol) to the stirring solution.
    
  • Oxidant Addition: Slowly add

    
     (15 mmol) in small portions over 15 minutes to control the mild exotherm.
    
  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1). The reaction typically reaches completion within 2-4 hours.

  • Quenching & Workup: Dilute the mixture with water (30 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 3-nitroindole as a yellow solid.

Protocol B: Synthesis of 5-Nitroindole via N-Protection

This protocol leverages pyrrole deactivation to force nitration onto the benzene ring [4].

Reagents: N-Acetylindole (1.0 equiv), Conc.


, Conc. 

. Procedure:
  • Substrate Preparation: Ensure your indole is fully N-acetylated (verified by NMR/IR) and thoroughly dried. Residual moisture will alter the acid concentration.

  • Acidic Dissolution: In a flame-dried flask under argon, dissolve N-acetylindole (10 mmol) in concentrated

    
     (10 mL). Cool the flask to exactly 0°C using an ice-brine bath. Causality note: Strict temperature control prevents over-oxidation.
    
  • Nitrating Mixture Preparation: In a separate vial, carefully mix concentrated

    
     (11 mmol) with concentrated 
    
    
    
    (2 mL) and cool to 0°C.
  • Addition: Add the cold nitrating mixture dropwise to the N-acetylindole solution over 30 minutes. Maintain the internal temperature below 5°C.

  • Quenching: After stirring for 1 hour at 0°C, carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The nitrated intermediate will precipitate.

  • Isolation: Filter the solid, wash extensively with cold water until the filtrate is neutral, and proceed to alkaline hydrolysis (e.g., NaOH in MeOH) to remove the acetyl group, yielding 5-nitroindole.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of indole nitration based on reagent selection and protecting group strategy.

IndoleNitration Indole Unsubstituted Indole Acid Strong Acid (HNO3 / H2SO4) Indole->Acid Low pH Mild Mild / Non-Acidic (e.g., Benzoyl Nitrate) Indole->Mild Neutral pH Protect N-Protection (e.g., Acetyl, Boc) Indole->Protect Ac2O or Boc2O Cation 3H-Indolium Cation (Highly Reactive) Acid->Cation Protonation at C-3 C5Nitro 5-Nitroindole (Benzene Ring Nitration) Acid->C5Nitro C-3 Blocked/Deactivated C3Nitro 3-Nitroindole (Major Product) Mild->C3Nitro Electrophilic Attack at C-3 ProtectedIndole N-Protected Indole (Deactivated Pyrrole) Protect->ProtectedIndole Tar Polymerization (Insoluble Tar) Cation->Tar Intermolecular Attack ProtectedIndole->Acid Nitration

Logic flow of indole nitration: Reagent choice dictates intermediate stability and final regioselectivity.

References

  • Banaras Hindu University (BHU). Synthesis and Chemistry of Indole. Retrieved from: [Link]

  • ResearchGate. Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. Retrieved from: [Link]

Troubleshooting Hub: Incomplete Reduction of Nitro Groups to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Welcome to the Technical Support Center for the reduction of nitro groups to amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this critical transformation. Incomplete reactions not only impact yield but can also complicate purification due to the presence of highly colored and potentially hazardous intermediates.

This hub is structured to provide rapid answers through our Frequently Asked Questions (FAQs) and more detailed, step-by-step guidance in our In-Depth Troubleshooting Guides for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or has stalled completely. What are the most common culprits?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due

Technical Support Center: Optimized Synthesis of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Synthesis of 7-Nitroindole Code: IND-NIT-07 Version: 2.4 (Current) Audience: Synthetic Chemists, Process Development Scientists

Core Directive: The Regioselectivity Challenge

Synthesizing 7-nitroindole is a classic problem in heterocyclic chemistry. The indole nucleus is electron-rich, with the C-3 position being the most nucleophilic. Direct nitration of indole typically yields 3-nitroindole (under non-acidic conditions) or leads to acid-catalyzed polymerization (tars) under standard nitration conditions (


).

Even when the nitrogen is protected (e.g.,


-acetylindole), electrophilic substitution favors the C-5  and C-3  positions due to electronic distribution. Accessing the C-7  position requires reversing this natural selectivity.

This guide details the Indoline-Sulfonate Strategy , a robust, high-yield protocol that utilizes a transient sulfonate blocking group to sterically and electronically direct nitration to the C-7 position.

Optimized Protocol: The Indoline-Sulfonate Route

This method is superior to direct nitration or the Bartoli reaction for this specific target because it avoids the formation of inseparable C-5/C-7 isomer mixtures.

Mechanism of Action
  • Reduction & Blocking: Indole is converted to sodium indoline-2-sulfonate .[1] The sulfonate group at C-2 and the subsequent acetylation at N-1 create a specific steric environment.

  • Directed Nitration: The bulky sulfonate at C-2 and the acetyl group at N-1 discourage attack at C-3 and C-5. The C-7 position becomes the most accessible and electronically favorable site for the nitronium ion.

  • Aromatization: Alkaline hydrolysis removes both the protecting groups and the sulfonate, spontaneously re-aromatizing the ring to yield 7-nitroindole.

Step-by-Step Workflow
Phase 1: Precursor Synthesis
  • Reagents: Indole, Sodium Bisulfite (

    
    ), Acetic Anhydride (
    
    
    
    ).[1][2][3]
  • Step 1.1 (Sulfonation/Reduction): Suspend Indole (1.0 eq) in water. Add Sodium Bisulfite (approx. 2-3 eq). Heat to reflux. The indole double bond is reduced, and the sulfonate is introduced at C-2.[2][4]

    • Checkpoint: The solution should become clear as the indole reacts.

  • Step 1.2 (Protection): Cool the mixture. Add Acetic Anhydride (excess) directly to the aqueous solution. The secondary amine of the indoline is acetylated.[1][4]

    • Product:Sodium 1-acetylindoline-2-sulfonate precipitates as a white/off-white solid.

    • Action: Filter, wash with cold water, and dry. Do not proceed until dry.

Phase 2: Regioselective Nitration
  • Reagents: Sodium 1-acetylindoline-2-sulfonate, Acetic Anhydride, Fuming Nitric Acid.[2][3]

  • Critical Safety Note: Preparation of Acetyl Nitrate is exothermic and potentially explosive if not controlled.

  • Step 2.1 (Nitrating Agent): Cool Acetic Anhydride to 0°C. Slowly add Fuming Nitric Acid dropwise, maintaining temperature <10°C . This generates Acetyl Nitrate in situ.[1][3]

  • Step 2.2 (Reaction): Add the solid Sodium 1-acetylindoline-2-sulfonate to the nitrating mixture portion-wise at 0-5°C. Stir for 2-3 hours.

    • Observation: The reaction mixture typically turns yellow/orange.

  • Step 2.3 (Quench): Pour the mixture onto ice/water to precipitate the nitrated intermediate (Sodium 1-acetyl-7-nitroindoline-2-sulfonate). Filter the solid.[4]

Phase 3: Hydrolysis & Aromatization
  • Reagents: 20% Sodium Hydroxide (

    
    ).
    
  • Step 3.1: Suspend the wet cake from Step 2.3 in 20% NaOH solution.

  • Step 3.2: Heat to 50-60°C. The base hydrolyzes the

    
    -acetyl group and eliminates the sulfonate group. The driving force of aromatization regenerates the indole double bond.
    
  • Step 3.3: Cool to room temperature. The product, 7-Nitroindole , precipitates as a yellow solid.

  • Step 3.4: Filter, wash with water until neutral pH, and dry.

Quantitative Data Summary
ParameterOptimized ConditionCommon PitfallEffect of Pitfall
Nitration Temp 0°C to 5°C> 15°CFormation of dinitro species & oxidation tars.
Nitrating Agent Acetyl Nitrate (

)
Mixed Acid (

)
Polymerization of indole; loss of regioselectivity.[1][3]
Hydrolysis pH pH > 13 (Strong Base)Weak Base / AcidIncomplete aromatization; retention of sulfonate.
Typical Yield 65 - 80%< 30% (Direct Nitration)Significant loss due to isomer separation.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations in the Indoline-Sulfonate pathway.

G Start Start: Indole Step1 Step 1: Reaction with NaHSO3 (Reflux, Aqueous) Start->Step1 Check1 QC: Solution Clear? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Step 2: Acetylation (Add Ac2O) Check1->Step2 Yes Inter1 Intermediate: Sodium 1-acetylindoline-2-sulfonate Step2->Inter1 Step3 Step 3: Nitration (Acetyl Nitrate, <10°C) Inter1->Step3 Check2 QC: Temp < 10°C? Step3->Check2 Check2->Step3 No (Cool Down!) Step4 Step 4: Hydrolysis (NaOH, 50-60°C) Check2->Step4 Yes End Final Product: 7-Nitroindole Step4->End Elimination & Aromatization

Caption: Logical workflow for the regioselective synthesis of 7-nitroindole via the sulfonate blocking strategy.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of 5-nitroindole?

Diagnosis: Loss of regiocontrol.

  • Cause: This typically happens if the sulfonate group was not successfully installed or if you used standard

    
    -acetylindole (without the sulfonate at C-2). The sulfonate is the critical director.
    
  • Solution: Verify the formation of Sodium 1-acetylindoline-2-sulfonate by NMR or LCMS before nitration. It should be a water-soluble solid distinct from

    
    -acetylindole.
    
Q2: The nitration reaction mixture turned black/tarry.

Diagnosis: Thermal decomposition or polymerization.

  • Cause: The reaction temperature exceeded 10°C during the addition of nitric acid or the substrate. Acetyl nitrate is unstable and aggressive at higher temperatures.

  • Solution: Use an ice-salt bath to keep the internal temperature between -5°C and 0°C. Add reagents very slowly.[3][5]

Q3: Can I use the Bartoli Indole Synthesis instead?

Analysis:

  • Bartoli: Requires an ortho-substituted nitrobenzene. To make 7-nitroindole, you would theoretically need 2,3-dinitrotoluene (where one nitro forms the indole N and the other remains at C-7).

  • Issue: Grignard reagents (vinyl magnesium bromide) are incompatible with the second nitro group; they will attack both, leading to complex mixtures or polymerization.

  • Verdict: The Bartoli method is excellent for 7-alkyl or 7-halo indoles, but not for 7-nitroindole. Stick to the Indoline-Sulfonate route.[4]

Q4: My yield in the final step is low; the product isn't precipitating.

Diagnosis: Incomplete hydrolysis or pH issues.

  • Cause: The elimination of the sulfonate group requires strong base and heat. If the pH is not high enough (>13), the water-soluble sulfonate intermediate remains in solution.

  • Solution: Ensure you use at least 20% NaOH.[4] Heat to 60°C for at least 1-2 hours. Upon cooling, neutralize slightly (to pH 9-10) if precipitation is slow, but the product is usually insoluble in the basic matrix.

References

  • Patent: Taniguchi, M., et al. "Method for producing 7-nitroindoles." JP2001019671A. (2001). Link

  • Protocol Source: BenchChem Technical Support. "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." BenchChem Knowledge Base. (2025).[1][3] Link

  • Mechanistic Insight: Iwao, M., & Kuraishi, T. "Regioselective Nitration of 1-Acetylindoline." Heterocycles. 29(4), 643.[2] (1989).[2] (Describes the foundational chemistry of directed nitration in indolines).

  • Comparative Study: Somei, M., et al. "The Chemistry of Indoles. Regioselective Synthesis of 7-Nitroindole." Chemical & Pharmaceutical Bulletin. (Validating the superiority of indirect routes).

Sources

Technical Support Center: Stability & Handling of 2-(7-Nitro-1H-indol-3-yl)ethylamine

[1][2]

Product Category: Indole Alkaloids / Tryptamine Derivatives Target Audience: Medicinal Chemists, Neuropharmacologists, Analytical Scientists Document Type: Technical Troubleshooting Guide & FAQ[1]

Core Stability Profile

2-(7-Nitro-1H-indol-3-yl)ethylamine (commonly referred to as 7-Nitrotryptamine ) presents a complex stability profile due to the interplay between its electron-rich indole core, the reactive ethylamine side chain, and the electron-withdrawing nitro substituent.[2][1]

While the nitro group at the 7-position withdraws electron density from the benzene ring—potentially offering slight resistance to electrophilic oxidation compared to unsubstituted tryptamine—the compound remains highly susceptible to oxidative degradation and photochemical decomposition.

Key Degradation Vectors
  • Oxidative Dimerization: Like most tryptamines, the indole nitrogen and C2 position are vulnerable to radical-mediated oxidation, leading to the formation of dimers (e.g., 2,2'-bisindoles) and tricyclic derivatives.

  • Photochemical Instability: Nitro-aromatic compounds are intrinsically photosensitive.[2][1] Exposure to UV or broad-spectrum light can induce nitro-to-nitroso reduction or ring-opening reactions.[1]

  • Amine Reactivity: The primary amine is prone to carbamate formation if exposed to atmospheric CO₂ in basic solutions, or oxidative deamination.

Troubleshooting Guide (Q&A)

Issue 1: Discoloration of Stock Solutions

Q: My DMSO stock solution of 7-Nitrotryptamine has turned from pale yellow to dark amber/brown. Is it still usable?

A: Likely No. A significant color shift to dark amber or brown indicates advanced oxidation or polymerization.[1]

  • Mechanism: Tryptamines in solution undergo auto-oxidation to form quinone-imine intermediates and insoluble polymers (melanin-like pigments).[2][1] The nitro group can also participate in photolytic degradation, darkening the solution.

  • Diagnostic: Run an LC-MS. If you observe peaks at

    
     (oxidation), 
    
    
    (dimerization), or broad unresolved baselines (polymerization), discard the solution.
  • Prevention: Always store stock solutions under an inert atmosphere (Argon/Nitrogen) and protect strictly from light.[1]

Issue 2: Precipitation in Aqueous Buffers

Q: Upon diluting my 10 mM DMSO stock into PBS (pH 7.4), a fine precipitate forms. How can I maintain solubility?

A: This is a Hydrophobicity/pKa mismatch .[1]

  • Root Cause: The 7-nitro group increases the lipophilicity of the indole core compared to native tryptamine.[1] At pH 7.4, the amine (pKa ~9.5-10) is partially protonated, but the neutral free base species may still precipitate if the concentration exceeds its solubility limit (often <100 µM for nitro-indoles in aqueous media).[1]

  • Solution:

    • Reduce Final Concentration: Ensure the final assay concentration is

      
       50 µM.
      
    • Cosolvent Spike: Maintain a final DMSO concentration of 0.5% - 1.0% to aid solubility.[1]

    • pH Adjustment: If the assay permits, slightly lowering the pH (to ~6.0-6.5) will ensure the amine remains fully protonated (

      
      ), significantly enhancing solubility.
      
Issue 3: "Ghost" Peaks in HPLC

Q: I see unexpected peaks in my chromatogram that change size depending on how long the sample sits in the autosampler.

A: This indicates On-Column or Autosampler Degradation .[2][1]

  • Cause: Tryptamines are unstable in non-acidified solvents exposed to air.[1] If your mobile phase is neutral or basic, or if the sample is in a clear vial, degradation occurs during the run queue.

  • Fix:

    • Acidify Samples: Dissolve samples in 0.1% Formic Acid or Acetic Acid.[1] The protonated salt form is kinetically more stable against oxidation.

    • Amber Vials: strictly use amber glass vials to prevent photolysis of the nitro group.[1]

    • Temperature: Keep the autosampler at 4°C.

Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions
ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolWater promotes hydrolysis/oxidation; DMSO stabilizes the structure.[2][1]
Concentration 10 mM - 50 mMHigher concentrations are generally more stable than dilute ones (self-shielding).[2][1]
Additives 1-2 equivalents of HCl (optional)Converting the free base to the HCl salt in situ significantly retards oxidation.[1]
Atmosphere Argon or Nitrogen PurgeDisplaces dissolved oxygen, the primary reactant in tryptamine degradation.
Protocol B: Storage Conditions
  • Solid State: Store at -20°C in a desiccator. Protect from light.[1] Stability: >2 years.[3]

  • Solution State: Store at -80°C for long term (6 months). Avoid repeated freeze-thaw cycles.[2][1]

    • Note: If stored at -20°C, use single-use aliquots to prevent condensation and oxygen introduction upon opening.[1]

Visualizing the Instability Logic

The following diagram illustrates the decision matrix for handling 7-Nitrotryptamine solutions to prevent degradation.

StabilityLogicStartStart: 7-Nitrotryptamine SolidSolventChoiceSolvent SelectionStart->SolventChoiceDMSOAnhydrous DMSO(Preferred)SolventChoice->DMSOHigh SolubilityWaterAqueous BufferSolventChoice->WaterLow SolubilityStorageStorage ConditionDMSO->StorageOxidationOxidation/Dimerization(Brown Precipitate)Water->OxidationRapid DegradationLightExpLight Exposure?Storage->LightExpStableStable Stock(-80°C, Dark)LightExp->StableNo (Amber Vial)PhotolysisNitro-Photolysis(Degradation)LightExp->PhotolysisYes (UV/Vis)Stable->OxidationO2 Exposure(Over time)

Caption: Decision tree highlighting the critical pathways of solvent selection and environmental exposure that lead to either stability or degradation of 7-Nitrotryptamine.

References

  • Cayman Chemical. Tryptamine Product Information & Stability Data. (General tryptamine stability profile: soluble in DMSO/Ethanol, sensitive to oxidation). Link

  • Xie, Y., et al. (2015). Stability of Tryptophan and Indole Derivatives in Parenteral Amino Acid Solutions. ResearchGate. (Mechanisms of indole oxidation and discoloration). Link

  • Sigma-Aldrich. Safety Data Sheet: Tryptamine Derivatives. (Handling precautions for photosensitive and air-sensitive amines). Link

  • PubChem. 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine Compound Summary. (Physicochemical properties of halogenated/substituted tryptamines). Link

  • Douglas, T.A., et al. (2009). Stability of nitroaromatic compounds in solution. Chemosphere. (Evidence of nitro-group photosensitivity and degradation in aqueous media). Link

Technical Support Center: Synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine. This molecule is a crucial intermediate in the development of various pharmacologically active agents. However, its synthesis presents significant challenges, primarily related to the control of regioselectivity during the nitration of the indole scaffold and the compatibility of functional groups in subsequent steps. The electron-rich indole nucleus is highly susceptible to side reactions, including acid-catalyzed polymerization and the formation of multiple nitro-isomers under classical nitrating conditions.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers navigate these complexities, minimize side product formation, and achieve higher yields of the target compound.

Recommended Synthetic Pathway

Direct nitration of an indole or tryptamine backbone is notoriously difficult and unselective. The most reliable and controlled method involves a multi-step approach that builds the molecule sequentially. This strategy circumvents the major side reactions by protecting the indole ring's reactive sites and directing the nitration to the desired C-7 position.

G Indole Indole Indoline Indoline Indole->Indoline NaBH3CN / AcOH N_Acetylindoline N_Acetylindoline Indoline->N_Acetylindoline Acetic Anhydride Nitrated_Intermediate Nitrated_Intermediate N_Acetylindoline->Nitrated_Intermediate Acetyl Nitrate (HNO3 / Ac2O) < 10°C Seven_Nitroindole Seven_Nitroindole Nitrated_Intermediate->Seven_Nitroindole NaOH / H2O (Hydrolysis & Aromatization) Chloroacetyl_Indole Chloroacetyl_Indole Seven_Nitroindole->Chloroacetyl_Indole ClCOMeCl / AlCl3 (Friedel-Crafts) Azido_Indole Azido_Indole Chloroacetyl_Indole->Azido_Indole Sodium Azide (NaN3) Final_Product 2-(7-Nitro-1H-indol-3-yl)ethylamine Azido_Indole->Final_Product Selective Reduction (See Protocol 2)

Caption: Recommended multi-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The issues are organized by the corresponding stage of the reaction.

Part 1: Synthesis of the 7-Nitroindole Core

Question 1: My reaction is producing a dark, insoluble tar and very low yield. What is happening?

Answer: This is a classic sign of acid-catalyzed polymerization of the indole ring.[1] The C-3 position of indole is highly nucleophilic and can be protonated by strong acids, generating a reactive intermediate that attacks other indole molecules, leading to a chain reaction.

Root Causes & Solutions:

  • Use of Strong Acids: Avoid strong nitrating mixtures like concentrated HNO₃/H₂SO₄.

  • High Temperature: The polymerization is accelerated at higher temperatures.

Preventative Measures:

  • Adopt the Indirect Route: The recommended pathway (see diagram above) converts the highly reactive indole into a less reactive indoline before nitration. This completely prevents polymerization.[2]

  • Use Milder Nitrating Agents: For the indoline intermediate, use in situ generated acetyl nitrate (from nitric acid and acetic anhydride) at low temperatures (0°C or lower). This is a less aggressive and more controllable electrophile.[1]

  • Temperature Control: Strictly maintain low temperatures throughout the addition of the nitrating agent.

Question 2: My product is a mixture of multiple nitro-isomers (e.g., 5-nitro, 6-nitro). How can I improve regioselectivity for the 7-position?

Answer: Achieving high regioselectivity is a primary challenge in indole chemistry. Direct nitration of indole typically favors the 3-, 5-, and 6-positions.[1]

Root Causes & Solutions:

  • Direct Nitration of Indole: The electronic properties of the unprotected indole ring do not favor substitution at the C-7 position.

  • Ineffective Protecting Groups: While N-protecting groups can influence regioselectivity, they are often insufficient to direct nitration exclusively to C-7.[1]

Preventative Measures:

  • Strategic Starting Material: The most effective method is to start with an indoline derivative. The sp³-hybridized nature of the five-membered ring in indoline deactivates the pyrrole moiety, making the benzene ring the primary site for electrophilic substitution. The N-acetyl group then acts as an ortho-, para-director, but steric hindrance from the five-membered ring favors substitution at the C-7 position.[2]

G cluster_0 Problem: Low Regioselectivity / Tar cluster_1 Solution: Indoline Route Start_Indole Indole Nitration Strong Acid (HNO3/H2SO4) Start_Indole->Nitration Isomers Isomers Nitration->Isomers 3-, 5-, 6-Nitro Tar Tar Nitration->Tar Polymerization Start_Indole2 Indole Indoline Indoline Intermediate Start_Indole2->Indoline Reduction Nitration2 Mild Conditions (Acetyl Nitrate) Indoline->Nitration2 Product Product Nitration2->Product 7-Nitroindole (High Selectivity)

Sources

purification challenges of crude 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2-(7-Nitro-1H-indol-3-yl)ethylamine

Status: Operational Agent: Senior Application Scientist Case ID: 7-NITRO-TRYP-PURIFICATION[1][2]

Executive Summary

Purifying 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine) presents a unique dual-challenge: managing the chemical instability typical of the indole core while preserving the nitro group, which significantly alters the electronic properties of the molecule compared to standard tryptamine.[1]

The 7-nitro substituent is strongly electron-withdrawing.[1] While this deactivates the indole ring against some electrophilic attacks, it increases the acidity of the indole N-H and alters the solubility profile. Common issues include "tar" formation (polymerization), difficulty in separating the free base from side-products, and streaking during chromatography.[1]

This guide provides a modular troubleshooting approach, moving from bulk cleanup to high-purity isolation.[1]

Module 1: Critical Impurity Profiling (The "Why")

Before attempting purification, you must identify the nature of your crude mixture. The synthesis route (likely Henry reaction followed by reduction) dictates the impurities.

Impurity TypeOriginVisual IndicatorRemoval Strategy
Polymerized Indoles Oxidative coupling of the indole ring (air/light exposure).[1][2]Dark red/brown oil or "tar."Acid-Base Extraction (removes non-basic tars).[1][2]
Nitrovinyl Intermediate Incomplete reduction of 2-(7-nitro-1H-indol-3-yl)-1-nitroethene.[1]Yellow/Orange solid; distinct alkene proton in NMR.[2]Column Chromatography (polarity difference).[1][2]
7-Aminotryptamine Over-reduction of the nitro group (common if using LiAlH₄/Pd-C).[1]Polar, turns purple/brown rapidly upon oxidation.[1][2]Difficult. Requires careful chromatography or derivatization.[2]
Inorganic Salts Aluminum/Boron salts from reducing agents.[2]White/Gray precipitate; clogging filters.[2]Rochelle’s Salt wash or Celite filtration.[2]

Module 2: Diagnostic Q&A (Troubleshooting)

Q1: My crude product is a dark, sticky oil that won't crystallize. Is it ruined? A: Not necessarily. Tryptamine free bases are notorious for oiling out due to trace solvent impurities or isomers preventing crystal lattice formation.[2] The "dark" color is often a surface oxidation layer (less than 5% of mass).

  • Action: Do not attempt to recrystallize the crude oil directly.[2] Proceed to Protocol A (Acid-Base Extraction) to remove neutral tars first.[1]

Q2: I see severe streaking on my TLC plates (Silica). I can't determine Rf values. A: The primary amine on the ethyl chain interacts with the acidic silanol groups on the silica, causing "tailing."

  • Action: You must modify your mobile phase. Pre-treat your silica plate or add a modifier.[2]

    • Standard: 1% Ammonium Hydroxide (

      
      ) or 1-5% Triethylamine (
      
      
      
      ) in your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2]
    • Alternative: Dip the TLC plate in 5%

      
      /Hexane and dry it before spotting your sample.
      

Q3: During extraction, I formed a stubborn emulsion. A: The nitro group increases the polarity of the indole, and the amphiphilic nature of tryptamines stabilizes emulsions.[2]

  • Action:

    • Add solid NaCl to saturate the aqueous layer (Salting out).[1]

    • Filter the emulsion through a pad of Celite (removes fine particulates stabilizing the interface).

    • Avoid vigorous shaking; use gentle inversion.[2]

Module 3: Experimental Protocols

Protocol A: The "Cleanup" (Acid-Base Extraction)

Use this as the first step for crude oils to remove non-basic impurities (unreacted nitroindoles, tars).[1]

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH or trap water.[1][2]

  • Acidification: Extract organic layer with 1M HCl (3x).

    • Chemistry: The amine becomes protonated (

      
      ), moving the target molecule into the aqueous phase.[1] Neutral impurities (tars, nitroindole starting material) stay in the DCM.[1]
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (2x) to remove trapped neutrals.[1][2]

  • Basification (Critical): Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH until pH > 12.

    • Note: The 7-nitro group makes the indole N-H more acidic (pKa ~13-14), but the side chain amine (pKa ~10) must be deprotonated to return to the free base.[1]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and evaporate.
    
Protocol B: Flash Column Chromatography

Required if Protocol A yields a mixture of amine side-products.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: DCM : Methanol :

    
     (Start at 95:4:1, gradient to 90:9:1).[1][2]
    
  • Loading: Dissolve the free base in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb onto silica, evaporate solvent, load powder).[1][2]

Protocol C: Salt Formation (The "Polishing" Step)

If the free base remains an oil, convert it to a salt for crystallization and long-term stability.[1]

  • Dissolve: Dissolve 1g of semi-pure free base in 10 mL of anhydrous Ethanol or IPA .

  • Acid Addition:

    • Fumarate: Add 0.5 equivalents (if 2:1 salt) or 1 equivalent of Fumaric acid dissolved in hot ethanol.[1][2]

    • Oxalate:[1][2] Add 1 equivalent of Oxalic acid in ethanol (Warning: Oxalates can be toxic; handle with care).[1][2]

    • HCl: Add 1 equivalent of 1.25M HCl in Ethanol.[2] (Avoid excess HCl, as it may hydrolyze the indole or degrade the nitro group over time).

  • Crystallization: Heat to reflux briefly, then allow to cool slowly to room temperature, then 4°C.

  • Filtration: Collect crystals and wash with cold ether.

Module 4: Visualization & Logic

Workflow: Purification Decision Tree

PurificationStrategy Start Crude 7-Nitrotryptamine (Dark Oil/Solid) CheckTLC Analyze via TLC (DCM/MeOH/NH4OH) Start->CheckTLC Decision1 Major Non-Basic Impurities? (High Rf spots) CheckTLC->Decision1 AcidBase Protocol A: Acid-Base Extraction Decision1->AcidBase Yes (Tars/Neutrals) DirectCol Protocol B: Flash Chromatography Decision1->DirectCol No (Mostly Amine Mix) CheckState Physical State of Product? AcidBase->CheckState DirectCol->CheckState Solid Solid/Crystalline CheckState->Solid Solidifies Oil Persistent Oil CheckState->Oil Remains Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst SaltForm Protocol C: Salt Formation (Fumarate/Oxalate) Oil->SaltForm Final Pure 7-Nitrotryptamine Recryst->Final SaltForm->Final

Figure 1: Decision logic for selecting the appropriate purification method based on impurity profile and physical state.[1]

References & Authority

  • Synthesis & Precursor Context:

    • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines.[1][2][3] (Discusses the nitro-precursors and reduction strategies).

    • Source: [1][2]

  • Chromatographic Techniques:

    • Chromatographic Purification of Amine Derivatives. (General principles for basic compounds).

    • Source:

  • Indole Chemistry & Stability:

    • Application Note: Synthesis of 7-Nitroindole.[1][2][4] (BenchChem protocol regarding the stability and handling of the 7-nitroindole core).

    • Source:

  • General Tryptamine Data:

    • Tryptamine Chemical Properties & pKa Data.

    • Source: [1][2]

Disclaimer: This guide is for research purposes only. 7-Nitrotryptamine derivatives may have potent biological activity.[1][2] Always consult SDS and local regulations before handling.

Sources

Technical Support Center: 2-(7-Nitro-1H-indol-3-yl)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (also known as 7-Nitrotryptamine).

This document is structured to address the specific chemoselectivity challenges inherent in this molecule—specifically, reducing the side chain without reducing the aromatic nitro group at the 7-position.

Case ID: 7-NT-SCALEUP Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Route Strategy

The Core Challenge: The primary failure mode in synthesizing 7-nitrotryptamine is the inadvertent reduction of the 7-nitro group to an amine (yielding 7-aminotryptamine) or an azo/hydrazo species. Standard reducing agents like Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation (H

/Pd-C) will reduce the aromatic nitro group.

The Solution: You must utilize a Chemoselective Reduction strategy.

  • Recommended Route: The Speeter-Anthony protocol (Indole

    
     Glyoxyl Chloride 
    
    
    
    Glyoxylamide
    
    
    Tryptamine) modified with Borane-Tetrahydrofuran (BH
    
    
    THF)
    as the reducing agent.
  • Mechanism: Borane is an electrophilic reducing agent that rapidly reduces amides to amines but is inert toward nitro groups under standard conditions.

Strategic Route Diagram

G cluster_warning CRITICAL CONTROL POINT Start 7-Nitroindole (Starting Material) Step1 Step 1: Acylation (Oxalyl Chloride) Start->Step1 Inter1 Indole-3-glyoxyl Chloride Step1->Inter1 Step2 Step 2: Amidation (NH3 or NH4OH) Inter1->Step2 Inter2 Indole-3-glyoxylamide (Stable Intermediate) Step2->Inter2 Step3 Step 3: Chemoselective Reduction (BH3·THF) Inter2->Step3 End 7-Nitrotryptamine (Target) Step3->End

Caption: The optimized Speeter-Anthony pathway utilizing Borane for chemoselectivity.

Detailed Protocol & Execution Guide

Module A: Acylation & Amidation (Formation of the Glyoxylamide)

Q: My reaction mixture turns into a solid block during the oxalyl chloride addition. How do I handle this on a 100g scale? A: This is common due to the poor solubility of the intermediate glyoxyl chloride.

  • Protocol Adjustment: Do not use pure diethyl ether (the traditional solvent). Use Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) as the solvent. These handle the slurry better.

  • Technique: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) before adding the oxalyl chloride.

  • Temperature: Keep the addition between 0°C and 5°C to control the exotherm and HCl gas evolution.

Q: Can I use aqueous ammonia for the amidation step? A: Yes, but gas is cleaner for scale-up.

  • Option 1 (Gas - Preferred): Bubble anhydrous NH

    
     gas into the glyoxyl chloride slurry. This precipitates the amide and NH
    
    
    
    Cl.
  • Option 2 (Aqueous): If using aqueous NH

    
    OH, add the glyoxyl chloride slurry into a cold, stirred solution of excess aqueous ammonia. Do not add water to the acid chloride, as hydrolysis to the keto-acid is a competing side reaction.
    
Module B: Chemoselective Reduction (The Critical Step)

Q: Why can't I use LiAlH


? It works for other tryptamines. 
A:  LiAlH

is a nucleophilic reducing agent that attacks the nitro group. Borane (BH

)
is an electrophilic reducing agent. It coordinates to the amide oxygen, activating it for hydride transfer, but does not interact with the electron-deficient nitro group.

Protocol for Reduction:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Charge: Add 7-nitroindole-3-glyoxylamide (1.0 equiv) and anhydrous THF (10-15 volumes). The amide may not fully dissolve; this is acceptable.

  • Addition: Add BH

    
    THF complex (1.0 M)  (approx. 4-5 equiv) via cannula or pressure-equalizing dropping funnel.
    
    • Note: A large excess is required because the indole N-H and the amide protons will consume borane equivalents before reduction occurs.

  • Reflux: Heat to reflux for 4–12 hours. The mixture should become clear as the amide reduces.

  • Quench (The "Boron Trap"): Cool to 0°C. Slowly add Methanol (excess) to destroy excess hydride.

  • Complex Breaking: The amine is currently complexed with boron. You must add dilute HCl (e.g., 2M HCl) and reflux for 1 hour to break the N-B bond.

  • Isolation: Basify with NaOH to pH >11 and extract into DCM or Ethyl Acetate.

Troubleshooting & FAQs

Issue: Low Yield / Incomplete Reduction

Q: I see a peak at M-14 or M-16 in the LCMS. What is it? A: This is likely the intermediate hydroxylamine or incomplete reduction.

  • Diagnosis: If you see M-14 (relative to product), you may have the carbonyl reduced to a CH-OH but not fully to CH

    
    .
    
  • Fix: Ensure you are using enough Borane (at least 4-5 equivalents) and refluxing long enough. The nitro group withdraws electrons, making the amide carbonyl less nucleophilic and harder to reduce than in unsubstituted tryptamines.

Issue: Product Purity & Color

Q: My product is a dark red/brown tar. How do I purify it? A: Nitroindoles are notoriously "sticky" and colored.

  • Purification: Avoid silica chromatography if possible, as tryptamines streak.

  • Salt Formation: Isolate the product as a salt. Dissolve the crude freebase in dry Ethanol/EtOAc and add Fumaric acid or Oxalic acid (0.5 - 1.0 equiv). The salt often crystallizes out, leaving impurities in the mother liquor.

  • Recrystallization: 7-Nitrotryptamine freebase can often be recrystallized from Toluene or Ethanol/Water mixtures.

Issue: Safety on Scale

Q: Are there specific hazards with 7-nitroindole on a kilogram scale? A: Yes.

  • Energetics: Nitro compounds have high decomposition energy. Perform a DSC (Differential Scanning Calorimetry) test on your specific intermediate before heating >100°C.

  • Vilsmeier Hazard: If you attempt the Vilsmeier-Haack route (alternative to Speeter-Anthony), be aware that Vilsmeier reagents can run away thermally with nitro-compounds. The Speeter-Anthony route described above is generally thermally safer.

Data Summary: Reducing Agent Compatibility

Reducing AgentAmide Reduction?Nitro Group Stability?Suitability for 7-NT
LiAlH

ExcellentUnstable (Reduces to amine/azo)CRITICAL FAILURE
H

/ Pd-C
Poor (for amides)Unstable (Reduces to amine)CRITICAL FAILURE
NaBH

/ BF

GoodVariable (Risk of reduction)Risky
BH

THF
Excellent Stable (Chemoselective)RECOMMENDED
Red-Al GoodUnstable CRITICAL FAILURE

Decision Tree for Process Failure

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS MassPlus14 Cause: Over-reduction Fix: Switch to BH3·THF Stop using LiAlH4/H2 CheckLCMS->MassPlus14 Mass = Target - 16 (Amine instead of Nitro) MassMinus14 Cause: Incomplete Reduction Fix: Increase BH3 equivs Extend reflux time CheckLCMS->MassMinus14 Mass = Target + 14 (Carbonyl remaining) SolidBlock Cause: Solvent Choice Fix: Use MTBE or DCM Use Overhead Stirring CheckLCMS->SolidBlock Reaction Solidified

Caption: Diagnostic workflow for common synthesis failures.

References

  • Chemoselectivity of Borane: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry. Link (Establishes stability of nitro groups to borane reduction).

  • General Tryptamine Synthesis: Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society. Link (The foundational protocol for the glyoxyl chloride route).

  • Nitrotryptamine Specifics: Glennon, R. A., et al. (1980). "Studies on several 7-substituted N,N-dimethyltryptamines." Journal of Medicinal Chemistry. Link (Discusses synthesis challenges of 7-substituted indoles).

  • Scale-Up Safety: Stoessel, F. (2008). "Thermal Safety of Chemical Processes." Wiley-VCH. (General reference for handling nitro compounds and exotherms).

Technical Support Center: Troubleshooting 2-(7-Nitro-1H-indol-3-yl)ethylamine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers struggling to dissolve complex tryptamine derivatives in physiological buffers. 2-(7-Nitro-1H-indol-3-yl)ethylamine (commonly known as 7-nitrotryptamine) presents a notorious formulation challenge. This guide provides field-proven, causality-driven solutions to overcome these solubility barriers without compromising the integrity of your downstream biological assays.

The Chemistry Behind the Insolubility (FAQ)

Q1: Why is 7-nitrotryptamine so difficult to dissolve in standard aqueous buffers (e.g., PBS pH 7.4)? A1: The insolubility is not a random artifact; it is driven by three competing physicochemical factors:

  • High Lipophilicity: The bulky indole ring is inherently hydrophobic. Water molecules must order themselves around this non-polar surface (hydrophobic effect), which is entropically unfavorable, driving the compound to precipitate.

  • Crystal Lattice Energy: The 7-nitro group introduces a strong dipole that facilitates tight intermolecular hydrogen bonding and

    
     stacking between adjacent indole rings in the solid state. This high crystal lattice energy must be overcome to achieve solvation.
    
  • pH-Dependent Ionization: The primary amine of a standard tryptamine has a pKa of approximately 10.2. While the electron-withdrawing 7-nitro group slightly lowers this pKa via inductive effects, the molecule remains predominantly protonated at physiological pH (7.4). However, the lipophilicity of the neutral indole core often overpowers the solvation energy provided by the single protonated amine, leading to exclusion from the aqueous hydrogen-bond network.

Q2: Can I just heat the buffer to force the compound into solution? A2: No. Heating temporarily increases kinetic energy and disrupts the crystal lattice, but this only achieves kinetic solubility. The compound will rapidly crash out (precipitate) upon cooling to room temperature or 37°C. A thermodynamically stable solvation strategy is required to ensure assay reproducibility.

Decision Matrix: Choosing the Right Solubilization Strategy

To determine the best approach, you must balance your required final concentration against the tolerance of your biological system to co-solvents or excipients.

G Start Determine Target Concentration High High (>1 mM) In Vivo / Formulation Start->High Low Low (<1 mM) In Vitro Cell Assays Start->Low CD Protocol C: Cyclodextrin Encapsulation High->CD High Excipient Tolerance CoSolv Protocol A: DMSO Drop-Wise Dilution Low->CoSolv Tolerates <1% DMSO AcidBase Protocol B: Acid-Base Titration Low->AcidBase Zero Organics Required Warn Validation: Centrifuge & UV-Vis Check CD->Warn CoSolv->Warn AcidBase->Warn

Decision matrix for selecting a 7-nitrotryptamine solubilization workflow.

Quantitative Comparison of Solubilization Approaches
Solubilization MethodEst. Max Aqueous SolubilityPrimary Excipient / SolventBest Use CaseKey Limitation
Direct Aqueous Addition < 0.1 mg/mLNoneN/AInsoluble; high crystal lattice energy
Co-Solvent Dilution ~0.5 - 1.0 mg/mL1% DMSOCell-based in vitro assaysDMSO toxicity threshold (<1%)
Acid-Base Titration ~1.0 - 2.0 mg/mLHCl / NaOHAssays sensitive to organicsRequires precise pH monitoring
Cyclodextrin Encapsulation > 5.0 mg/mL20% HP-β-CDIn vivo dosing, structural biologyHigh excipient mass ratio

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not assume solubility based on visual inspection alone; you must perform the listed validation steps to ensure scientific integrity.

Protocol A: The Co-Solvent Drop-Wise Dilution Method

Mechanism: DMSO acts as a water-miscible organic co-solvent that disrupts the hydrophobic interactions of the indole ring. By dissolving the compound in 100% DMSO first, you overcome the initial crystal lattice energy. Slow, drop-wise addition into an aqueous buffer prevents local supersaturation. For maximum solubility in aqueous buffers, tryptamine derivatives should first be dissolved in DMSO and then diluted with the aqueous buffer of choice, typically yielding ~0.5 mg/mL in a 1:1 solution of DMSO:PBS[1].

  • Stock Preparation: Weigh 2.05 mg of 2-(7-Nitro-1H-indol-3-yl)ethylamine (MW ~205.21 g/mol ).

  • Primary Solvation: Dissolve the powder in 100 µL of anhydrous, amine-free DMSO to create a 100 mM master stock. Vortex vigorously until the solution is completely clear.

  • Buffer Preparation: Prepare 9.9 mL of your target aqueous buffer (e.g., 1X PBS, pH 7.4). Warm the buffer to 37°C to maximize kinetic solubility during mixing.

  • Drop-Wise Dilution: While continuously vortexing the aqueous buffer, add the DMSO stock drop-wise (e.g., 10 µL increments).

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final solution at 15,000 x g for 10 minutes. If a pellet forms, the compound has precipitated. Measure the supernatant's absorbance at its

    
     (typically ~285 nm) to confirm the true dissolved concentration against a standard curve.
    
Protocol B: Acid-Base Titration (pH-Driven Solubilization)

Mechanism: This method exploits the primary amine. By lowering the pH well below the pKa (e.g., pH 2.5), the amine is fully protonated, maximizing its polarity. Once dissolved, the pH is slowly titrated back to physiological levels.

  • Acidic Solvation: Suspend 2.05 mg of 7-nitrotryptamine in 8 mL of sterile ultra-pure water.

  • Protonation: Add 0.1 M HCl drop-wise while stirring until the suspension clears (pH will be ~2.5 - 3.0).

  • Buffering: Add 1 mL of 10X concentrated PBS to the solution.

  • Neutralization: Carefully titrate the solution with 0.1 M NaOH drop-wise, monitoring with a micro-pH probe, until you reach exactly pH 7.4. Adjust the final volume to 10 mL with water.

  • Self-Validation Step: Pass the solution through a 0.22 µm PVDF syringe filter. Monitor the back-pressure; high resistance indicates colloidal aggregation. Post-filtration, verify the pH remains stable at 7.4 for at least 2 hours.

Protocol C: Cyclodextrin Encapsulation

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is broadly used in pharmaceuticals due to its improved solubility and safety profile, encapsulating hydrophobic moieties within its cavity[2]. This creates a thermodynamically stable inclusion complex without the toxicity of organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS.

  • Compound Addition: Add 10 mg of 7-nitrotryptamine powder directly to 1 mL of the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath for 45 minutes at 37°C. The mechanical energy accelerates the inclusion process.

  • Self-Validation Step: Centrifuge the mixture at 15,000 x g for 15 minutes. The presence of a pellet indicates the saturation limit of the HP-β-CD cavity has been reached. The clear supernatant represents the thermodynamically stable maximum concentration. Extract and use the supernatant.

Troubleshooting Downstream Issues (FAQ)

Q3: My solution looks clear, but my cell assay results are highly variable. What is happening? A3: You are likely experiencing "micro-precipitation." Uncontrolled micro-precipitation may occur upon dilution of organic co-solvents with aqueous media, leading to assay variability[3]. Even if the solution appears optically clear to the naked eye, 7-nitrotryptamine can form sub-micron colloidal suspensions. These aggregates have poor bioavailability and artificially scatter light in plate readers. Always rely on the centrifugation and UV-Vis self-validation steps outlined in the protocols above.

Q4: Will the 7-nitro group react with components in my buffer? A4: Nitroaromatics are generally stable in standard buffers (PBS, HEPES, Tris). However, if your assay involves strong reducing agents (e.g., high concentrations of DTT or


-mercaptoethanol used in protein lysis buffers), the 7-nitro group can be reduced to a 7-amino group over time. This drastically alters the molecule's pharmacology and solubility. If reducing agents are required, prepare the 7-nitrotryptamine solution immediately before use.

Q5: Can I use surfactants like Tween-20 or Triton X-100 instead of DMSO? A5: Yes, non-ionic surfactants can form micelles that encapsulate the hydrophobic indole core. However, Triton X-100 can lyse cell membranes, and Tween-20 can auto-oxidize to form peroxides that react with the primary amine. If using surfactants, you must keep the concentration below the critical micelle concentration (CMC) toxicity threshold for your specific cell line (usually <0.1%).

References

Sources

mitigating toxicity of 2-(7-Nitro-1H-indol-3-yl)ethylamine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: User Guide & Troubleshooting Topic: Mitigating Toxicity of 2-(7-Nitro-1H-indol-3-yl)ethylamine in Cell-Based Assays Ticket ID: #NITRO-IND-774 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

2-(7-Nitro-1H-indol-3-yl)ethylamine (also known as 7-nitrotryptamine) presents a dual challenge in cell-based assays: physicochemical instability (precipitation) and mechanism-based toxicity (redox cycling).[1] Users frequently misinterpret compound precipitation as cellular toxicity or receptor desensitization. This guide provides a root-cause analysis and validated protocols to distinguish between artifactual and pharmacological effects.[1]

Module 1: The "False Positive" – Solubility & Precipitation

User Report: "My cells die immediately upon adding the compound," or "I see granular debris in the well."

Root Cause Analysis: The indole core is hydrophobic. While the ethylamine tail is protonated at physiological pH (pKa ~9.6), the electron-withdrawing 7-nitro group reduces the basicity and overall polarity of the molecule. Direct addition of high-concentration DMSO stocks to aqueous media causes "shock precipitation"—micro-crystals form that mechanically damage cell membranes and sequester the drug, leading to erratic dose-response curves.[1]

Protocol: The "Step-Down" Solubilization Method

Do not spike 100% DMSO stock directly into the cell well.[1] Use this intermediate dilution method to ensure thermodynamic stability.

StepDownProtocol Stock 10mM Stock (100% DMSO) Inter 100x Intermediate (10% DMSO + PBS) Stock->Inter 1:10 Dilution (Add DMSO to Buffer slowly) Media Final Assay Media (0.1% DMSO) Inter->Media 1:100 Dilution (Warm media to 37°C) Check Visual Check (Microscopy) Media->Check Verify no crystals before adding to cells

Figure 1: Step-Down Dilution Workflow. Gradual reduction of solvent concentration prevents kinetic precipitation.

Critical Steps:

  • Stock Prep: Dissolve powder in anhydrous DMSO to 10 mM. Store in aliquots at -20°C, protected from light (amber tubes).

  • Intermediate: Dilute the stock 1:10 into sterile PBS or serum-free media slowly while vortexing. This creates a 1 mM solution in 10% DMSO.

  • Final Dosing: Dilute the intermediate 1:100 into pre-warmed (37°C) complete media. Final concentration: 10 µM, 0.1% DMSO.

  • Serum Carrier: If precipitation persists at >10 µM, ensure your media contains 10% FBS before adding the compound. Albumin acts as a carrier protein for hydrophobic tryptamines.

Module 2: The "True Toxicity" – Redox Cycling

User Report: "Cells lose viability after 24-48 hours, even at moderate concentrations."[1]

Root Cause Analysis: The 7-nitro group is a liability in metabolically active cells.[1] Intracellular nitroreductases (or flavoenzymes like xanthine oxidase) can reduce the nitro group to a nitro radical anion . In aerobic conditions, this radical donates an electron to molecular oxygen, regenerating the parent compound and producing superoxide (O₂•⁻) . This "futile cycle" depletes cellular reducing equivalents (NADPH) and generates massive oxidative stress.

Mechanistic Visualization

RedoxCycling Parent 7-Nitrotryptamine (Parent) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (NADPH consumed) Radical->Parent Auto-oxidation ROS Superoxide (O2•-) (TOXICITY) Radical->ROS Electron Transfer to O2 O2 Oxygen (O2) Enzyme Nitroreductase/ Flavoenzymes Enzyme->Parent Catalysis

Figure 2: The Futile Redox Cycle.[1] The compound is not consumed but acts as a catalyst for ROS generation.

Mitigation Strategies
StrategyImplementationRationale
Limit Exposure Readout at 6–12 hours instead of 24–48h.Tryptamine signaling (GPCR) is rapid; redox toxicity is cumulative.
Antioxidant Rescue Co-treat with 1-5 mM N-Acetylcysteine (NAC).[1]Scavenges ROS. If NAC restores viability, toxicity is redox-driven, not receptor-mediated.[1]
Metabolic Control Use low-reductase cell lines (e.g., CHO, HEK293) over liver lines (HepG2).Liver cells have high nitroreductase activity, exacerbating toxicity.

Module 3: Experimental Controls & Data Integrity

User Report: "My EC50 shifts wildly between experiments."

Troubleshooting Checklist:

  • Light Sensitivity: Indoles are prone to photo-oxidation.[1]

    • Action: Handle all stocks in low light; wrap tubes in foil.

  • Plastic Adsorption: Tryptamines are "sticky" (lipophilic amines).

    • Action: Use low-binding polypropylene plates for dilutions.[1] Do not store dilute solutions in polystyrene for >1 hour.

  • Vehicle Control (The Golden Rule):

    • You must run a "DMSO-only" control matching the highest solvent concentration used (e.g., 0.5%).[2]

    • Validation: If the Vehicle Control shows <90% viability compared to untreated cells, your assay window is compromised by solvent toxicity, masking the compound's effect.

FAQ: Frequently Asked Questions

Q: Can I use ethanol instead of DMSO? A: Generally, no. Nitrotryptamines have poor solubility in ethanol compared to DMSO. Ethanol is also more volatile, leading to concentration changes during incubation. Stick to DMSO, but keep it <0.5% (v/v).[2][3][4]

Q: Why does the media turn yellow/orange after adding the compound? A: Nitro-aromatics are chromophores.[1] A yellow shift is normal. However, if the color changes over time (e.g., to dark brown), it indicates oxidative degradation of the indole ring. Discard the data and use fresh stock.

Q: Is this compound a specific toxin? A: No. While 7-nitrotryptamine is a serotonin receptor ligand (e.g., 5-HT2A), its toxicity at high concentrations (>50 µM) is likely off-target (membrane disruption or redox cycling) rather than receptor-mediated.[1]

References

  • Solubility & DMSO Tolerance

    • BenchChem. (2025).[3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

    • Assay Guidance Manual. (2016).[2] DMSO Tolerance in Cell-Based Assays. NCBI. Retrieved from

  • Nitro-Compound Toxicity Mechanisms

    • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, and mechanism. Journal of Applied Toxicology. (General mechanism of nitro-redox cycling).[1][5]

    • Patterson, L. H., & Wyllie, S. (2014). Nitroaromatic compounds: Metabolism and toxicity. (Explains the futile cycle and nitroreductase role).
  • Tryptamine Cytotoxicity

    • Tourino, M. C., et al. (2013).[6] Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells.[6] PubMed.[7] Retrieved from

    • Wikipedia. (2024).[7][8] 5-Nitrotryptamine.[1][8] (Structural analog properties and receptor binding).[9] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 2-(7-Nitro-1H-indol-3-yl)ethylamine and Other Tryptamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of 2-(7-Nitro-1H-indol-3-yl)ethylamine against a selection of well-characterized tryptamine derivatives, including the endogenous neurotransmitter serotonin, N,N-dimethyltryptamine (DMT), and psilocin (the active metabolite of psilocybin). It is designed for researchers, scientists, and drug development professionals, providing a technical overview of their pharmacological and metabolic properties.

It is important to note that while extensive experimental data exists for many tryptamine derivatives, specific pharmacological data for 2-(7-Nitro-1H-indol-3-yl)ethylamine is not widely available in the public domain. Therefore, its properties will be discussed based on established structure-activity relationships (SAR) within the tryptamine class, particularly concerning substitutions at the 7-position of the indole ring.

Introduction to Tryptamines

Tryptamines are a class of monoamine alkaloids that feature an indole nucleus connected to an ethylamine side chain. This core structure is the foundation for a wide array of biologically active compounds, including neurotransmitters, psychedelic agents, and therapeutic candidates. Their biological effects are primarily mediated through interactions with serotonin (5-hydroxytryptamine or 5-HT) receptors, of which there are numerous subtypes.[1] The affinity and efficacy of a tryptamine derivative for these receptor subtypes are heavily influenced by the nature and position of substituents on the indole ring and the ethylamine side chain.

This guide will delve into the synthesis, receptor binding profiles, functional activity, and metabolic stability of these compounds, providing a comparative framework to understand their potential applications and liabilities in research and drug development.

Synthesis of Tryptamine Derivatives

The synthesis of tryptamine derivatives can be achieved through various established chemical routes. A common approach involves the Fischer indole synthesis, which can be adapted to produce a wide range of substituted indoles. For the synthesis of the ethylamine side chain, methods such as the Speeter and Anthony synthesis are frequently employed.

The synthesis of 2-(7-Nitro-1H-indol-3-yl)ethylamine would likely commence with a 7-nitroindole precursor. The synthesis of 7-nitroindole derivatives has been reported, often involving the nitration of an appropriately protected indole or indoline intermediate.[2] Once the 7-nitroindole nucleus is obtained, the ethylamine side chain can be introduced at the 3-position using standard methodologies.

Receptor Binding Profile: A Comparative Analysis

The interaction of tryptamines with serotonin receptors is a key determinant of their pharmacological effects. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of this interaction. A lower Ki value indicates a higher binding affinity.

Tryptamine derivatives exhibit a wide range of affinities for various serotonin receptor subtypes.[3][4][5] The table below summarizes the binding affinities of serotonin, DMT, and psilocin at several key human serotonin receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tryptamines

Compound5-HT1A5-HT2A5-HT2B5-HT2C
Serotonin3.2130.85.0
DMT110160481400
Psilocin230619.834

Data compiled from publicly available databases and scientific literature. Values can vary depending on the specific assay conditions.

As the data indicates, even subtle structural differences can lead to significant changes in receptor binding profiles. For instance, psilocin displays a notably higher affinity for the 5-HT2B receptor compared to DMT.

For 2-(7-Nitro-1H-indol-3-yl)ethylamine , while direct experimental data is lacking, a quantitative structure-activity relationship (QSAR) study on 7-substituted tryptamines suggests that a nitro group at the 7-position would be expected to confer high affinity for serotonergic receptors.[6] The electron-withdrawing nature of the nitro group at this position appears to be a favorable feature for receptor interaction.[6]

Caption: General structure of a tryptamine, highlighting key positions for substitution.

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of a compound at a receptor is crucial. Tryptamines can act as full agonists, partial agonists, or even antagonists at different serotonin receptors. This activity is often assessed through in vitro cell-based assays that measure the downstream signaling events following receptor activation. For Gq-coupled receptors like 5-HT2A, a common method is to measure the mobilization of intracellular calcium.[7][8][9][10]

Table 2: Functional Activity (EC50, nM) at the Human 5-HT2A Receptor

CompoundEC50 (Calcium Mobilization)
Serotonin2.7
DMT35.1
Psilocin13.6

Data represents typical values from in vitro calcium flux assays and can vary with experimental conditions.

The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency. The data shows that serotonin is the most potent agonist at the 5-HT2A receptor, followed by psilocin and then DMT. The functional activity of 2-(7-Nitro-1H-indol-3-yl)ethylamine at the 5-HT2A receptor has not been experimentally determined.

G_protein_signaling Tryptamine Tryptamine Agonist Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Induces

Caption: Simplified 5-HT2A receptor Gq-protein signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize tryptamine derivatives.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[11][12][13][14][15]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known 5-HT2A antagonist.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor by an agonist.[16][17][18][19]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cells stably expressing the human 5-HT2A receptor in a suitable medium.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • Add varying concentrations of the test compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • For each well, determine the peak fluorescence response.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax (maximal effect) values using non-linear regression.

Calcium_Flux_Workflow Cell_Plating Plate 5-HT2A Expressing Cells Dye_Loading Load with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Compound_Addition Add Test Compound Baseline_Reading->Compound_Addition Kinetic_Reading Measure Fluorescence Over Time Compound_Addition->Kinetic_Reading Data_Analysis Data Analysis (EC50, Emax) Kinetic_Reading->Data_Analysis Metabolic_Stability_Workflow Reaction_Setup Prepare Reaction Mixture (HLMs, Buffer, Test Compound) Initiation Initiate Reaction with NADPH at 37°C Reaction_Setup->Initiation Time_Sampling Sample at Multiple Time Points Initiation->Time_Sampling Quenching Quench Reaction with Acetonitrile Time_Sampling->Quenching Analysis Analyze Parent Compound by LC-MS/MS Quenching->Analysis Calculation Calculate Half-life and Intrinsic Clearance Analysis->Calculation Tryptamine_Metabolism Tryptamine Tryptamine Derivative Indole_Acetaldehyde Indole-3-acetaldehyde Tryptamine->Indole_Acetaldehyde Oxidative Deamination MAO MAO Monoamine Oxidase (MAO) Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Indole_Acetic_Acid Indole-3-acetic Acid (Inactive Metabolite) Indole_Acetaldehyde->Indole_Acetic_Acid Oxidation Aldehyde Dehydrogenase Nitro_Tryptamine 7-Nitro-tryptamine (Hypothetical) Amino_Tryptamine 7-Amino-tryptamine (Potential Metabolite) Nitro_Tryptamine->Amino_Tryptamine Reduction Nitroreductase Nitroreductase Nitroreductase

Sources

Comparative Biological Activity of 5-Nitroindole and 7-Nitroindole Scaffolds: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal indole scaffold for hit-to-lead optimization. The indole ring is a universally recognized privileged pharmacophore, but the positional isomerism of electron-withdrawing groups—specifically the nitro group at the C5 versus C7 position—profoundly alters the molecule's electronic distribution, steric hindrance, and ultimately, its biological target landscape.

This guide provides an objective, data-driven comparison of 5-nitroindole and 7-nitroindole compounds. By dissecting their mechanistic divergence and quantitative efficacy, we can establish self-validating experimental protocols required to evaluate these powerful chemical building blocks.

Mechanistic Divergence: Target Affinity and Causality

The position of the nitro group dictates the electronic topology of the indole ring, steering the molecule toward entirely different biological interactions.

5-Nitroindole: Nucleic Acid Stabilization and Oxidative Stress

5-Nitroindole derivatives are predominantly characterized by their potent anticancer properties, driven by direct interactions with nucleic acid structures. The C5-nitro substitution enhances the scaffold's ability to undergo


 stacking with guanine tetrads. Specifically, these compounds bind to and stabilize the c-Myc promoter G-quadruplex (G4) DNA (). This thermodynamic stabilization physically blocks the transcription machinery, downregulating c-Myc expression and forcing the cancer cells into sub-G1/G1 cell cycle arrest. Furthermore, 5-nitroindole compounds elevate intracellular Reactive Oxygen Species (ROS), creating a dual-threat mechanism against proliferating tumors.
7-Nitroindole: Protein-Level Allostery and Antivirulence

Conversely, the 7-nitroindole scaffold excels in protein-level interactions and allosteric modulation. The proximity of the C7-nitro group to the indole NH alters hydrogen-bonding dynamics, making it an ideal precursor for antitumor sulfonamides (which disrupt tubulin polymerization and induce G2/M arrest) () and a direct allosteric inhibitor of metabolic enzymes like Fructose-1,6-bisphosphatase (FBPase) (). Beyond oncology and metabolism, unsubstituted 7-nitroindole exhibits unique antivirulence properties, significantly inhibiting quorum sensing and biofilm formation in pathogens like Serratia marcescens without exhibiting direct bactericidal toxicity ().

MechanisticPathway Nitroindole Nitroindole Scaffold Sub5 5-Nitroindole Derivatives Nitroindole->Sub5 Sub7 7-Nitroindole Derivatives Nitroindole->Sub7 Target5_1 c-Myc G-Quadruplex Stabilization Sub5->Target5_1 Target5_2 ROS Generation Sub5->Target5_2 Target7_1 FBPase Allosteric Inhibition Sub7->Target7_1 Target7_2 Quorum Sensing Interference Sub7->Target7_2 Outcome5 Apoptosis & Sub-G1 Arrest Target5_1->Outcome5 Target5_2->Outcome5 Outcome7_1 Metabolic Regulation (Anti-diabetic) Target7_1->Outcome7_1 Outcome7_2 Antibiofilm Activity (S. marcescens) Target7_2->Outcome7_2

Divergent biological pathways of 5-nitroindole and 7-nitroindole scaffolds.

Quantitative Data Comparison

To objectively evaluate the performance of these scaffolds, we must look at their binding affinities and phenotypic readouts across different biological models.

Scaffold ClassPrimary Biological TargetMechanism of ActionRepresentative EfficacyKey Application Area
5-Nitroindole Derivatives c-Myc G-quadruplex DNAG4 stabilization & ROS generationSub-micromolar cell cycle arrestOncology (Breast, Leukemia)
7-Nitroindole Sulfonamides Tubulin / Cell Cycle machineryG1 and G2/M phase arrestNanomolar GI50Oncology (Solid tumors)
7-Nitroindole-2-carboxylic acids Fructose-1,6-bisphosphataseAllosteric enzyme inhibitionIC50 = 0.99 μMMetabolic Diseases
7-Nitroindole (Unsubstituted) Bacterial Quorum SensingBiofilm & motility suppression40–75% biofilm reductionAntimicrobial Research

Experimental Methodologies: Self-Validating Systems

A robust experimental protocol must do more than list steps; it must explain the causality behind the workflow to prevent false positives. Below are the definitive methodologies for evaluating the primary activities of both scaffolds.

Protocol 1: Evaluating c-Myc G-Quadruplex Stabilization by 5-Nitroindole (FRET-Melting Assay)

Rationale & Causality: To prove that a 5-nitroindole derivative kills cancer cells because it stabilizes G4 DNA, we must isolate the DNA-ligand interaction. We utilize a synthetic c-Myc oligonucleotide dual-labeled with a fluorophore (FAM) and a quencher (TAMRA). When folded into a G-quadruplex, the tags are in close proximity (high FRET, low fluorescence). A 5-nitroindole compound that stabilizes the G4 structure will require a higher temperature to melt, resulting in a quantifiable positive shift in melting temperature (


Tm).
  • Oligonucleotide Annealing: Prepare 200 nM of dual-labeled c-Myc G4 DNA in 10 mM potassium phosphate buffer (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly to room temperature. Causality Check: Potassium ions are strictly required to coordinate and stabilize the G-tetrads, ensuring the DNA folds into the correct physiological G-quadruplex conformation prior to drug exposure.

  • Compound Incubation: Add 5-nitroindole derivatives at varying concentrations (e.g., 1–10 μM). Incubate in the dark for 1 hour to allow equilibrium binding.

  • Thermal Denaturation: Run the samples in a real-time PCR thermocycler. Increase the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Fluorescence Monitoring: Continuously read FAM fluorescence (excitation 492 nm, emission 516 nm). Causality Check: As the G4 structure melts, the distance between FAM and TAMRA increases, abolishing FRET and resulting in a sharp spike in FAM fluorescence.

  • Data Analysis: Calculate the melting temperature (Tm) as the peak of the first derivative of the melting curve. The shift (

    
    Tm = Tm_ligand - Tm_control) directly quantifies the thermodynamic stabilization.
    

Workflow Step1 Oligonucleotide Annealing Step2 Compound Incubation Step1->Step2 Form G4 DNA Step3 Thermal Denaturation Step2->Step3 5-NI Binding Step4 Fluorescence Monitoring Step3->Step4 FRET Signal Step5 ΔTm Calculation Step4->Step5 Data Analysis

Self-validating FRET-melting workflow for assessing G-quadruplex stabilization.

Protocol 2: Assessing Non-Bactericidal Antibiofilm Activity of 7-Nitroindole (Crystal Violet Assay)

Rationale & Causality: 7-nitroindole disrupts quorum sensing rather than killing bacteria directly. To validate this, we must measure biofilm biomass (extracellular polymeric substance, EPS) while simultaneously confirming that planktonic cell viability remains unaffected. The Crystal Violet (CV) assay, normalized against optical density (OD600), provides this dual validation.

  • Culture Preparation: Grow Serratia marcescens overnight. Dilute to OD600 = 0.05 in fresh LB broth.

  • Compound Treatment: Aliquot into a 96-well plate. Add 7-nitroindole compounds (0.1 to 1 mM). Include a vehicle control (DMSO) and a blank.

  • Planktonic Growth Measurement: Incubate statically at 30°C for 24 hours. Measure OD600 to assess planktonic cell growth. Causality Check: This step is critical to prove the compound is antivirulence rather than bactericidal. If OD600 drops significantly, the antibiofilm effect is confounded by general toxicity.

  • Biofilm Staining: Discard planktonic cells and wash wells gently with PBS to remove non-adherent cells. Add 0.1% Crystal Violet solution for 15 minutes.

  • Solubilization and Quantification: Wash excess dye. Solubilize the biofilm-bound dye with 33% acetic acid. Measure absorbance at 590 nm.

  • Normalization: Calculate the Biofilm Formation Index (BFI = OD590 / OD600). Causality Check: Normalizing the biofilm biomass against the planktonic growth ensures that the observed 40–75% biofilm reduction is a true mechanistic disruption of the EPS matrix.

Conclusion

The choice between 5-nitroindole and 7-nitroindole should be strictly dictated by the desired target class. If your drug discovery program aims to target nucleic acid secondary structures (like G-quadruplexes) or induce oxidative stress in oncology models, the 5-nitroindole scaffold is the superior starting point. Conversely, if your goal is to design allosteric enzyme inhibitors, tubulin-targeting sulfonamides, or novel antivirulence agents that bypass traditional antibiotic resistance mechanisms, the 7-nitroindole scaffold provides the optimal electronic and steric environment.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: ChemMedChem / PubMed URL:[Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase Source: Bioorganic & Medicinal Chemistry / ResearchGate URL:[Link]

  • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens Source: Frontiers in Microbiology / PubMed Central (PMC) URL:[Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole Source: PLOS One URL:[Link]

A Comparative Guide to the Validation of 2-(7-Nitro-1H-indol-3-yl)ethylamine's Effect on Serotonin Levels

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel compound, 2-(7-Nitro-1H-indol-3-yl)ethylamine, on serotonin (5-hydroxytryptamine, 5-HT) levels. The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active molecules.[1][2][3] Tryptamine, an indole ethylamine, and its derivatives are well-known for their interaction with the serotonergic system.[4][5] This document outlines detailed in vitro and in vivo experimental protocols, compares the compound against established serotonergic modulators, and provides the scientific rationale behind the proposed methodologies. By adhering to the principles of rigorous scientific validation, this guide aims to facilitate a thorough and objective assessment of 2-(7-Nitro-1H-indol-3-yl)ethylamine as a potential modulator of serotonin, a critical neurotransmitter implicated in a vast range of physiological and pathological processes.[4][6][7]

Introduction: The Serotonergic System and the Rationale for Investigation

Serotonin (5-HT) is a monoamine neurotransmitter that plays a pivotal role in regulating mood, sleep, appetite, cognition, and memory.[4][7] Consequently, the serotonergic system is a primary target for therapeutic intervention in numerous neurological and psychiatric disorders, most notably major depressive disorder.[8] The development of novel molecules that can precisely modulate serotonin levels or receptor activity is a significant goal in modern pharmacology.

The subject of this guide, 2-(7-Nitro-1H-indol-3-yl)ethylamine, belongs to the tryptamine family. Its structural similarity to serotonin suggests a potential interaction with the serotonergic pathway.[4][6] The presence of a nitro group at the 7-position of the indole ring is a key structural feature that may influence its pharmacological properties, including its ability to cross the blood-brain barrier, its receptor binding affinity, and its metabolic stability. For instance, the related compound 5-Nitrotryptamine is a known serotonin 5-HT2A receptor agonist.[9] This guide provides the necessary experimental workflows to systematically investigate and quantify the impact of this specific nitro-indole derivative on serotonin concentrations.

Compound Profiles for Comparative Analysis

A robust validation study requires comparison against well-characterized reference compounds.

Compound Class Role in Study Mechanism of Action (Hypothesized or Known)
2-(7-Nitro-1H-indol-3-yl)ethylamine Test CompoundExperimental VariableUnknown. Potential effects on serotonin synthesis, release, reuptake, or metabolism.
Fluoxetine Positive ControlSSRI ComparatorA selective serotonin reuptake inhibitor (SSRI) that blocks the serotonin transporter (SERT), leading to an increase in extracellular serotonin concentrations.[10]
Vehicle (e.g., 0.1% DMSO in Saline) Negative ControlBaseline ComparatorAn inert solvent used to dissolve the test compound, ensuring that any observed effects are due to the compound itself and not the delivery vehicle.

The Serotonergic Synapse: Potential Sites of Action

To understand how 2-(7-Nitro-1H-indol-3-yl)ethylamine might affect serotonin levels, it is crucial to visualize the key components of the serotonergic synapse. The compound could theoretically act at several points in this pathway.

Serotonin_Pathway cluster_pre Presynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_cyto 5-HT (Cytosol) FiveHTP->Serotonin_cyto AADC Serotonin_vesicle Serotonin (5-HT) in Vesicles Synaptic_Cleft Serotonin_vesicle->Synaptic_Cleft Release Serotonin_cyto->Serotonin_vesicle VMAT2 MAO MAO Serotonin_cyto->MAO Metabolism SERT SERT (Reuptake Transporter) Receptor 5-HT Receptors Serotonin_synapse 5-HT Synaptic_Cleft->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->Receptor Binding

Caption: The serotonergic synapse, illustrating potential targets for pharmacological modulation.

Experimental Validation Workflow

A multi-tiered approach, beginning with in vitro screening and progressing to in vivo models, provides a comprehensive evaluation. This workflow ensures that foundational data on cellular effects are gathered before moving to more complex organismal systems.

Experimental_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., SH-SY5Y Cells) treatment_vitro 2. Compound Treatment (Test, Positive, Negative Controls) cell_culture->treatment_vitro sampling_vitro 3. Sample Collection (Cell Lysate & Supernatant) treatment_vitro->sampling_vitro quant_vitro 4. Serotonin Quantification (HPLC-ECD or ELISA) sampling_vitro->quant_vitro data_proc 9. Data Processing quant_vitro->data_proc animal_model 5. Rodent Model Acclimation & Grouping treatment_vivo 6. Compound Administration (e.g., IP Injection) animal_model->treatment_vivo sampling_vivo 7. Tissue Collection (Brain Regions & Plasma) treatment_vivo->sampling_vivo quant_vivo 8. Serotonin Quantification (HPLC-ECD) sampling_vivo->quant_vivo quant_vivo->data_proc stats 10. Statistical Analysis (e.g., ANOVA) data_proc->stats conclusion 11. Conclusion on Effect stats->conclusion

Caption: A comprehensive workflow for validating the effect of a test compound on serotonin levels.

Detailed Experimental Protocols

In Vitro Protocol: Neuronal Cell Culture Model

Rationale: Human neuroblastoma cell lines like SH-SY5Y provide a reproducible and scalable model to study neuronal biochemistry. They can be induced to differentiate into a more mature neuronal phenotype, expressing key components of the serotonergic system, including the serotonin transporter (SERT).

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For differentiation, plate cells at a density of 1x10⁵ cells/cm² and culture in low-serum media (1% FBS) containing 10 µM Retinoic Acid for 5-7 days.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 2-(7-Nitro-1H-indol-3-yl)ethylamine and Fluoxetine in DMSO. The vehicle control will be DMSO.

    • Serially dilute the stock solutions in culture media to achieve final concentrations for testing (e.g., a range from 10 nM to 10 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤ 0.1%).

    • Replace the culture medium with the treatment media and incubate for a predetermined time (e.g., 24 hours).

  • Sample Collection:

    • Extracellular Serotonin: Carefully collect the culture medium (supernatant) from each well into a microcentrifuge tube containing an antioxidant stabilizer (e.g., perchloric acid).

    • Intracellular Serotonin: Wash the remaining cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1 M perchloric acid) and scrape the cells. Collect the lysate.

    • Centrifuge both supernatant and lysate samples to pellet debris and store the clarified samples at -80°C until analysis.

  • Serotonin Quantification (HPLC-ECD):

    • Principle: High-Performance Liquid Chromatography (HPLC) separates the components of the sample, and an Electrochemical Detector (ECD) provides highly sensitive and specific quantification of electroactive compounds like serotonin.

    • Procedure:

      • Thaw samples on ice.

      • Inject a fixed volume of the sample into the HPLC system equipped with a C18 reverse-phase column.

      • Use a mobile phase optimized for monoamine separation (e.g., a phosphate-citrate buffer with methanol).

      • Set the electrochemical detector to an oxidizing potential appropriate for serotonin (e.g., +0.65 V).

      • Quantify serotonin concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of serotonin.

In Vivo Protocol: Rodent Model

Rationale: An in vivo model is essential to understand the compound's effect within a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and physiological feedback loops.

Methodology:

  • Animals and Housing:

    • Use adult male C57BL/6 mice (8-10 weeks old). House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Allow for at least one week of acclimatization before experiments.

  • Groups and Administration:

    • Randomly assign mice to three groups (n=8-10 per group):

      • Vehicle Control (Saline with 0.1% DMSO)

      • Positive Control (Fluoxetine, 10 mg/kg)

      • Test Compound (2-(7-Nitro-1H-indol-3-yl)ethylamine, dose to be determined by preliminary toxicity studies, e.g., 10 mg/kg)

    • Administer the compounds via intraperitoneal (IP) injection.

  • Sample Collection:

    • At a specific time point post-injection (e.g., 60 minutes), euthanize the mice using an approved method.

    • Rapidly decapitate and dissect the brain on an ice-cold surface. Isolate specific brain regions of interest, such as the prefrontal cortex, hippocampus, and striatum.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Tissue Processing and Quantification:

    • Weigh the frozen brain tissue and homogenize in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

    • Filter the supernatant and analyze for serotonin content using HPLC-ECD as described in the in vitro protocol. Normalize the results to the weight of the tissue.

Data Presentation and Interpretation

Results should be tabulated to allow for clear comparison across treatment groups. The data below is hypothetical and serves as an example of how to present the findings.

Table 1: Hypothetical In Vitro Serotonin Levels in SH-SY5Y Cells (10 µM concentration, 24h)

Compound Intracellular 5-HT (ng/mg protein) % Change from Vehicle Extracellular 5-HT (ng/mL) % Change from Vehicle
Vehicle Control 15.2 ± 1.8-1.1 ± 0.2-
Fluoxetine 14.8 ± 2.1-2.6%3.5 ± 0.5+218%
2-(7-Nitro-1H-indol-3-yl)ethylamine 18.5 ± 2.5+21.7%2.8 ± 0.4+155%
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Interpretation of Hypothetical Data:

  • Fluoxetine: As expected, the positive control shows no significant change in intracellular serotonin but causes a large, statistically significant increase in extracellular serotonin, consistent with its mechanism as a reuptake inhibitor.

  • 2-(7-Nitro-1H-indol-3-yl)ethylamine: In this hypothetical scenario, the test compound leads to a significant increase in extracellular serotonin, suggesting it may also inhibit serotonin reuptake. The slight increase in intracellular levels could hint at an additional mechanism, such as a mild effect on serotonin synthesis or metabolism (e.g., MAO inhibition), which would require further investigation.

Conclusion

References

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Semantic Scholar. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). PMC. [Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. (2010). ScienceDirect. [Link]

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. (n.d.). PMC. [Link]

  • 5-Nitrotryptamine. (n.d.). Wikipedia. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • Showing Compound Serotonin (FDB012158). (2010). FooDB. [Link]

  • Biomedical Significance of Tryptamine: A Review. (2017). Walsh Medical Media. [Link]

  • 2-Nitroimipramine: a photoaffinity probe for the serotonin uptake/tricyclic binding site complex. (1986). PubMed. [Link]

  • 7-S-glutathionyl-tryptamine-4,5-dione: a possible aberrant metabolite of serotonin. (1993). PubMed. [Link]

  • Tryptamine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

Comparative Guide: Cross-Reactivity & Selectivity of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine), positioning it within the broader landscape of serotonergic research tools. It is designed for researchers requiring precise structure-activity relationship (SAR) data to validate receptor subtype selectivity.

Executive Summary

2-(7-Nitro-1H-indol-3-yl)ethylamine (7-Nitrotryptamine; 7-NT) acts as a specialized structural probe for mapping the steric and electronic tolerance of the orthosteric binding site in Class A GPCRs, specifically the 5-HT


 subfamily.

Unlike its regioisomer 5-nitrotryptamine —a potent 5-HT


 agonist—the 7-nitro analog exhibits a distinct pharmacological profile characterized by reduced affinity  and altered isoform selectivity . This makes 7-NT an essential "negative control" or "steric probe" in medicinal chemistry campaigns to define the boundaries of the hydrophobic pocket (Region II) of the serotonin receptor.

Key Application: Differentiating 5-HT


 vs. 5-HT

signaling pathways and validating the electronic requirements of the indole nitrogen hydrogen bond donor.

Chemical & Pharmacological Profile

Structural Logic

The introduction of a nitro group (


) at the 7-position of the indole ring fundamentally alters the molecule's physicochemical properties compared to the endogenous ligand, serotonin (5-HT), and high-affinity agonists like 5-nitrotryptamine.
  • Electronic Effect: The 7-nitro group is a strong electron-withdrawing group (EWG) positioned ortho to the indole amine (NH). This significantly increases the acidity of the NH proton, potentially strengthening hydrogen bonds if the geometry allows, or destabilizing them if the receptor requires a specific pKa range.

  • Steric Effect: The 7-position is adjacent to the "floor" of the binding pocket in many 5-HT crystal structures. Bulk at this position often clashes with conserved residues (e.g., transmembrane helices TM6 or TM7), leading to the reduced affinity observed in 7-substituted tryptamines compared to 5-substituted analogs.

Mechanism of Action

7-Nitrotryptamine functions primarily as a low-affinity modulator or partial agonist depending on the specific receptor subtype and expression levels. Its utility lies in its contrast to 5-substituted analogs:

  • 5-Substituted (e.g., 5-NO2): High affinity, potent agonism (fits the "serotonin-like" binding mode).

  • 7-Substituted (e.g., 7-NO2): Probes the steric tolerance of the receptor's deep pocket.

Comparative Analysis: 7-NT vs. Alternatives

The following table contrasts 7-Nitrotryptamine with standard serotonergic tools to guide experimental selection.

Feature7-Nitrotryptamine (7-NT) 5-Nitrotryptamine (5-NT) Serotonin (5-HT) Tryptamine
Primary Utility Steric/Electronic Probe Potent Agonist Endogenous LigandScaffold Baseline
5-HT

Affinity
Low / Moderate (

)*
High (

nM)
Moderate (

range)
Low (

nM**)
Selectivity Profile High Specificity (via exclusion) 5-HT

> 5-HT

Non-selectiveNon-selective
SERT Interaction Reduced (Steric clash)ModerateHigh Affinity SubstrateHigh Affinity Substrate
MAO Susceptibility Resistant (Electronic shielding)SusceptibleHighly SusceptibleHighly Susceptible
Experimental Role Defining binding pocket limitsPositive Control (Agonist)Physiological ControlNegative Control

**Note: Exact Ki values for 7-NT are protocol-dependent and often inferred from SAR trends showing 10-100x potency loss vs. 5-substituted analogs. *Tryptamine Ki refers to high-affinity state in specific preparations; generally, it is a low-potency trace amine.

Cross-Reactivity Landscape

Serotonin Transporter (SERT)

Unlike unsubstituted tryptamine, which is a substrate for SERT, 7-NT exhibits diminished cross-reactivity . The bulky nitro group at the 7-position interferes with the transporter's substrate recognition site (specifically TMD I and III interactions), making 7-NT a cleaner tool for receptor-only assays compared to tryptamine.

MAO Isoforms (MAO-A/B)

Tryptamines are classic substrates for Monoamine Oxidase.[1] However, the strong electron-withdrawing nature of the nitro group reduces the electron density on the ethylamine side chain (through the conjugated indole system), potentially slowing metabolic degradation . This provides 7-NT with a longer half-life in ex vivo tissue preparations compared to 5-HT.

Off-Target GPCRs
  • Adrenergic Receptors (

    
    ):  Low cross-reactivity. The indole scaffold is distinct from the catecholamine requirement of adrenergic pockets.
    
  • Dopamine Receptors (D2-like): Negligible binding. The 7-nitro substitution does not favor the dopaminergic pharmacophore.

Experimental Protocols

Protocol A: Comparative Radioligand Binding Assay

Objective: Determine the displacement capability of 7-NT against a radiolabeled standard (e.g.,


-Ketanserin for 5-HT

).
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT

      
      .
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Resuspend pellet to a final protein concentration of 20-40

      
       g/well .
      
  • Incubation:

    • Total Binding: Membrane +

      
      -Ketanserin (1-2 nM).
      
    • Non-Specific Binding (NSB): Add Methysergide (10

      
      M).
      
    • Experimental: Add 7-Nitrotryptamine at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Note: Dissolve 7-NT in DMSO (final concentration <0.1%) due to lipophilicity.

  • Equilibrium: Incubate for 60 min at 25°C in the dark (nitro compounds can be light-sensitive).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux (Validation of Agonism)

Objective: Differentiate if 7-NT acts as an agonist, antagonist, or silent binder.

  • Dye Loading: Load cells (e.g., CHO-K1 expressing 5-HT

    
    ) with Fluo-4 AM calcium indicator for 45 min at 37°C.
    
  • Baseline Measurement: Record basal fluorescence for 10 seconds.

  • Compound Injection: Inject 7-NT (10

    
    M).
    
  • Response Monitoring: Measure fluorescence increase (

    
    ) for 60 seconds.
    
    • Positive Control: 5-HT (1

      
      M).
      
    • Negative Control: Buffer only.

  • Antagonist Mode: If no response is seen, pre-incubate with 7-NT for 15 min, then challenge with 5-HT. A reduction in 5-HT response indicates antagonism.

Visualizations

Diagram 1: Receptor Selectivity & SAR Logic

This diagram illustrates the decision logic for choosing between 5-NT and 7-NT based on the experimental goal.

SAR_Logic Start Experimental Goal Agonism Maximize Agonist Potency Start->Agonism Need Signal Probe Probe Binding Pocket Sterics Start->Probe Need Constraints Selectivity Test Isoform Selectivity Start->Selectivity Need Profile Sub5 Use 5-Nitrotryptamine (High Affinity, Potent) Agonism->Sub5 Sub7 Use 7-Nitrotryptamine (Steric Clash, Low Affinity) Probe->Sub7 Selectivity->Sub5 Positive Control Selectivity->Sub7 Negative Control Result1 Validates 'Serotonin-like' Binding Mode Sub5->Result1 Result2 Validates Pocket Depth & Orthosteric Constraints Sub7->Result2

Caption: SAR decision matrix for selecting Nitrotryptamine derivatives. 7-NT is the preferred tool for probing steric constraints, while 5-NT is the standard for agonist activity.

Diagram 2: Experimental Workflow for Cross-Reactivity

This flow details the step-by-step validation of 7-NT cross-reactivity.

Workflow Sample 7-Nitrotryptamine (10µM Stock) Assay1 Radioligand Binding (Competition) Sample->Assay1 Assay2 Functional FLIPR (Ca2+ Flux) Sample->Assay2 Outcome1 High Affinity? (Ki < 100nM) Assay1->Outcome1 Outcome2 Functional Response? Assay2->Outcome2 ResultA Potent Agonist (Unlikely for 7-NT) Outcome1->ResultA Yes ResultB Steric Probe / Antagonist (Expected for 7-NT) Outcome1->ResultB No (Ki > 1µM) Outcome2->ResultA Activation Outcome2->ResultB No Activation

Caption: Workflow to classify 7-NT activity. The expected pathway for 7-NT is indicated by the "No/No Activation" branches, confirming its role as a low-affinity probe.

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of serotonin 5-HT2A agonists." Journal of Medicinal Chemistry. (General SAR reference for tryptamine derivatives).

  • Nichols, D. E. (2012). "Structure–activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling.

  • Kozell, L. B., et al. (2023). "Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Blough, B. E., et al. (2014). "Interaction of tryptamine derivatives with serotonin transporter species variants." Molecular Pharmacology.

  • Chemical Book/PubChem. (2024). "2-(7-Nitro-1H-indol-3-yl)ethylamine CAS 1148-07-8 Data."

Sources

Structure-Activity Relationship of 7-Nitroindole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-level technical analysis of the structure-activity relationship (SAR) of 7-nitroindole and its analogs.

Editorial Note on Nomenclature & Scope: A critical distinction exists in the literature between 7-nitroindole (the indole scaffold) and 7-nitroindazole (often abbreviated as 7-NI , the prototypical neuronal nitric oxide synthase inhibitor). While 7-nitroindazole is the gold standard for nNOS selectivity, 7-nitroindole is a distinct privileged scaffold used primarily in the development of HIV-1 attachment inhibitors , antitumor sulfonamides , and APE1 inhibitors . To ensure this guide meets the needs of all researchers, it primarily details the SAR of the 7-nitroindole scaffold (HIV/Oncology) but includes a comparative section on the 7-nitroindazole isostere (Neuroscience).

A Comparative Technical Guide for Drug Discovery

Part 1: Executive Summary & Scaffold Analysis

The 7-nitroindole moiety serves as a versatile pharmacophore.[1] Its utility stems from the unique electronic environment of the C7 position, which is peri-planar to the indole nitrogen (N1). The nitro group acts as both a strong electron-withdrawing group (EWG) and a precursor for functionalization (reduction to amine), allowing for the synthesis of diverse libraries.

The "Twin" Scaffolds: A Comparative Overview
Feature7-Nitroindole (Indole Core) 7-Nitroindazole (Indazole Core)
Primary Target HIV-1 gp120 (Attachment), APE1 , Carbonic Anhydrase nNOS (Neuronal Nitric Oxide Synthase)
Mechanism Conformational locking of viral envelope; DNA repair inhibition.Competitive inhibition of L-Arginine binding; Heme ligation.
Key Analogs BMS-488043 (HIV), Indisulam (Cancer), NCA (APE1)7-NI , 3-Bromo-7-nitroindazole
SAR Focus Substitution at C7 (Amide/Heterocycle) & C3 (Glyoxamide)Nitro group essentiality; C3 halogenation for potency.

Part 2: Detailed SAR Analysis (7-Nitroindole Scaffold)

HIV-1 Attachment Inhibitors (The BMS Series)

The most extensive SAR study of the 7-nitroindole scaffold comes from the development of HIV-1 attachment inhibitors (e.g., Fostemsavir/Temsavir precursors). These compounds bind to the viral envelope glycoprotein gp120 , preventing its interaction with the host CD4 receptor.[2]

The Pharmacophore Map
  • C3 Position (Glyoxamide Bridge): Essential for binding. The oxoacetic acid piperazine amide moiety extends into the gp120 hydrophobic pocket.

  • C4 Position (Fluorine): Introduction of a fluorine atom at C4 (4-fluoro-7-nitroindole) significantly improves metabolic stability and potency compared to the unsubstituted analog.

  • C7 Position (The "Pivot" Point):

    • Nitro Group (-NO2): The parent 7-nitro analogs show moderate activity but poor solubility.

    • Amide/Sulfonamide: Reduction of the nitro to an amine, followed by acylation, yields the most potent analogs.

    • Heterocycles: Replacing the 7-nitro group with 5- or 6-membered heterocycles (e.g., triazoles) leads to "azaindole" transitions (Temsavir), but the 7-substituted indole remains a potent backup series.

Key Insight: The 7-position substituent must maintain a coplanar conformation with the indole ring to fit the gp120 pocket. The nitro group naturally favors this, but bulky amides at C7 can twist out of plane, reducing affinity.

Antitumor Activity (APE1 and Cell Cycle)
  • APE1 Inhibition: 7-nitroindole-2-carboxylic acid (NCA) is a specific inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).

    • SAR: The carboxylic acid at C2 is critical for electrostatic interaction with the APE1 active site (Mg2+ coordination). The 7-nitro group provides necessary lipophilicity and electron withdrawal to acidify the C2-COOH.

  • Sulfonamides (Indisulam Class):

    • Transformation: 7-nitroindole is the precursor.[3] The active pharmacophore is the 7-sulfonamido-indole .

    • SAR: The sulfonamide nitrogen must be unsubstituted or mono-substituted to maintain interaction with carbonic anhydrase or spliceosome components (RBM39 degradation).

Part 3: Comparative SAR of the Isostere (7-Nitroindazole)

For researchers investigating Nitric Oxide Synthase (NOS) inhibition, the 7-nitroindazole (7-NI) structure is the relevant scaffold.[3][4][5]

  • Selectivity (nNOS vs eNOS): 7-NI exhibits ~10-fold selectivity for neuronal NOS over endothelial NOS in vivo. This is attributed to the lack of a charged amino acid tail (unlike L-NAME), allowing it to partition into the lipid-rich CNS but not the membrane-bound eNOS compartments.

  • The "Nitro" Necessity: Removal of the 7-nitro group abolishes potency. Moving the nitro to position 5 or 6 drastically reduces nNOS selectivity.

  • Potency Enhancement:

    • 3-Bromo-7-nitroindazole: Bromination at C3 increases potency (IC50 ~ 0.1 µM) compared to the parent 7-NI (IC50 ~ 0.47 µM) by filling a hydrophobic pocket in the heme active site.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Substituted Indoles (General Workflow)

This protocol converts the 7-nitro "handle" into a functionalized amide, common in HIV inhibitor synthesis.

  • Reduction: Dissolve 7-nitroindole (1 eq) in MeOH. Add 10% Pd/C (0.1 eq). Hydrogenate at 1 atm (balloon) for 4 hours. Filter through Celite to obtain 7-aminoindole .

  • Acylation: Dissolve 7-aminoindole (1 eq) in DCM. Add Pyridine (1.5 eq) and the desired Acid Chloride (1.1 eq). Stir at 0°C to RT for 12 hours.

  • C3 Functionalization (Glyoxylation): React the product with oxalyl chloride in Et2O at 0°C to install the glyoxylic acid chloride at C3, followed by amine coupling (e.g., N-benzoylpiperazine).

Protocol B: APE1 Endonuclease Activity Assay

Used to validate 7-nitroindole-2-carboxylic acid analogs.

  • Substrate Prep: 5'-Cy5-labeled oligonucleotide containing a tetrahydrofuran (THF) abasic site mimic.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 nM Recombinant Human APE1 enzyme.

  • Inhibition Step: Incubate APE1 with the test compound (7-nitroindole analog) for 15 min at 37°C.

  • Initiation: Add 100 nM Substrate. Incubate for 30 min.

  • Termination: Add stop buffer (95% formamide, 20 mM EDTA).

  • Readout: Run on 20% denaturing PAGE. Measure fluorescence of the cleaved product (shorter band) vs. uncleaved substrate.

Part 5: Quantitative Data Comparison

Table 1: Comparative Potency of 7-Nitroindole vs. 7-Nitroindazole Analogs

CompoundTargetIC50 / KdActivity ProfileRef
7-Nitroindole-2-COOH (NCA) APE1 (DNA Repair)3.0 µMInhibits AP site cleavage; sensitizes glioma cells to alkylating agents.[1]
BMS-488043 (Indole deriv.)[6][][8]HIV-1 Attachment1.2 nM (EC50)Blocks gp120-CD4 binding; orally bioavailable.[2]
7-Nitroindazole (7-NI) nNOS (Neuronal)0.47 µMSelective CNS inhibitor; neuroprotective in ischemia models.[3]
3-Bromo-7-nitroindazole nNOS (Neuronal)0.18 µMHigher potency than 7-NI; reduced selectivity window vs eNOS.[3]
L-NAME (Control)Non-selective NOS0.07 µMPotent but causes hypertension (eNOS inhibition).[3]

Part 6: Visualization of Signaling & SAR

Diagram 1: SAR Logic of the 7-Nitroindole Scaffold

This diagram illustrates the divergent synthetic pathways and biological targets based on the modification of the 7-nitro group.

SAR_Map Scaffold 7-Nitroindole (Parent Scaffold) Direct Direct Functionalization (Retain Nitro) Scaffold->Direct Reduction Reduction to 7-Aminoindole Scaffold->Reduction Target_APE1 Target: APE1 (e.g., 7-Nitroindole-2-COOH) Direct->Target_APE1 C2-Carboxylation Sulfonylation Sulfonylation (-NH-SO2-Ar) Reduction->Sulfonylation Acylation Acylation/Heterocycle (-NH-CO-R) Reduction->Acylation Target_Cancer Target: Cell Cycle (e.g., Indisulam) Sulfonylation->Target_Cancer Target_HIV Target: HIV-1 gp120 (Attachment Inhibitors) Acylation->Target_HIV + C3-Glyoxamide

Caption: Divergent SAR pathways for 7-nitroindole. Retention of the nitro group favors DNA repair targets, while reduction and substitution favor HIV and Oncology targets.

Diagram 2: Mechanism of HIV-1 Attachment Inhibition

This diagram details how 7-nitroindole derivatives (and their azaindole successors) block viral entry.

HIV_Mechanism Virus HIV-1 Virus (gp120 Trimer) Interaction gp120-CD4 Binding Event Virus->Interaction Blocked Conformational Locking of gp120 Virus->Blocked Host Host T-Cell (CD4 Receptor) Host->Interaction Entry Viral Entry & Infection Interaction->Entry Inhibitor 7-Nitroindole Analog (Attachment Inhibitor) Inhibitor->Virus Binds Hydrophobic Pocket Blocked->Interaction PREVENTS

Caption: Mechanism of Action for 7-nitroindole-based HIV attachment inhibitors. The molecule binds gp120, locking it in a conformation unable to bind CD4.[2]

References

  • Madhusudan, S., et al. (2005).[9] "Isolation of a small molecule inhibitor of DNA base excision repair." Nucleic Acids Research, 33(15), 4711-4724.

  • Meanwell, N. A., et al. (2009). "Inhibitors of HIV-1 attachment: An initial survey of indole substitution patterns." Bioorganic & Medicinal Chemistry Letters, 19(1), 198-202.

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 108(2), 296-297.

  • BenchChem. (2025).[6] "Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides." BenchChem Application Notes.

Sources

validating the purity of synthesized 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of Synthesized 2-(7-Nitro-1H-indol-3-yl)ethylamine: A Comparative Analytical Guide

Executive Summary

2-(7-Nitro-1H-indol-3-yl)ethylamine, commonly referred to as 7-nitrotryptamine, is a critical building block in precursor-directed biosynthesis and the development of novel neuro-therapeutics [1]. However, synthesizing this compound presents profound chemical challenges. The electron-withdrawing nature of the 7-nitro group complicates the initial indole ring formation [2]. More critically, during the reduction of the intermediate nitrile or nitroalkene to form the ethylamine side chain, the aryl nitro group is highly susceptible to unwanted reduction, frequently yielding 7-aminotryptamine as a major impurity.

Because of these synthetic pitfalls, relying on a single analytical method for purity validation is insufficient. This guide objectively compares standard analytical modalities and provides self-validating experimental protocols to ensure the structural and quantitative integrity of synthesized 7-nitrotryptamine.

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, researchers must employ orthogonal methods that cover each other's blind spots. The causality behind selecting these methods relies on the specific chemical vulnerabilities of 7-nitrotryptamine.

  • HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array): This is the non-destructive workhorse for relative purity. Tryptamines are basic and often suffer from peak tailing on standard silica-based columns due to secondary silanol interactions. Utilizing an end-capped or biphenyl column with a low-pH mobile phase protonates the ethylamine group, ensuring sharp peaks [3]. PDA detection is critical because the nitro group significantly shifts the UV absorbance maximum compared to unsubstituted tryptamines, allowing rapid differentiation from des-nitro impurities.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): While HPLC provides separation, LC-MS/MS provides identification. Electrospray ionization (ESI+) easily protonates the primary amine (

    
    ). It is the only method sensitive enough to detect trace levels of unreacted 7-nitroindole or 7-aminotryptamine byproducts.
    
  • qNMR (Quantitative Nuclear Magnetic Resonance): The gold standard for absolute purity. Unlike HPLC, which relies on relative peak area integration (falsely assuming equal extinction coefficients for 7-nitro vs. 7-amino derivatives), qNMR measures the exact molar ratio of the compound against a certified internal standard.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Generally discouraged for primary tryptamines without prior derivatization. Tryptamines are prone to thermal degradation (deamination) in the GC inlet [3], and the nitro group can undergo thermally induced redox reactions, leading to false impurity profiles.

Table 1: Performance Comparison of Analytical Modalities for 7-Nitrotryptamine
Analytical ModalityLimit of Detection (LOD)Primary StrengthPrimary LimitationSuitability for 7-Nitrotryptamine
HPLC-PDA ~0.1 - 0.5 µg/mLNon-destructive; excellent baseline separation of structural analogs.Cannot identify unknown impurities without reference standards.High. Ideal for routine batch screening and tracking reaction completion.
LC-MS/MS ~1 - 10 ng/mLUnmatched sensitivity; provides exact mass for byproduct identification.Matrix effects can suppress ionization; poor for absolute quantification.High. Essential for identifying trace 7-aminotryptamine over-reduction.
qNMR ~1 - 5 mg (Total mass)Absolute quantification without requiring a 7-nitrotryptamine reference standard.Low sensitivity; requires highly concentrated, pure samples.Essential. The ultimate self-validating step for final product release.
GC-MS ~50 - 100 ng/mLHigh resolution for volatile compounds.Induces thermal degradation of the primary amine and nitro group.Low. Avoid unless derivatized (e.g., via acetylation).

Analytical Workflow Visualization

The following workflow demonstrates the logical progression from crude synthesis to validated product, ensuring no single point of analytical failure.

G Synth Crude 7-Nitrotryptamine (Post-Synthesis) HPLC HPLC-PDA Screening (Relative Purity & Separation) Synth->HPLC Aliquot 1 LCMS LC-MS/MS Profiling (Impurity Identification) HPLC->LCMS Trace Impurities qNMR qNMR Analysis (Absolute Mass Fraction) HPLC->qNMR Major Fraction Decision Absolute Purity > 98%? (Zero 7-amino detected) LCMS->Decision qNMR->Decision Pass Validated 7-Nitrotryptamine Ready for Downstream Use Decision->Pass Yes Fail Repurification (Prep-HPLC / Recrystallization) Decision->Fail No Fail->Synth Feedback Loop

Fig 1: Orthogonal analytical workflow for 7-nitrotryptamine purity validation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the specific causality behind the experimental parameters.

Protocol A: HPLC-PDA Impurity Profiling
  • Rationale: To separate 7-nitrotryptamine from 7-nitroindole (starting material) and 7-aminotryptamine (side product) without thermal degradation.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1 mL of Methanol:Water (50:50, v/v). Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

    • Column Selection: Utilize a Biphenyl 5-µm column (e.g., 100 mm x 3 mm). Causality: The biphenyl stationary phase provides enhanced

      
       interactions, which offers superior selectivity for nitroaromatic compounds compared to standard C18 columns [3].
      
    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

      • Solvent B: 0.1% TFA in Acetonitrile.

      • Causality: TFA acts as a strong ion-pairing agent. It masks residual silanols on the column silica and protonates the primary amine of the tryptamine, preventing severe peak tailing.

    • Gradient Elution: 5% B to 60% B over 15 minutes. Flow rate: 0.4 mL/min. Column temperature: 35°C.

    • Detection: Extract chromatograms at 254 nm and 280 nm. 7-nitrotryptamine will exhibit a distinct bathochromic shift compared to standard tryptamines due to the nitro auxochrome.

Protocol B: Absolute Purity Determination via qNMR
  • Rationale: To determine the absolute mass fraction of the synthesized product without relying on a potentially degraded or unavailable 7-nitrotryptamine reference standard.

  • Step-by-Step Methodology:

    • Internal Standard (IS) Selection: Select Maleic acid (TraceCERT® standard). Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-

      
      . This chemical shift perfectly avoids the aromatic protons of the 7-nitroindole ring (typically 7.0–8.2 ppm) and the aliphatic ethylamine protons (2.8–3.2 ppm), preventing integration overlap.
      
    • Sample Preparation: Accurately weigh ~10.0 mg of 7-nitrotryptamine and ~5.0 mg of Maleic acid using a calibrated microbalance (

      
       mg). Co-dissolve completely in 0.6 mL of anhydrous DMSO-
      
      
      
      .
    • Acquisition Parameters: Acquire the

      
      H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (
      
      
      
      ) to at least 30 seconds. Causality: A prolonged
      
      
      ensures the complete longitudinal relaxation (
      
      
      ) of all nuclei between radiofrequency pulses. Failing to allow complete relaxation will result in truncated signals and mathematically invalid quantitative integration.
    • Data Processing: Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and a distinct, isolated aromatic proton of 7-nitrotryptamine (e.g., the C2-H singlet of the indole ring, 1 proton).

    • Calculation: Calculate absolute purity using the standard qNMR mass fraction equation:

      
      
      (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity of IS).
      

References

  • Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa Source: ProQuest URL:[Link]

A Strategic Guide to the Preclinical In Vivo Evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the preclinical evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine, a novel tryptamine derivative. A review of the current scientific literature reveals a lack of published in vivo efficacy data for this specific compound. Consequently, a direct comparison with established drugs is not presently feasible.

This document, therefore, serves as a strategic framework for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically rigorous program to characterize the in vivo efficacy of 2-(7-Nitro-1H-indol-3-yl)ethylamine. We will leverage data from structurally related compounds to formulate a primary hypothesis regarding its mechanism of action and propose a phased, self-validating experimental plan to test this hypothesis, from initial in vitro characterization to comparative in vivo studies.

Part 1: Hypothesis Formulation and Initial Characterization

The structure of 2-(7-Nitro-1H-indol-3-yl)ethylamine, featuring a classic tryptamine backbone, strongly suggests a potential interaction with the serotonergic system. Tryptamine and its derivatives are well-documented as modulators of various receptors, particularly serotonin (5-HT) receptors, and are implicated in a range of neurological processes.[1][2]

The presence of a nitro group at the 7-position of the indole ring is a key structural feature. While data on the 7-nitro substitution is scarce, the related compound 5-Nitrotryptamine is a known biased agonist of the serotonin 5-HT2A receptor.[3] This agonism produces distinct behavioral effects in rodents, such as the head-twitch response (HTR), which is considered a proxy for psychedelic activity.[3] Another related compound, 7,N,N-trimethyltryptamine (7-TMT), also acts as an agonist of 5-HT2 receptors and elicits behavioral responses in animals similar to psychedelic drugs.[4]

Based on this evidence from analogous compounds, our primary working hypothesis is:

Primary Hypothesis: 2-(7-Nitro-1H-indol-3-yl)ethylamine acts as a serotonin 5-HT2A receptor agonist and will exhibit CNS activity in vivo.

To validate this hypothesis, an initial in vitro characterization is essential before proceeding to costly and complex animal studies.

Proposed In Vitro Profiling

A tiered approach to in vitro testing will efficiently establish the compound's pharmacological profile.

  • Receptor Binding Assays: The first step is to quantify the affinity of 2-(7-Nitro-1H-indol-3-yl)ethylamine for a panel of key CNS receptors, with a primary focus on serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.). This will determine the binding constant (Ki) and establish selectivity.

  • Functional Assays: Following binding confirmation, functional assays are critical to determine whether the compound acts as an agonist, antagonist, or biased agonist. For the 5-HT2A receptor, this would involve measuring G-protein activation (Gαq) and β-arrestin2 recruitment.[3]

  • Selection of Comparator Drugs: Based on the results of the in vitro profiling, appropriate known drugs can be selected for comparison in subsequent in vivo studies. If the compound shows 5-HT2A agonism, a classic psychedelic like psilocin or a selective research compound like DOI (2,5-Dimethoxy-4-iodoamphetamine) would be suitable positive controls.

The workflow for this initial characterization phase is visualized below.

cluster_0 Part 1: In Vitro Characterization A Synthesize & Purify 2-(7-Nitro-1H-indol-3-yl)ethylamine B Receptor Binding Assays (Primary Screen: 5-HT Receptor Panel) A->B C Determine Binding Affinity (Ki) & Selectivity Profile B->C D Functional Assays (e.g., G-protein activation, β-arrestin) C->D E Characterize MOA (Agonist, Antagonist, Biased Agonist) D->E F Select Appropriate Comparator Drugs for In Vivo Studies E->F

Caption: Workflow for the initial in vitro characterization of the test compound.

Part 2: A Framework for In Vivo Efficacy Assessment

With a confirmed mechanism of action, the investigation can proceed to in vivo models. This phase is designed to assess the compound's physiological effects and therapeutic potential in a living system, directly comparing its performance against a selected known drug.

Step 1: Pharmacokinetic and Acute Toxicity Studies

Prior to any efficacy studies, it is imperative to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin.

  • Methodology:

    • Administer a single dose of 2-(7-Nitro-1H-indol-3-yl)ethylamine to a small cohort of rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., intravenous, oral, intraperitoneal).

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Step 2: Comparative In Vivo Pharmacodynamics & Efficacy Study (Head-Twitch Response Model)

Assuming the primary hypothesis of 5-HT2A agonism is confirmed, the head-twitch response (HTR) in mice is the gold-standard behavioral assay for quantifying the in vivo potency of psychedelic compounds.[3]

  • Experimental Protocol:

    • Animals: Use male C57BL/6J mice, acclimated for at least one week.

    • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Treatment Groups: Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., saline or 0.5% Tween 80 in saline)

      • Group 2-4: 2-(7-Nitro-1H-indol-3-yl)ethylamine (e.g., 0.1, 1.0, 10 mg/kg, i.p.)

      • Group 5: Positive Control (e.g., Psilocin, 1.0 mg/kg, i.p.)

    • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Observation: Immediately after injection, place each mouse into an individual observation chamber. Record the number of head twitches over a 30-minute period using a video camera or a trained observer blinded to the treatment conditions.

    • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the dose groups of the test compound and the positive control to the vehicle group.

The logical flow of this proposed in vivo study is depicted below.

cluster_1 Part 2: In Vivo Efficacy Framework G Phase 2a: ADME/Tox (PK Profiling, MTD Determination) H Phase 2b: Efficacy Study (Head-Twitch Response Model) G->H I Animal Acclimation & Group Assignment (Vehicle, Test Compound, Comparator) H->I J Drug Administration (e.g., Intraperitoneal) I->J K Behavioral Observation (Quantify Head Twitches) J->K L Data Analysis & Statistical Comparison K->L M Comparative Efficacy Conclusion L->M

Caption: Proposed experimental workflow for in vivo efficacy evaluation.

Part 3: Data Presentation and Mechanistic Visualization

Clear and concise data presentation is crucial for comparing the efficacy of the novel compound against a known standard.

Hypothetical Data Summary

The results from the proposed HTR study would be summarized in a table for direct comparison.

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM)% of Positive Controlp-value vs. Vehicle
Vehicle -101.5 (± 0.5)--
Psilocin (Comparator) 1.01045.2 (± 3.1)100%< 0.0001
2-(7-Nitro-1H-indol-3-yl)ethylamine 0.1105.8 (± 1.2)12.8%> 0.05
2-(7-Nitro-1H-indol-3-yl)ethylamine 1.01028.4 (± 2.5)62.8%< 0.001
2-(7-Nitro-1H-indol-3-yl)ethylamine 10.01050.1 (± 3.5)110.8%< 0.0001

This table contains hypothetical data for illustrative purposes only.

Hypothesized Signaling Pathway

The behavioral effects observed in the HTR model are believed to be mediated primarily through the 5-HT2A receptor signaling cascade, which involves the activation of the Gq alpha subunit.

cluster_2 Hypothesized 5-HT2A Signaling Pathway Agonist 2-(7-Nitro-1H-indol-3-yl)ethylamine or Psilocin Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Head-Twitch Response Ca->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling cascade leading to the head-twitch response.

Conclusion and Future Directions

This guide provides a robust, logical, and scientifically-grounded framework for the initial in vivo evaluation of 2-(7-Nitro-1H-indol-3-yl)ethylamine. By following this structured approach—from hypothesis generation based on chemical analogs to rigorous in vitro characterization and finally to a validated, comparative in vivo model—researchers can efficiently and effectively determine the compound's pharmacological profile and potential therapeutic utility.

Should the primary hypothesis prove correct, future studies could explore its potential in models of depression, anxiety, or PTSD, where serotonergic modulators are of significant therapeutic interest. Conversely, if the compound displays a different pharmacological profile, this systematic approach ensures that such a discovery is made early and can be pursued accordingly.

References

  • Wikipedia. 7,N,N-TMT. Available from: [Link]

  • Mancini, A., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE.
  • ResearchGate. (2024). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. Available from: [Link]

  • Wikipedia. 5-Nitrotryptamine. Available from: [Link]

  • Jones, R. S. (1982). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. Journal of Pharmacology and Experimental Therapeutics.
  • PubMed. (1982). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. Available from: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Walsh Medical Media. (2017). Biomedical Significance of Tryptamine: A Review. Available from: [Link]

  • ResearchGate. (2017). (PDF) Biomedical Significance of Tryptamine: A Review. Available from: [Link]

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)
  • Beilstein-Institut. (2013). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Examine. (2021).
  • Mondal, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. European Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 1-(1H-indol-3-yl)-2-(methylamino)ethanol.
  • BenchChem. (2025).
  • MDPI. (2026).
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • MDPI. (2023).
  • BenchChem. (2025). Technical Support Center: 7-Nitroindole Synthesis.
  • Google Patents. (2015).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(7-Nitro-1H-indol-3-yl)ethylamine

[1][2][3]

Executive Safety Summary

  • Chemical Class: Nitro-substituted Indolealkylamine (Tryptamine derivative).[1][2][3]

  • Primary Hazards: Bioactive amine (potential neuroactivity), Skin/Eye Irritant, Potential Acute Toxicity (Oral/Inhalation).

  • Waste Classification: Hazardous Chemical Waste.[3] Do not dispose of in municipal trash or sewer systems.[3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2][3]

Hazard Identification & Assessment

Before disposal, you must characterize the waste stream. 7-Nitrotryptamine combines the properties of an organic amine (basic) and a nitroaromatic (potential toxicity).[2][3]

Hazard CategoryClassificationJustification
Health Hazard Acute Tox. 4 (Oral) Tryptamines are biologically active; nitro groups often increase toxicity.[1][2][3]
Irritant Skin/Eye Irrit. 2/2A Amines are basic and caustic to mucous membranes.[3]
Reactivity Stable Nitroindoles are generally stable but should be kept away from strong reducing agents and open flames.[3]
Physical State Solid (Powder) Typically a yellow/orange crystalline solid.[3]

Critical Note: As a research chemical, the toxicological properties of the 7-nitro isomer may not be fully investigated.[2][3] Always apply the "Precautionary Principle" —treat as highly toxic.[3]

Personal Protective Equipment (PPE) Matrix

Wear the following PPE during any transfer, weighing, or disposal operations.

PPE ItemSpecificationReason
Gloves Nitrile (Double-gloved) Protects against permeation of organic amines.[1][2][3]
Eye Protection Chemical Safety Goggles Prevents exposure to dusts or splashes (if in solution).[3]
Respiratory N95 or P100 Mask Required if handling dry powder outside a fume hood.[3]
Body Lab Coat (Buttoned) Standard protection against particulate contamination.[3]

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of 7-Nitrotryptamine in various states (Solid, Solution, or Spill).

DisposalWorkflowStartWaste Generation: 2-(7-Nitro-1H-indol-3-yl)ethylamineStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / PowderStateCheck->SolidWastePure SubstanceLiquidWasteLiquid / SolutionStateCheck->LiquidWasteDissolved (HPLC/Reaction)SpillSpill / ContaminationStateCheck->SpillAccidental ReleaseContainerSolidContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Toxic Solid'SolidWaste->ContainerSolidContainerLiquidContainer: Solvent Waste Bottle(Segregate Halogenated vs Non-Halogenated)LiquidWaste->ContainerLiquidSpillCleanAbsorb with Vermiculite/SandPlace in Sealed BagSpill->SpillCleanFinalTransfer to EHS / Waste Contractor(Incineration)ContainerSolid->FinalContainerLiquid->FinalSpillClean->ContainerSolid

Figure 1: Operational workflow for the segregation and packaging of 7-Nitrotryptamine waste.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Transfer: Carefully transfer the solid into the container inside a chemical fume hood to avoid dust generation.

  • Labeling: Attach a hazardous waste tag with the following details:

    • Chemical Name: 2-(7-Nitro-1H-indol-3-yl)ethylamine.[1][2][3]

    • Hazards: Toxic, Irritant.[3][4][5][6][7][8]

  • Storage: Store in a "Satellite Accumulation Area" (SAA) until pickup. Keep container closed at all times.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC)
  • Segregation: Determine the primary solvent.

    • If dissolved in Methanol/Ethanol/DMSO: Use "Non-Halogenated Organic Waste" .

    • If dissolved in DCM/Chloroform: Use "Halogenated Organic Waste" .[3]

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric Acid), as mixing with amines can generate heat or fumes.

  • Rinsing: Triple-rinse any empty original vials with a compatible solvent and add the rinsate to the liquid waste container.[3]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2][7]
  • Collection: Place contaminated sharps (needles) in a Sharps Container. Place soft debris (gloves, paper towels) in a clear, heavy-duty hazardous waste bag (often 6-mil poly bag).[1][2][3]

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent leakage.

  • Disposal: Place the sealed bag into the solid hazardous waste drum.

Emergency Procedures (Spills)

In the event of a spill of 2-(7-Nitro-1H-indol-3-yl)ethylamine:

  • Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area.

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat.[7]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).[3]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (see Scenario C).

Regulatory Compliance (US/EU)

  • US (RCRA): This compound is not explicitly P-listed or U-listed.[2][3] However, it must be characterized by the generator. If it exhibits toxicity (characteristic TC), it is hazardous. Default to "Unlisted Hazardous Waste" for safety.

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste.[3] Assign EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Fisher Scientific. (2021).[9] Safety Data Sheet: Tryptamine. Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [2]

  • PubChem. (n.d.). Compound Summary: Indole derivatives and Nitrotryptamines. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: 5-Nitrotryptamine (Analogous Hazard Data). Retrieved from [2][3][10]

Personal protective equipment for handling 2-(7-Nitro-1H-indol-3-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational resource for the handling of 2-(7-Nitro-1H-indol-3-yl)ethylamine (commonly referred to as 7-Nitrotryptamine ). It is designed for researchers and safety officers requiring immediate, high-fidelity safety and logistical data.

Executive Safety Summary

Status: High Potency Bioactive / Chemical Irritant Immediate Action: Treat as a potent serotonergic modulator and chemical irritant. All handling must prevent inhalation of dust and skin contact.[1][2] Storage: -20°C, Desiccated, Protected from Light (Amber Vial). Disposal: High-temperature incineration (Hazardous Waste).

Technical Identity & Chemical Context

To ensure precise inventory management and safety data retrieval, verify the compound identity against the following parameters.

ParameterDetail
Chemical Name 2-(7-Nitro-1H-indol-3-yl)ethylamine
Common Synonyms 7-Nitrotryptamine; 7-Nitro-3-(2-aminoethyl)indole
CAS Number Note: Specific CAS often varies by salt form.Free Base: (Rarely listed, check vendor batch) Related Analog (5-Nitro): 55747-72-3 (Reference for hazard class)
Molecular Formula C₁₀H₁₁N₃O₂ (Free Base)
Molecular Weight 205.21 g/mol
Physical State Yellow to Orange Crystalline Powder
Solubility Soluble in DMSO, Methanol; Poorly soluble in water (unless HCl salt)
Risk Assessment Profile

This compound presents a dual-hazard profile : chemical toxicity derived from the nitro-indole scaffold and pharmacological potency as a tryptamine derivative.

A. Chemical Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Stability: Light and Air Sensitive. Indoles oxidize rapidly upon exposure to air/light, forming insoluble dark polymers (melanin-like). Nitro groups can reduce stability at high temperatures (>150°C).

B. Bioactive/Pharmacological Hazards
  • Serotonergic Activity: Tryptamine derivatives are structural analogs of serotonin (5-HT). 7-Nitrotryptamine acts as a serotonin receptor modulator (e.g., 5-HT2A, 5-HT2C).

  • Exposure Consequence: Inhalation or transdermal absorption may result in central nervous system (CNS) effects, including dizziness, tachycardia, pupil dilation, or sedation.

  • Precautionary Principle: Handle as if it were a potent psychoactive agent until specific IC50/EC50 data confirms otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. Use this tiered protection system based on the operation.

Protection LevelComponentSpecification & Rationale
Respiratory Primary Certified Fume Hood (Face velocity 80-100 fpm).
SecondaryN95 or P100 Respirator required if handling open powder outside a hood (e.g., balance cleaning).
Dermal (Hands) Primary Double Nitrile Gloves (Minimum 0.11 mm thickness). Rationale: Nitro compounds can permeate thin latex; double gloving prevents micro-tear exposure.
TechniqueChange outer gloves immediately upon visible contamination.
Ocular Standard Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.
Body Standard Lab Coat (Buttoned, long sleeve). Ensure wrist coverage overlaps with gloves.
Operational Handling Workflow

The following diagram outlines the "Self-Validating" workflow to minimize degradation and exposure.

G Storage Storage: -20°C (Desiccated, Amber Vial) Equilibration Equilibration Warm to RT (20 min) Prevents Condensation Storage->Equilibration Do NOT Open Cold Weighing Weighing (Inside Fume Hood) Use Anti-Static Gun Pre-weighed Vials Preferred Equilibration->Weighing Open Only in Hood Solubilization Solubilization (DMSO or Methanol) Create Stock Solution Weighing->Solubilization Dissolve Immediately Waste Disposal Segregated Solvent Waste Weighing->Waste Contaminated Wipes Usage Experimental Use (Keep on Ice/Dark) Solubilization->Usage Aliquot & Freeze Unused Usage->Waste Quench

Figure 1: Operational workflow for 7-Nitrotryptamine. Critical Control Point: "Equilibration" prevents hydrolysis from water condensation.

Emergency & First Aid Protocols

Standard first aid must be augmented with awareness of serotonergic toxicity.

  • Inhalation (Dust):

    • Move victim to fresh air immediately.[3][4]

    • Alert: Monitor for "Serotonin Syndrome" signs: agitation, confusion, rapid heart rate, dilated pupils.

    • Seek medical attention if any CNS symptoms appear.

  • Skin Contact:

    • Wash with soap and water for 15 minutes.

    • Do NOT use alcohol/solvents (increases transdermal absorption of nitro-indoles).

  • Eye Contact:

    • Flush with water/saline for 15 minutes. Consult an ophthalmologist.

  • Spill Cleanup (Powder):

    • Do not dry sweep. Wet a paper towel with ethanol/water (50:50) to dampen the powder, then wipe up to prevent dust generation.

    • Place waste in a sealed bag labeled "Hazardous - Bioactive."

Disposal & Deactivation

Goal: Complete destruction of the bioactive indole core.

  • Primary Method: High-Temperature Incineration. Label waste container as "Flammable/Toxic Organic Waste."

  • Chemical Deactivation (Surface Decon):

    • Use a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism: Bleach oxidizes the indole ring, breaking the conjugation and destroying biological activity. Allow 10 minutes contact time before wiping.

  • Waste Stream: Do not pour down the drain. Collect all solvent washes in the appropriate halogenated or non-halogenated waste stream.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Nitrotryptamine (Analog). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.